molecular formula C13H20O2 B1235301 beta-Ionone epoxide CAS No. 23267-57-4

beta-Ionone epoxide

Cat. No.: B1235301
CAS No.: 23267-57-4
M. Wt: 208.30 g/mol
InChI Key: ZTJZJYUGOJYHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)- is a natural product found in Flavobacterium and Vitis vinifera with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-10(14)6-9-13-11(2,3)7-5-8-12(13,4)15-13/h6,9H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJZJYUGOJYHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC12C(CCCC1(O2)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051885
Record name 5,6-beta-Ionone epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23267-57-4
Record name 5,6-Epoxy-β-ionone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23267-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023267574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,6-beta-Ionone epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Beta-Ionone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335) epoxide, systematically named (E)-4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one, is a derivative of beta-ionone, a well-known fragrant terpenoid found in various essential oils. The introduction of an epoxide ring to the beta-ionone structure alters its chemical and physical properties, potentially leading to different biological activities. This technical guide provides a comprehensive overview of the known chemical properties of beta-ionone epoxide, including its synthesis, physical characteristics, and spectral data. While the biological activity of beta-ionone is well-documented, the specific signaling pathways of this compound are less understood. This guide will address the known biological context of the parent compound to provide a framework for future research on the epoxide derivative.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature, appearing as a white to pale yellow substance. It is characterized by a floral, violet, and orris-like odor.[1][2][3] Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₀O₂[4][5]
Molecular Weight 208.30 g/mol [4]
Appearance White to pale yellow crystalline solid[2][6]
Odor Floral, violet, orris[2][3][6]
Melting Point 48 °C[7]
Boiling Point 275-276 °C at 760 mmHg[7]
Solubility Nearly insoluble in water[2][6]
CAS Number 23267-57-4[4]

Spectral Data

Mass Spectrometry

The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification. The NIST WebBook provides mass spectral data obtained by electron ionization (EI).[4]

Experimental Protocol: GC-MS Analysis of this compound

A common method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

  • Column: A nonpolar or polar capillary column can be used, depending on the separation requirements. For instance, a DB-Wax column (a polar column) has been used.[8]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection Mode: Split or splitless injection can be employed.

  • Temperature Program: A temperature ramp is programmed to ensure good separation of the components in a mixture. For example, an initial temperature of 50°C can be held for a few minutes, followed by a ramp of 2°C/min up to 230°C.[8]

  • Mass Spectrometer Settings: The mass spectrometer is typically operated in EI mode at 70 eV. A mass range of m/z 40-400 is scanned.

  • Data Analysis: The resulting mass spectrum is compared with reference spectra in databases like the NIST Mass Spectral Library for identification. The fragmentation pattern is analyzed to confirm the structure.

A logical workflow for GC-MS analysis is depicted below:

Caption: Workflow for the analysis of this compound using GC-MS.

NMR Spectroscopy
Infrared (IR) Spectroscopy

Specific IR spectral data with peak assignments for this compound were not found in the conducted searches. However, general characteristic IR absorption bands for epoxides can be expected.[13] The spectrum of the parent compound, beta-ionone, has been studied and shows characteristic peaks for the carbonyl group and carbon-carbon double bonds.[7][14] The IR spectrum of this compound would be expected to show the disappearance of the cyclohexenyl double bond absorption and the appearance of bands characteristic of the epoxide ring, in addition to the retained carbonyl and butenyl double bond absorptions.

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound from beta-ionone are detailed below.

Method 1: Epoxidation with Hydrogen Peroxide and a Selenium Catalyst

This method utilizes hydrogen peroxide as a clean and efficient oxidizing agent in the presence of an organoselenium catalyst.

Experimental Protocol:

  • Reactants:

    • Beta-ionone (1 equivalent)

    • Hydrogen peroxide (30% aqueous solution, 3 equivalents)

    • Bis(3,5-bis(trifluoromethyl)phenyl) diselenide (catalyst, 0.01 equivalents)

    • Solvent (Acetonitrile or Dichloromethane)

  • Procedure:

    • Dissolve beta-ionone in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

    • Add the bis(3,5-bis(trifluoromethyl)phenyl) diselenide catalyst to the solution.

    • Cool the reaction mixture in an ice bath.

    • Slowly add the hydrogen peroxide solution dropwise to the stirred reaction mixture, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purification: Purify the crude product by preparative thin-layer chromatography or column chromatography on silica (B1680970) gel to yield pure this compound.

The logical flow of this synthesis is illustrated below:

Synthesis_Workflow_H2O2 Start β-Ionone Reaction Reaction with H₂O₂ and Selenium Catalyst in Solvent Start->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product β-Ionone Epoxide Purification->Product

Caption: Synthesis workflow for this compound using hydrogen peroxide.

Method 2: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This is a classic method for the epoxidation of alkenes.

Experimental Protocol:

  • Reactants:

    • Beta-ionone (1 equivalent)

    • m-Chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents)

    • Solvent (e.g., Dichloromethane)

  • Procedure:

    • Dissolve beta-ionone in dichloromethane (B109758) in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add m-CPBA portion-wise to the stirred solution, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0-5 °C for several hours, monitoring the progress by TLC.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

Biological Activity and Signaling Pathways

While extensive research exists on the biological activities of beta-ionone, there is a significant lack of information regarding the specific cellular targets and signaling pathways of this compound.[15][16]

The parent compound, beta-ionone, is known to be an agonist of the olfactory receptor OR51E2, which is ectopically expressed in various tissues, including prostate cancer cells and melanocytes.[8][17][18] Activation of OR51E2 by beta-ionone triggers a cascade of intracellular events.

Signaling Pathway of Beta-Ionone (Parent Compound):

The activation of OR51E2 by beta-ionone leads to an increase in intracellular calcium levels.[8][15] This calcium influx, in turn, can activate several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2) and the PI3K/Akt pathway.[17][19] In prostate cancer cells, this signaling has been shown to involve Gβγ, PI3Kγ, and ARF1 at the Golgi apparatus.[19]

The following diagram illustrates the known signaling pathway for beta-ionone:

Beta_Ionone_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm beta_ionone β-Ionone OR51E2 OR51E2 beta_ionone->OR51E2 activates Ca_influx ↑ [Ca²⁺]i OR51E2->Ca_influx Gbg Gβγ OR51E2->Gbg ERK ERK1/2 Ca_influx->ERK Akt Akt Ca_influx->Akt PI3Kg PI3Kγ Gbg->PI3Kg ARF1 ARF1 PI3Kg->ARF1 ARF1->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt->Proliferation

Caption: Signaling pathway of beta-ionone via the olfactory receptor OR51E2.

Relevance to this compound:

It is plausible that this compound may also interact with olfactory receptors, including OR51E2, due to its structural similarity to beta-ionone. However, the presence of the epoxide ring could alter its binding affinity and downstream signaling effects. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This technical guide has summarized the currently available information on the chemical properties of this compound. While methods for its synthesis and some of its physical and spectral characteristics are known, there remain significant gaps in our understanding, particularly concerning its detailed spectral analysis and its specific biological activities and signaling pathways. The provided information on the parent compound, beta-ionone, offers a valuable starting point for future investigations into the unique properties and potential applications of its epoxide derivative in fields such as pharmacology and materials science. Further research is warranted to fully characterize this intriguing molecule.

References

The Enigmatic Presence of Beta-Ionone 5,6-Epoxide in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335) 5,6-epoxide, an apocarotenoid derived from the oxidative metabolism of β-ionone, is an intriguing, yet understudied, volatile organic compound found in the plant kingdom. As a secondary metabolite of the ubiquitous β-ionone, which itself is a cleavage product of β-carotene, this epoxide holds potential significance in plant physiology, defense mechanisms, and as a bioactive compound with applications in flavor, fragrance, and pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence, biosynthesis, and potential physiological roles of beta-ionone 5,6-epoxide in plants, aimed at researchers, scientists, and professionals in drug development.

Natural Occurrence

Beta-ionone 5,6-epoxide has been identified as a naturally occurring volatile compound in a limited number of plant species. Its presence is often associated with plants known to produce significant amounts of its precursor, β-ionone.

Table 1: Documented Natural Occurrence of Beta-Ionone 5,6-Epoxide in Plants

Plant SpeciesFamilyPlant PartAnalytical MethodReference(s)
Camellia sinensis (Tea)TheaceaeLeavesNot specified in abstract[1]
Fagus sylvatica (European Beech)FagaceaeLeavesGC-MS[2]

Note: Quantitative data on the concentration of beta-ionone 5,6-epoxide in these plants is currently not available in the reviewed literature.

Biosynthesis

The biosynthesis of beta-ionone 5,6-epoxide is a two-step process initiated from the cleavage of β-carotene.

  • Formation of β-Ionone: The primary precursor, β-ionone, is formed through the enzymatic cleavage of β-carotene. This reaction is catalyzed by carotenoid cleavage dioxygenases (CCDs), specifically CCD1 and CCD4, which cleave the 9,10 and 9',10' double bonds of β-carotene.[3][4]

  • Epoxidation of β-Ionone: The subsequent step involves the epoxidation of the 5,6-double bond of the β-ionone ring to form beta-ionone 5,6-epoxide. While the exact enzymatic machinery responsible for this conversion in plants has not been definitively identified, it is hypothesized to be catalyzed by a monooxygenase, such as a cytochrome P450 enzyme.[4][5] These enzymes are known to carry out a wide range of oxidation reactions, including epoxidations, in plant secondary metabolism.

Biosynthesis β-Carotene β-Carotene β-Ionone β-Ionone β-Carotene->β-Ionone Carotenoid Cleavage Dioxygenases (CCD1, CCD4) Beta-Ionone 5,6-Epoxide Beta-Ionone 5,6-Epoxide β-Ionone->Beta-Ionone 5,6-Epoxide Monooxygenase (putative) (e.g., Cytochrome P450)

Figure 1: Proposed biosynthetic pathway of beta-ionone 5,6-epoxide from β-carotene.

Potential Physiological Roles and Signaling

The direct physiological roles and signaling pathways of beta-ionone 5,6-epoxide in plants remain largely uninvestigated. However, insights can be gleaned from the known functions of its precursor, β-ionone, and its downstream metabolite, dihydroactinidiolide (B95004).

Beta-ionone is a well-documented signaling molecule in plant defense, particularly against biotic stress. It has been shown to induce defense responses in neighboring plants and enhance resistance to pathogens.[6][7]

Furthermore, dihydroactinidiolide, which is formed from the rearrangement of beta-ionone 5,6-epoxide, has been implicated in the response to photooxidative stress.[8] This suggests that beta-ionone 5,6-epoxide may act as a transient intermediate in a signaling cascade initiated by stress conditions. The conversion of β-ionone to its epoxide and subsequently to dihydroactinidiolide could represent a mechanism for fine-tuning the plant's response to environmental challenges.

Signaling_Pathway cluster_stress Environmental Stress cluster_biosynthesis Biosynthesis cluster_response Plant Response Biotic_Stress Biotic Stress (e.g., Pathogens, Herbivores) beta_Ionone β-Ionone Biotic_Stress->beta_Ionone Abiotic_Stress Abiotic Stress (e.g., High Light) beta_Carotene β-Carotene Abiotic_Stress->beta_Carotene beta_Carotene->beta_Ionone CCDs beta_Ionone_Epoxide Beta-Ionone 5,6-Epoxide beta_Ionone->beta_Ionone_Epoxide Oxidation Defense_Response Defense Gene Expression (e.g., against B. cinerea) beta_Ionone->Defense_Response Dihydroactinidiolide Dihydroactinidiolide beta_Ionone_Epoxide->Dihydroactinidiolide Rearrangement Stress_Tolerance Photooxidative Stress Tolerance Dihydroactinidiolide->Stress_Tolerance

Figure 2: Hypothesized involvement of beta-ionone 5,6-epoxide as an intermediate in plant stress response pathways.

Experimental Protocols

Extraction and Analysis of Beta-Ionone 5,6-Epoxide from Plant Tissues

A highly sensitive and suitable method for the analysis of volatile apocarotenoids like beta-ionone 5,6-epoxide from plant matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol adapted from a validated method for volatile apocarotenoids in Arabidopsis thaliana, which would require optimization and validation for the specific plant matrix and for beta-ionone 5,6-epoxide.[3][9]

Objective: To extract and quantify beta-ionone 5,6-epoxide from fresh plant tissue.

Materials:

  • Fresh plant tissue (e.g., leaves)

  • 20 mL headspace vials with magnetic crimp caps (B75204) and silicone/PTFE septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heated agitator for SPME

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Internal standard (e.g., a deuterated analog of beta-ionone 5,6-epoxide, if available, or a related compound with similar chemical properties)

  • Sodium chloride (NaCl)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Harvest fresh plant tissue and immediately weigh a precise amount (e.g., 100-500 mg) into a 20 mL headspace vial.

    • To inhibit enzymatic activity, the sample can be flash-frozen in liquid nitrogen and ground to a fine powder before being transferred to the vial.

    • Add a saturated solution of NaCl (e.g., 1 mL) to the vial to increase the volatility of the analytes.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial with the crimp cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in the heated agitator.

    • Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 10-20 min) with agitation to allow the volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 min) at the same temperature.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the analytes from the SPME fiber in the heated injection port of the GC (e.g., at 250 °C) in splitless mode.

    • Separate the compounds on the GC column using a suitable temperature program. A typical program might start at 40-50 °C, hold for a few minutes, and then ramp up to 250-280 °C.

    • Detect the compounds using the mass spectrometer, typically in full scan mode to identify the fragmentation pattern of beta-ionone 5,6-epoxide and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Quantification:

    • Identify beta-ionone 5,6-epoxide based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the compound by creating a calibration curve using known concentrations of the standard and the internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Plant Tissue (e.g., leaves) Vial Weigh into Headspace Vial Sample->Vial Spike Add NaCl and Internal Standard Vial->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate and Heat Seal->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (Scan/SIM) Separate->Detect Identify Identification (Retention Time, Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Figure 3: General experimental workflow for the analysis of beta-ionone 5,6-epoxide in plant tissues.

Future Directions and Conclusion

The study of beta-ionone 5,6-epoxide in plants is a nascent field with significant potential for discovery. Key areas for future research include:

  • Quantitative Surveys: Comprehensive studies to quantify the concentration of beta-ionone 5,6-epoxide in a wider range of plant species and tissues, and under various physiological and stress conditions.

  • Enzyme Identification: Identification and characterization of the specific plant enzymes, likely monooxygenases, responsible for the epoxidation of β-ionone.

  • Functional Analysis: Elucidation of the direct biological activities and signaling roles of beta-ionone 5,6-epoxide in plant development, defense, and stress responses. This could involve exogenous application studies and the use of metabolic mutants.

  • Drug Development and Bioactivity: Investigation of the pharmacological properties of beta-ionone 5,6-epoxide, given the known bioactivities of other apocarotenoids.

References

The Biosynthesis of β-Ionone Epoxide from Carotenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway leading to the formation of β-ionone epoxide from carotenoid precursors. The content covers the key enzymatic steps, intermediate compounds, and quantitative data from various bioengineering studies. Detailed experimental protocols for crucial analytical methods are also provided, alongside visual representations of the biochemical pathways and experimental workflows.

Introduction

β-Ionone and its derivatives, such as β-ionone epoxide, are valuable apocarotenoids widely used in the flavor, fragrance, and pharmaceutical industries.[1] These compounds are naturally derived from the oxidative cleavage of carotenoids, which are abundant pigments in many plants, fruits, and microorganisms.[2] Understanding and engineering the biosynthetic pathway of β-ionone epoxide is of significant interest for sustainable and cost-effective production compared to traditional chemical synthesis.

This guide delineates a two-stage biosynthetic process: the initial conversion of β-carotene to β-ionone, followed by the subsequent epoxidation of β-ionone.

The Biosynthetic Pathway

The formation of β-ionone epoxide from carotenoids is not a direct conversion but rather a sequential process involving two key enzymatic steps.

Stage 1: Cleavage of β-Carotene to β-Ionone

The primary precursor for β-ionone is β-carotene. The biosynthesis of β-carotene originates from the mevalonate (B85504) (MVA) pathway, starting with acetyl-CoA. This intricate pathway involves numerous enzymes to produce the C40 tetraterpenoid, β-carotene.

The pivotal step in β-ionone formation is the symmetric oxidative cleavage of the 9,10 and 9',10' double bonds of β-carotene. This reaction is catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[1][2] Specifically, CCD1 and CCD4 have been extensively characterized for their role in β-ionone production in various organisms.[1] The reaction requires molecular oxygen and results in the formation of two molecules of β-ionone (a C13 ketone) and a C14 dialdehyde.

Stage 2: Epoxidation of β-Ionone to β-Ionone Epoxide

The second stage involves the epoxidation of the 5,6-double bond of the β-ionone ring to yield β-ionone 5,6-epoxide . While chemical synthesis methods for this conversion are well-documented, the specific enzymatic basis in biological systems is less characterized.[3] Evidence suggests that this reaction is likely catalyzed by cytochrome P450 monooxygenases (CYPs) .[4][5] These enzymes are known to perform a wide range of oxidative reactions, including epoxidations.[6] The reaction would involve the incorporation of one oxygen atom from O2 into the β-ionone substrate, with the other being reduced to water, a process requiring a cognate reductase and a source of reducing equivalents like NADPH.[7] However, a specific, highly efficient native enzyme for this particular transformation has yet to be fully elucidated.

Quantitative Data on β-Ionone Production

The microbial production of β-ionone has been a significant focus of metabolic engineering efforts. Various microorganisms have been engineered to produce β-ionone, with varying levels of success. The following tables summarize the reported titers and yields from several key studies.

Host OrganismEngineering StrategyTiter (mg/L)Yield (mg/g DCW)Reference
Saccharomyces cerevisiaeOverexpression of carotenogenic genes and PhCCD11.51[8]
Saccharomyces cerevisiaeHigh-copy episomal expression of crtYB and PhCCD15-[8]
Saccharomyces cerevisiae-33-[1]
Escherichia coli-32 (shake flask)-[1]
Escherichia coli-500 (bioreactor)-[1]
Yarrowia lipolytica-60 (shake flask)-[1]
Yarrowia lipolytica-380 (fermenter)-[1]
Yarrowia lipolyticaModular pathway engineering1000-[9]

DCW: Dry Cell Weight

Experimental Protocols

4.1. In Vitro Assay for Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol is adapted from established methods for determining CCD activity.[2]

  • Enzyme Preparation:

    • Express the recombinant CCD enzyme (e.g., CCD1) in a suitable host like E. coli.

    • Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Mixture (Total Volume: 1 mL):

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM FeSO4

    • 4 mM Ascorbate

    • 0.1% (w/v) Triton X-100

    • 20 µM β-carotene (dissolved in a minimal amount of acetone (B3395972) or another suitable solvent)

    • Purified CCD enzyme (empirically determined optimal concentration)

  • Procedure:

    • Prepare the reaction mixture without the enzyme and substrate in a glass vial.

    • Add the purified enzyme and pre-incubate at the optimal temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the β-carotene substrate.

    • Incubate the reaction for a defined period (e.g., 1-2 hours) in the dark with gentle shaking.

    • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) or another organic solvent to extract the products.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic phase and dry it under a stream of nitrogen.

    • Resuspend the dried extract in a known volume of a suitable solvent for analysis.

4.2. Quantification of β-Ionone by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the quantification of β-ionone.[10][11]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • A suitable capillary column (e.g., DB-5ms, HP-5ms).

  • Sample Preparation:

    • For in vitro assays, use the resuspended extract from the protocol above.

    • For in vivo samples (e.g., microbial cultures), perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dodecane.

    • Include an internal standard (e.g., α-ionone or a deuterated standard) for accurate quantification.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 10°C/min, hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-300.

      • For quantification, use Selected Ion Monitoring (SIM) mode with characteristic ions for β-ionone (e.g., m/z 177, 192).

  • Quantification:

    • Generate a calibration curve using authentic β-ionone standards of known concentrations.

    • Calculate the concentration of β-ionone in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

4.3. Cytochrome P450 Monooxygenase Activity Assay (General Protocol)

This is a general protocol for assaying CYP activity, which can be adapted for β-ionone epoxidation.[7][12]

  • Reaction Components:

    • Microsomal preparation or purified CYP enzyme and its cognate reductase.

    • 100 mM Phosphate buffer (pH 7.4).

    • β-ionone substrate (dissolved in a suitable solvent like DMSO or ethanol).

    • NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.

  • Procedure:

    • Pre-warm the reaction buffer and microsomal/enzyme preparation to 37°C.

    • Add the β-ionone substrate to the reaction mixture.

    • Initiate the reaction by adding the NADPH generating system or NADPH.

    • Incubate for a specific time at 37°C.

    • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the presence of β-ionone epoxide using LC-MS or GC-MS.

Visualizations

5.1. Biosynthesis Pathway of β-Ionone from β-Carotene

Biosynthesis_of_Beta_Ionone beta_carotene β-Carotene ccd1_ccd4 CCD1 / CCD4 (Carotenoid Cleavage Dioxygenase) beta_carotene->ccd1_ccd4 beta_ionone β-Ionone (2 molecules) c14_dialdehyde C14-Dialdehyde ccd1_ccd4->beta_ionone ccd1_ccd4->c14_dialdehyde

Figure 1: Enzymatic cleavage of β-carotene to β-ionone.

5.2. Proposed Biosynthesis of β-Ionone Epoxide

Beta_Ionone_Epoxidation beta_ionone β-Ionone p450 Cytochrome P450 Monooxygenase beta_ionone->p450 beta_ionone_epoxide β-Ionone Epoxide p450->beta_ionone_epoxide nadp NADP+ p450->nadp h2o H2O p450->h2o nadph NADPH + H+ nadph->p450 o2 O2 o2->p450

Figure 2: Proposed enzymatic epoxidation of β-ionone.

5.3. Experimental Workflow for β-Ionone Production and Analysis

Experimental_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing & Analysis strain_engineering Strain Engineering (e.g., E. coli, S. cerevisiae) fermentation Fermentation/ Cell Culture strain_engineering->fermentation extraction Extraction of Apocarotenoids fermentation->extraction analysis GC-MS Analysis extraction->analysis quantification Quantification analysis->quantification

Figure 3: General workflow for microbial production and analysis.

References

Spectroscopic Profile of Beta-Ionone Epoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for beta-ionone (B89335) epoxide, a significant compound in flavor, fragrance, and pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data, along with standardized experimental protocols for its synthesis and analysis.

Core Spectroscopic Data

The following tables summarize the key quantitative NMR and GC-MS data for beta-ionone epoxide, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.02dd15.7, 2.9H-8
6.29dd15.7, 3.0H-7
2.28d2.9H-10 (CH₃)
1.91dt16.0, 8.4H-4a
1.45dqd14.9, 10.5, 9.1, 4.7H-3, H-4b
1.26sH-2
1.15d2.9H-12, H-13 (gem-di-CH₃)
0.94d2.9H-11 (CH₃)

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 2: ¹³C NMR Spectroscopic Data for this compound[1]
Chemical Shift (δ) ppmAssignment
196.55C-9 (C=O)
141.64C-7
131.43C-8
69.60C-5
64.87C-6
34.46C-1
32.53C-4
28.74C-10
27.27C-3
24.88C-12/C-13
19.82C-2
15.86C-11

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)[1]

Table 3: GC-MS Data for this compound[2]
Mass-to-Charge Ratio (m/z)Relative Abundance (%)
123.099.99
96.011.03
175.09.86
124.09.43
69.09.19

Ionization Mode: Electron Ionization (EI)[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent analysis by GC-MS are provided below.

Synthesis of this compound

This protocol is a representative laboratory-scale procedure for the epoxidation of beta-ionone.

Materials:

  • Beta-ionone

  • Hydrogen peroxide (30% solution)

  • Bis(3,5-bis(trifluoromethyl)phenyl) diselenide (catalyst)

  • Dichloromethane (B109758) (solvent)

  • Nitrogen gas

  • Round-bottom flask

  • Stirring apparatus

  • Temperature control system (e.g., ice bath)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of beta-ionone in dichloromethane under a nitrogen atmosphere.

  • Add the catalyst, bis(3,5-bis(trifluoromethyl)phenyl) diselenide, to the solution.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add a molar excess of 30% hydrogen peroxide to the stirred solution.

  • Maintain the reaction temperature between 0-40°C and continue stirring for 24 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite (B76179) solution).

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the GC-MS analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., JEOL JMS-D-300 or equivalent)[2]

  • Capillary column suitable for terpenoid analysis (e.g., HP-5MS or equivalent)

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: Increase to 180°C at a rate of 10°C/minute

    • Ramp 2: Increase to 280°C at a rate of 20°C/minute, hold for 5 minutes

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/minute

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: 40-400 amu

  • Scan Speed: 1000 amu/second

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

Visualizations

The following diagrams illustrate the experimental workflow and a proposed mass spectrometry fragmentation pattern for this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Spectroscopic Analysis start Beta-Ionone dissolve Dissolve in Dichloromethane start->dissolve add_catalyst Add Catalyst dissolve->add_catalyst cool Cool to 0-5°C add_catalyst->cool add_h2o2 Add H₂O₂ cool->add_h2o2 react React for 24h add_h2o2->react quench Quench Reaction react->quench extract Extract & Dry quench->extract evaporate Evaporate Solvent extract->evaporate purify Purify (Column Chromatography) evaporate->purify product This compound purify->product sample_prep Prepare Sample for Analysis product->sample_prep gcms GC-MS Analysis sample_prep->gcms nmr NMR Analysis (¹H & ¹³C) sample_prep->nmr data Spectroscopic Data gcms->data nmr->data

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

fragmentation_pattern parent This compound (M⁺, m/z = 208) frag1 [M - CH₃]⁺ m/z = 193 parent->frag1 - CH₃ frag2 [M - C₃H₅O]⁺ m/z = 151 parent->frag2 - C₃H₅O frag3 [C₈H₁₁O]⁺ m/z = 123 (Base Peak) parent->frag3 - C₄H₅O₂ frag4 [C₇H₈O]⁺ m/z = 108 frag3->frag4 - CH₃ frag5 [C₇H₉]⁺ m/z = 93 frag4->frag5 - CH₃ frag6 [C₅H₇]⁺ m/z = 67 frag5->frag6 - C₂H₂

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

The Biological Activity of β-Ionone Epoxide and its Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Ionone, a cyclic terpenoid found in various plants, and its derivatives have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. This technical guide focuses on the biological activities of β-ionone epoxide and its potential metabolites, providing an in-depth overview of their anticancer properties, mechanisms of action, and the signaling pathways they modulate. While research on the specific metabolites of β-ionone epoxide is still emerging, this guide draws upon the broader knowledge of β-ionone metabolism to infer and present potential bioactive compounds and their effects.

Anticancer Activity of β-Ionone Derivatives

Research has demonstrated that β-ionone and its derivatives, including hydroxylated and epoxidized forms, possess significant anti-proliferative and pro-apoptotic effects against various cancer cell lines.

Quantitative Data on Cytotoxicity

The cytotoxic effects of β-ionone and its key derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds in inhibiting cancer cell growth.

CompoundCell LineCancer TypeIC50 (µM)Reference
β-Ionone DU145Prostate Cancer210[1]
LNCaPProstate Cancer130[1]
PC-3Prostate Cancer130[1]
SGC-7901Gastric Adenocarcinoma89
K562Human Leukemia~200 (significant inhibition)[2]
3-Hydroxy-β-ionone MDA-MB-231Breast Cancer (TNBC)388.40 µg/mL
T47DBreast Cancer185.50 µg/mL
MCF7Breast Cancer113.40 µg/mL
β-Ionone Endoperoxide Derivative (3j) A549Lung Cancer0.001[3]
β-Ionone Endoperoxide Derivative (3i) A549Lung Cancer0.003[3]

Metabolism of β-Ionone

The metabolic fate of β-ionone has been investigated in animal models, providing insights into the potential metabolites of β-ionone epoxide. A study on rabbits dosed with β-ionone identified several metabolites in urine, suggesting that hydroxylation and reduction are key metabolic pathways.[4][5][6]

Identified Metabolites of β-Ionone in Rabbits: [4][5][6]

  • 3-Oxo-β-ionone

  • 3-Oxo-β-ionol

  • Dihydro-3-oxo-β-ionol

  • 3-Hydroxy-β-ionol

While the specific biological activities of these metabolites have not been extensively characterized, their structural similarity to active β-ionone derivatives suggests they may also possess pharmacological effects. Further research is warranted to synthesize and evaluate the anticancer potential of these compounds.

Signaling Pathways

β-Ionone and its derivatives exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, apoptosis, and metastasis.

TGF-β/Smad Signaling Pathway

3-Hydroxy-β-ionone has been shown to suppress breast cancer progression by inhibiting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway is a critical regulator of cellular processes, including epithelial-mesenchymal transition (EMT), a key step in cancer metastasis. By downregulating key components of this pathway, 3-hydroxy-β-ionone can inhibit the migratory and invasive properties of cancer cells.

TGF_beta_Smad_Pathway TGF_beta TGF-β TGFBR1_2 TGF-β Receptors (Type I/II) TGF_beta->TGFBR1_2 Binds Smad2_3 Smad2/3 TGFBR1_2->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex p-Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to EMT Epithelial-Mesenchymal Transition (EMT) (Migration, Invasion) Nucleus->EMT Promotes Transcription Three_HBI 3-Hydroxy-β-ionone Three_HBI->Smad_complex Inhibits

TGF-β/Smad Signaling Pathway Inhibition by 3-Hydroxy-β-ionone.
Apoptosis Induction Pathway

β-Ionone and its derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[3] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent programmed cell death.

Apoptosis_Pathway Beta_Ionone_Derivatives β-Ionone Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Beta_Ionone_Derivatives->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Beta_Ionone_Derivatives->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis via the Mitochondrial Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of β-ionone epoxide metabolites.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_plate 96-well Plate A 1. Seed Cells (e.g., 1x10^4 cells/well) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Compound (Varying Concentrations) B->C D 4. Incubate (e.g., 24, 48, 72h) C->D E 5. Add MTT Solution (e.g., 10 µL of 5 mg/mL) D->E F 6. Incubate (4h, 37°C) E->F G 7. Add Solubilizing Agent (e.g., 100 µL DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[7]

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow cluster_tube Flow Cytometry Tubes A 1. Treat Cells with Compound B 2. Harvest and Wash Cells with PBS A->B C 3. Resuspend in Annexin V Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the Dark (15 min, RT) D->E F 6. Add Binding Buffer E->F G 7. Analyze by Flow Cytometry F->G

Workflow for the Annexin V-FITC/PI Apoptosis Assay.

Protocol:

  • Cell Treatment: Culture cells with the test compound at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.[8] Collect the supernatant containing floating cells to include apoptotic bodies.

  • Washing: Wash the cells twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of propidium iodide (PI) solution.[2][9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[2]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping.[10] Fix the cells for at least 30 minutes on ice or overnight at 4°C.[11][12]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[10]

  • Staining: Resuspend the cell pellet in a propidium iodide staining solution containing RNase A.[10] The RNase A is crucial to degrade RNA and ensure that only DNA is stained.

  • Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of the PI signal is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

β-Ionone epoxide and its potential metabolites represent a promising class of compounds for anticancer drug development. The available data on β-ionone and its derivatives demonstrate their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression. However, a significant knowledge gap remains concerning the specific metabolic fate of β-ionone epoxide and the biological activities of its metabolites. Future research should focus on:

  • Metabolism Studies: Elucidating the metabolic pathways of β-ionone epoxide in relevant biological systems to identify its major metabolites.

  • Synthesis and Biological Evaluation: Synthesizing the identified metabolites and systematically evaluating their cytotoxic, pro-apoptotic, and anti-metastatic properties.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by the most active metabolites.

A deeper understanding of the structure-activity relationships of β-ionone epoxide metabolites will be crucial for the rational design and development of novel and effective anticancer agents.

References

The Enigmatic Violet: A Technical Guide to the Discovery and Isolation of Beta-Ionone Epoxide from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335) epoxide, a naturally occurring aromatic compound, has garnered increasing interest within the scientific community for its potential applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of beta-ionone epoxide found in essential oils, with a particular focus on its presence in Osmanthus fragrans. This document details the experimental protocols for its extraction and purification and presents available quantitative data. Furthermore, it explores the potential biological signaling pathways modulated by this compound, offering insights for future research and drug development.

Discovery and Natural Occurrence

This compound is a derivative of beta-ionone, a well-known aroma compound responsible for the characteristic violet and woody scent of many flowers. Beta-ionone itself is a product of the enzymatic degradation of carotenoids, particularly beta-carotene, a process catalyzed by carotenoid cleavage dioxygenases (CCDs). The subsequent epoxidation of beta-ionone results in the formation of this compound.

While beta-ionone is found in a variety of essential oils, its epoxide form has been most notably identified in the essential oil and absolute of Osmanthus fragrans (Sweet Osmanthus), a flowering plant native to Asia.[1][2] The presence of this compound contributes to the complex and highly valued fragrance profile of osmanthus extracts, which are used in high-end perfumery. Analysis of Osmanthus fragrans essential oil has revealed the presence of different isomers, including 2,3-epoxy-β-ionone and 5,6-epoxy-5,6-dihydro-beta-ionone.[1][2]

Quantitative Analysis

The concentration of this compound in essential oils can vary depending on the plant species, geographical origin, harvesting time, and extraction method. The available quantitative data, primarily from Gas Chromatography-Mass Spectrometry (GC-MS) analysis, is summarized in the table below.

Essential Oil SourceCompoundMethod of AnalysisConcentration (%)Reference
Osmanthus fragrans Tea2,3-Epoxy-β-iononeSteam Distillation & GC-MS0.19[1]
Osmanthus fragrans Absolute5,6-Epoxy-5,6-dihydro-beta-iononeSolvent Extraction & GC-MS0.02[2]

Experimental Protocols

The isolation and purification of this compound from essential oils involve a multi-step process, beginning with the extraction of the essential oil from the plant material, followed by fractionation and purification to isolate the target compound.

Extraction of Essential Oil from Osmanthus fragrans Flowers

Several methods can be employed to extract the essential oil from Osmanthus fragrans flowers. The choice of method can influence the yield and chemical composition of the final product.

  • Steam Distillation: This is a common method for extracting essential oils. Fresh or dried osmanthus flowers are placed in a still, and steam is passed through the plant material. The steam vaporizes the volatile compounds, which are then condensed and collected.

  • Solvent Extraction: This method is used to produce concretes and absolutes. The flowers are macerated with a solvent (e.g., hexane), which dissolves the volatile aromatic compounds as well as waxes and pigments. The solvent is then evaporated to yield a semi-solid concrete. The concrete is further treated with ethanol (B145695) to extract the absolute, which is a more concentrated form of the aromatic constituents. The overall yield of absolute from osmanthus flowers is approximately 1.2%.[3]

  • Supercritical CO2 Extraction: This method uses carbon dioxide in its supercritical state as a solvent. It is a "greener" alternative to solvent extraction and can yield a high-quality extract that closely resembles the natural aroma of the plant material.

Isolation and Purification of this compound

Once the essential oil or absolute is obtained, further separation techniques are required to isolate this compound.

  • Fractional Distillation: This technique separates compounds based on their different boiling points. By carefully controlling the temperature and pressure, the essential oil can be separated into different fractions, with the fraction containing this compound being collected at its specific boiling range.

  • Preparative Gas Chromatography (Prep-GC): This is a high-resolution technique that can be used to isolate pure compounds from a complex mixture. The essential oil is injected into a gas chromatograph with a preparative column, and the fraction corresponding to the elution time of this compound is collected.

  • Column Chromatography: The essential oil can be passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (mobile phase) is used to elute the compounds at different rates, allowing for the separation of this compound from other components.

Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is still emerging, studies on its precursor, beta-ionone, and other related epoxide-containing compounds provide valuable insights into its potential pharmacological effects. Beta-ionone is known to possess anti-inflammatory, anti-cancer, and anti-microbial properties.[4][5] These effects are often mediated through the modulation of key cellular signaling pathways.

Potential Signaling Pathways Modulated by this compound

Based on the known activities of beta-ionone and other epoxides, this compound may influence the following signaling pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation. The anti-inflammatory effects of 3-hydroxy-β-ionone, a derivative of beta-ionone, are mediated through the inhibition of this pathway. It is plausible that this compound may also exert anti-inflammatory effects by inhibiting the activation of NF-κB.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The anti-inflammatory and anti-cancer effects of some epoxide-containing compounds, such as beta-lapachone, have been linked to the modulation of the MAPK pathway. Therefore, this compound could potentially influence this pathway to exert its biological effects.

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: The PI3K/Akt pathway is a critical signaling pathway for cell survival and proliferation. Some studies on beta-adrenergic agonists have shown that their anti-apoptotic effects are mediated through the activation of the PI3K/Akt pathway.[6] Given the structural similarities, the potential for this compound to interact with this pathway warrants investigation.

Visualizations

Workflow for Isolation of this compound

G cluster_extraction Essential Oil Extraction cluster_isolation Isolation and Purification plant Osmanthus fragrans Flowers extraction_method Steam Distillation / Solvent Extraction / Supercritical CO2 Extraction plant->extraction_method essential_oil Crude Essential Oil / Absolute extraction_method->essential_oil fractionation Fractional Distillation essential_oil->fractionation purification Preparative GC / Column Chromatography fractionation->purification pure_compound Pure this compound purification->pure_compound G cluster_stimulus Stimulus cluster_pathways Potential Signaling Pathways cluster_responses Cellular Responses stimulus This compound NFkB NF-κB Pathway stimulus->NFkB MAPK MAPK Pathway stimulus->MAPK PI3K PI3K/Akt Pathway stimulus->PI3K inflammation ↓ Inflammation NFkB->inflammation proliferation ↓ Cell Proliferation MAPK->proliferation apoptosis ↑ Apoptosis MAPK->apoptosis PI3K->proliferation PI3K->apoptosis

References

An In-depth Technical Guide to the Physical and Chemical Properties of C13H20O2 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C13H20O2 represents a diverse group of isomeric compounds, each with unique physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the core characteristics of prominent C13H20O2 isomers, with a focus on Ibuprofen (B1674241), 4-Heptyloxyphenol, and Isobornyl acrylate (B77674). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Overview of Key C13H20O2 Isomers

While numerous isomers of C13H20O2 exist, this guide will focus on three well-documented examples that showcase the structural and functional diversity of this molecular formula:

  • Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. It is a core medicine in the treatment of pain, fever, and inflammation.

  • 4-Heptyloxyphenol: An organic compound with demonstrated biological activities, including antibacterial, tyrosinase inhibitory, and potential anticancer effects. It is a subject of interest in medicinal chemistry and materials science.

  • Isobornyl acrylate: A monofunctional monomer used in the production of polymers, coatings, and adhesives. Its properties contribute to the hardness, flexibility, and resistance of the final products.[1]

Physical and Chemical Properties

The physical and chemical properties of these isomers are summarized in the tables below for easy comparison. These properties are crucial for understanding the behavior of these compounds in various experimental and physiological settings.

Table 1: Physical Properties of C13H20O2 Isomers

PropertyIbuprofen4-HeptyloxyphenolIsobornyl acrylate
Molecular Weight ( g/mol ) 206.28208.30208.30
Appearance White crystalline powderWhite to light beige crystalline powderColorless to pale yellow liquid
Melting Point (°C) 75 - 7860 - 65[2][3]< -35[4][5]
Boiling Point (°C) 157 at 4 mmHg312119 - 121 at 15 mmHg[4][6]
Density (g/mL) 1.03~1.00.986 at 25 °C[4][6]
Solubility Practically insoluble in water; soluble in organic solvents like ethanol, acetone.Insoluble in water.Difficult to mix in water; soluble in organic solvents.[4][5][6]
pKa 4.4 - 5.2~10Not applicable

Table 2: Chemical Identifiers of C13H20O2 Isomers

IdentifierIbuprofen4-HeptyloxyphenolIsobornyl acrylate
CAS Number 15687-27-113037-86-05888-33-5
PubChem CID 367225641639970
IUPAC Name (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid4-(Heptyloxy)phenol[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate

Biological Activity and Signaling Pathways

The biological effects of C13H20O2 isomers are highly dependent on their specific structures.

Ibuprofen: Cyclooxygenase (COX) Inhibition

Ibuprofen's therapeutic effects are primarily due to its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By blocking the active site of COX enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating these symptoms.

Ibuprofen_COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Pain, Inflammation, Fever Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX_Enzymes Inhibition Four_Heptyloxyphenol_Activity Four_Heptyloxyphenol 4-Heptyloxyphenol Biological_Targets Biological Targets Antibacterial Bacterial Cell Components Biological_Targets->Antibacterial Tyrosinase Tyrosinase Enzyme Biological_Targets->Tyrosinase EGFR EGFR Signaling Pathway Biological_Targets->EGFR SF1 Steroidogenic Factor-1 Biological_Targets->SF1 Ibuprofen_Synthesis Start Isobutylbenzene Step1 Friedel-Crafts Acylation (+ Acetic Anhydride, AlCl3) Start->Step1 Intermediate1 p-Isobutylacetophenone Step1->Intermediate1 Step2 Reduction (+ NaBH4) Intermediate1->Step2 Intermediate2 1-(4-Isobutylphenyl)ethanol Step2->Intermediate2 Step3 Chloride Substitution (+ HCl) Intermediate2->Step3 Intermediate3 1-(4-Isobutylphenyl)ethyl chloride Step3->Intermediate3 Step4 Grignard Reaction & Carboxylation (+ Mg, CO2, then H3O+) Intermediate3->Step4 End Ibuprofen Step4->End Four_Heptyloxyphenol_Synthesis Start Hydroquinone + 1-Bromoheptane Step1 Reaction (+ Base, e.g., K2CO3 in Acetone) Start->Step1 Workup Workup & Purification (Acidification, Extraction, Chromatography) Step1->Workup End 4-Heptyloxyphenol Workup->End Isobornyl_Acrylate_Synthesis Start Isoborneol + Acryloyl Chloride Step1 Esterification (+ Base, e.g., Triethylamine in THF) Start->Step1 Workup Workup & Purification (Filtration, Extraction, Chromatography) Step1->Workup End Isobornyl acrylate Workup->End HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase, Filtration) Injection Injection into HPLC System Sample_Prep->Injection Separation Separation on a C18 Column (Mobile Phase: e.g., Acetonitrile/Water with Acid) Injection->Separation Detection Detection (UV Detector at a specific wavelength) Separation->Detection Data_Analysis Data Analysis (Quantification based on peak area) Detection->Data_Analysis GCMS_Workflow Sample_Prep Sample Preparation (Dissolution in a volatile solvent, Derivatization if necessary) Injection Injection into GC-MS System Sample_Prep->Injection Separation Separation in a Capillary GC Column Injection->Separation Ionization Ionization (e.g., Electron Impact) Separation->Ionization Mass_Analysis Mass Analysis (Separation of ions by m/z ratio) Ionization->Mass_Analysis Detection_Analysis Detection and Data Analysis (Mass Spectrum Interpretation) Mass_Analysis->Detection_Analysis

References

The Multifaceted Role of Beta-Ionone Epoxide in Flavor Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-ionone (B89335) epoxide, a derivative of the naturally occurring aroma compound β-ionone, holds a significant position in the flavor and fragrance industry. Its unique sensory profile, characterized by fruity, sweet, berry, and woody notes with violet and orris undertones, makes it a valuable ingredient in a wide array of food and beverage products. This technical guide provides a comprehensive overview of beta-ionone epoxide, delving into its chemical and physical properties, natural occurrence, synthesis, and regulatory status. Furthermore, it presents detailed information on its application as a flavoring agent, including sensory data and usage levels, alongside experimental protocols for its synthesis and analysis. The guide also explores the biological interactions of this compound, particularly its engagement with olfactory receptors and the subsequent signaling pathways, offering insights for researchers in sensory science and drug development.

Introduction

This compound, chemically known as 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-3-buten-2-one, is a flavoring substance valued for its complex and desirable aroma profile.[1] It is found naturally in various plants and fruits, contributing to their characteristic scents.[2][3] In the flavor industry, it is used to impart or enhance fruity and floral notes in products such as baked goods, confectionery, beverages, and dairy products.[4][5] This document serves as an in-depth resource, consolidating key technical information on this compound for professionals in research, food science, and pharmacology.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature, appearing as a white to pale yellow substance.[6][7] Its chemical structure features an epoxide ring fused to a trimethylcyclohexane ring, with a butenone side chain. This structure is crucial for its characteristic aroma. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₃H₂₀O₂[7][8]
Molecular Weight 208.30 g/mol [8]
CAS Number 23267-57-4[7][8]
Appearance White to pale yellow crystalline solid[6][7]
Melting Point 48.0 °C[5]
Boiling Point 275.0 - 276.0 °C @ 760.00 mm Hg[5]
Vapor Pressure 0.005000 mmHg @ 25.00 °C (estimated)[5]
Flash Point 201.00 °F (93.89 °C) TCC[5]
Solubility Insoluble in water; Soluble in alcohol[5][8]
logP (o/w) 2.365 (estimated)[5]
Odor Description Fruity, sweet, berry, woody, violet, orris, powdery[5]

Natural Occurrence

This compound is a naturally occurring compound found in a variety of botanical sources. It has been identified in:

  • Tea (Camellia sinensis): Contributes to the complex aroma profile of tea.[8]

  • Osmanthus: A flower known for its rich, fruity-floral scent.[5][9]

  • Fruits and Vegetables: It is a degradation product of β-carotene, a pigment abundant in many fruits and vegetables.[10][11] Its presence has been noted in apricots, dill, endive, raspberry, and tomato.[3]

The biogenesis of this compound in plants is linked to the enzymatic and non-enzymatic oxidation of β-carotene.[10][11]

Synthesis and Manufacturing

Chemical Synthesis

A common method for the synthesis of this compound is the epoxidation of β-ionone.[12] One patented method describes a process using hydrogen peroxide as the oxidizing agent and an organoselenium catalyst, bis(3,5-bistrifluoromethylphenyl) diselenide, in a solvent such as ethanol (B145695) or dichloromethane.[12] This method is favored for its high selectivity and environmentally friendly byproducts (water).[12]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from β-ionone via catalytic epoxidation.

Materials:

  • β-ionone (1 mmol)

  • Hydrogen peroxide (30% aqueous solution, 3 mmol)

  • Bis(3,5-bistrifluoromethylphenyl) diselenide (0.01 mmol)

  • Acetonitrile or Dichloromethane (solvent)

  • Nitrogen gas

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of β-ionone in the chosen solvent under a nitrogen atmosphere.

  • Add 0.01 mmol of the bis(3,5-bistrifluoromethylphenyl) diselenide catalyst to the solution.

  • Control the reaction temperature between 0-40°C (preferably 25°C).

  • Slowly add 3 mmol of hydrogen peroxide to the reaction mixture.

  • Allow the reaction to proceed for 24 hours, monitoring the progress by TLC.

  • After the reaction is complete, evaporate the solvent using a rotary evaporator.

  • The crude product can be purified by preparative thin-layer chromatography to yield 4-[2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl]-3-buten-2-one (this compound).

Expected Yield: Approximately 72%.[12]

Enzymatic Production

The enzymatic production of this compound is an area of active research, offering a "natural" labeling advantage. This process often involves the co-oxidation of β-carotene using enzymes like xanthine (B1682287) oxidase or carotenoid cleavage dioxygenases (CCDs).[1][4][10] These enzymatic methods can be highly specific and operate under mild conditions.

Role as a Flavoring Agent

Sensory Profile and Flavor Threshold
Applications and Usage Levels

This compound is utilized in a wide range of food and beverage products to impart or enhance its characteristic flavor profile. Recommended usage levels vary depending on the food matrix.

Table 2: Recommended Usage Levels of this compound in Various Food Categories

Food CategoryAverage Usage (ppm)Maximum Usage (ppm)Reference(s)
Bakery Wares 5.025.0[5]
Beverages (Alcoholic) 4.020.0[5]
Breakfast Cereal 2.010.0[5]
Cheese 2.010.0[5]
Condiments / Relishes 5.025.0[5]
Confectionery 4.020.0[5]
Dairy Products (Frozen) 5.025.0[5]
Fats / Oils 2.010.0[5]
Fish Products 3.015.0[5]
Fruit Ices 1.05.0[5]
Meat Products 1.05.0[5]
Processed Fruits 1.05.0[5]
Soft Candy 2.010.0[5]

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the identification and quantification of this compound in various matrices.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for flavor analysis (e.g., Rtx-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[17]

GC Conditions (example from a toxicological study): [17]

  • Carrier Gas: Helium at a constant flow rate of 1.8 mL/min.

  • Injection Mode: Split (ratio 10:1).

  • Inlet Temperature: 230 °C.

  • Oven Program:

    • Initial temperature: 50 °C for 5 min.

    • Ramp: 25 °C/min to 240 °C.

    • Hold: 240 °C for 5 min.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detector Temperature: 250 °C.

  • Data Acquisition: Full scan or selected ion monitoring (SIM) for enhanced sensitivity.

Sample Preparation:

  • Sample preparation will vary depending on the matrix (e.g., liquid-liquid extraction for beverages, solid-phase microextraction (SPME) for headspace analysis). A general approach involves extracting the analyte into a suitable organic solvent, concentrating the extract, and injecting it into the GC-MS system.

Metabolism and Biological Signaling Pathways

Metabolism

This compound is considered a metabolite of β-ionone.[8] The metabolic fate of β-ionone in mammals has been studied, with metabolites being excreted in the urine.[18] While a detailed metabolic pathway for this compound is not extensively documented in the provided search results, it is plausible that it undergoes further metabolism, potentially involving hydrolysis of the epoxide ring to form a diol, followed by conjugation and excretion.

Interaction with Olfactory Receptors and Downstream Signaling

Beta-ionone and its derivatives are known to interact with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs). Specifically, β-ionone is an agonist for the olfactory receptor OR51E2.[19][20] Activation of OR51E2 by β-ionone initiates a downstream signaling cascade.[19][20] While the direct interaction of this compound with OR51E2 is not explicitly detailed, its structural similarity to β-ionone suggests a potential interaction.

The signaling pathway initiated by the activation of OR51E2 involves the following key steps:

  • G Protein Activation: The activated OR51E2 couples to the G protein Gαolf, leading to the exchange of GDP for GTP on the α subunit.[21]

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[19][20][22]

  • Calcium Influx: The increase in intracellular cAMP levels leads to the opening of cyclic nucleotide-gated (CNG) channels, resulting in an influx of Ca²⁺ ions.[19][20][22]

  • Activation of Protein Kinases: The rise in intracellular calcium and cAMP can activate various protein kinases, including Protein Kinase A (PKA), Extracellular signal-regulated kinases (ERK1/2), and Akt.[19][20]

This signaling cascade can lead to various cellular responses, including changes in cell migration and proliferation.[19][20]

Diagram: Olfactory Signaling Pathway of Beta-Ionone (and potentially this compound)

Olfactory_Signaling_Pathway beta_ionone Beta-Ionone (or Epoxide) OR51E2 OR51E2 (GPCR) beta_ionone->OR51E2 Binds to G_protein G Protein (Gαolf) OR51E2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces CNG_channel CNG Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx of Protein_Kinases Protein Kinases (PKA, ERK1/2, Akt) Ca_ion->Protein_Kinases Activates Cellular_Response Cellular Response (e.g., Migration, Proliferation) Protein_Kinases->Cellular_Response Leads to

Caption: Olfactory signaling cascade initiated by beta-ionone.

Safety and Regulatory Status

This compound has been evaluated for safety by major international regulatory bodies.

  • FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring substance (FEMA Number 4144).[12][23]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[19]

A 90-day dietary toxicity study in Sprague-Dawley rats showed no adverse effects at doses up to 80 mg/kg body weight/day, establishing a No-Observed-Adverse-Effect Level (NOAEL) at this highest tested dose.[3][17]

Conclusion

This compound is a well-characterized and valuable flavoring agent with a desirable and complex sensory profile. Its natural occurrence, established synthesis methods, and favorable safety evaluations support its continued use in the food and fragrance industries. The understanding of its interaction with olfactory receptors and the subsequent signaling pathways provides a foundation for further research into its biological effects, which may be of interest to professionals in drug development and sensory neuroscience. This technical guide has consolidated essential data to serve as a comprehensive resource for scientists and researchers working with this versatile flavor compound.

References

Unveiling the Olfactory Nuances of Beta-Ionone Epoxide Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335), a C13-norisoprenoid derived from the degradation of carotenoids, is a well-known fragrance compound prized for its characteristic violet and woody aroma. Its derivative, beta-ionone epoxide, presents a more complex olfactory profile, offering a unique "violet orris powdery complex with a woody nuance"[1][2][3]. This technical guide delves into the olfactory characteristics of this compound isomers, providing a comprehensive overview of their sensory properties, the experimental methodologies used for their evaluation, and the underlying signaling pathways involved in their perception. This document is intended to serve as a valuable resource for researchers and professionals in the fields of fragrance chemistry, sensory science, and drug development.

Olfactory Characteristics and Quantitative Data

Compound Odor Description Source
This compoundViolet orris powdery complex with a woody nuance[1][3]
This compoundFloral, violet, orris[2]
This compoundFruity, sweet, berry, woody, violet, orris, powdery[1]

Experimental Protocols

Synthesis of this compound Enantiomers

The study of individual isomer olfactory properties necessitates their stereoselective synthesis. A key method for obtaining the enantiomeric forms of 5,6-epoxy-5,6-dihydro-β-ionone involves lipase-mediated kinetic resolution.

Workflow for the Synthesis of this compound Enantiomers

G cluster_synthesis Synthesis of Racemic this compound cluster_resolution Enantiomeric Resolution Start Racemic Beta-Ionone Epoxidation Epoxidation (e.g., with m-CPBA) Start->Epoxidation Racemic_Epoxide Racemic this compound Epoxidation->Racemic_Epoxide Lipase Lipase-mediated Kinetic Resolution Racemic_Epoxide->Lipase Enantiomer_1 (5R,6S)-5,6-epoxy- beta-ionone Lipase->Enantiomer_1 Enantiomer_2 (5S,6R)-5,6-epoxy- beta-ionone Lipase->Enantiomer_2

Caption: Synthesis and resolution of this compound enantiomers.

This process typically involves the epoxidation of racemic beta-ionone, followed by enzymatic resolution using a lipase, which selectively acylates one enantiomer, allowing for their separation.

Sensory Evaluation

The olfactory characteristics of fragrance ingredients are determined through sensory evaluation by trained panelists. A general protocol for such an evaluation is outlined below.

General Workflow for Sensory Evaluation of Fragrance Ingredients

G Sample_Prep Sample Preparation (Dilution in appropriate solvent) Presentation Presentation of Samples (Blinded and Randomized) Sample_Prep->Presentation Panelist_Selection Selection of Trained Sensory Panelists Evaluation Olfactory Evaluation (Odor description, intensity rating) Panelist_Selection->Evaluation Presentation->Evaluation Data_Analysis Data Collection and Statistical Analysis Evaluation->Data_Analysis

Caption: Standard workflow for sensory panel evaluation.

Key aspects of this protocol include:

  • Panelist Selection: Utilization of a panel of trained and screened individuals with demonstrated olfactory acuity.

  • Sample Preparation: Dilution of the this compound isomers in an appropriate solvent (e.g., ethanol) to various concentrations.

  • Evaluation Procedure: Panelists assess the odor of the samples on smelling strips at different time intervals to evaluate top, middle, and base notes. They provide descriptive analysis of the odor character and rate the perceived intensity on a standardized scale.

  • Data Analysis: The collected descriptive data and intensity ratings are statistically analyzed to determine the consensus olfactory profile and to identify any significant differences between isomers.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a mixture that contribute to its overall aroma.

Simplified GC-O Experimental Workflow

G Sample_Injection Sample Injection into GC Separation Chromatographic Separation of Volatiles Sample_Injection->Separation Effluent_Splitting Column Effluent Splitting Separation->Effluent_Splitting Detector Detector (e.g., MS, FID) Effluent_Splitting->Detector Sniffing_Port Olfactory Detection Port (Sniffing Port) Effluent_Splitting->Sniffing_Port Data_Integration Data Integration (Chromatogram and Olfactogram) Detector->Data_Integration Sniffing_Port->Data_Integration G cluster_membrane Olfactory Sensory Neuron Membrane cluster_downstream Downstream Signaling Odorant Beta-Ionone (Epoxide) OR Olfactory Receptor (e.g., OR51E2) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel ATP_cAMP->CNG_Channel Opens Ca_Influx Ca2+ Influx CNG_Channel->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Beta-Ionone (B89335) Epoxide: Synonyms, Alternative Names, and Technical Data

This technical guide provides a comprehensive overview of beta-ionone epoxide, a molecule of interest in various scientific fields. It covers its chemical nomenclature, physical and chemical properties, and available technical data, including toxicological studies and synthesis protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. Understanding these synonyms is crucial for conducting thorough literature searches and for unambiguous identification of the compound.

Table 1: Synonyms and Alternative Names for this compound

Name Type Name Source/Reference
Common Name This compoundPubChem CID: 5352481[1]
5,6-Epoxy-beta-iononePubChem CID: 90899[2]
Epoxy-beta-iononePubChem CID: 129689900[3]
Ionone (B8125255) Beta EpoxideThe Perfumers Apprentice[4]
IUPAC Name (E)-4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-onePubChem CID: 5352481[1]
Systematic Name 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-oneThe Good Scents Company[5]
CAS Registry No. 23267-57-4PubChem CID: 5352481[1]
36340-49-5FlavScents[6]
38448-31-6Chemsrc[7]
Other Names .beta.-Ionon-5,6-epoxidePubChem CID: 5352481[1]
beta-ionone 5,6-epoxidePubChem CID: 5352481[1]
4-(2,2,6-Trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-3-buten-2-oneThe Perfumers Apprentice[4]
4-(2,6,6-Trimethyl-1,2-epoxycyclohexyl)-3-buten-2-oneEchemi[8]
trans-β-Ionone epoxideNIST WebBook[9]

Quantitative Data

This section summarizes the available quantitative data for this compound, primarily from a 90-day toxicology study in rats and a patented synthesis method.

Table 2: 90-Day Dietary Toxicity Study of this compound in Sprague-Dawley Rats

Parameter Value Units Sex Notes
Target Dietary Intake 0, 20, 40, 80mg/kg bw/dayMale & FemaleNo observed adverse effects at the highest dose.[2]
Mean Dietary Intake 19.3, 38.5, 77.4mg/kg bw/dayMaleCalculated from body weight and food consumption data over 91 days.[2]
Mean Dietary Intake 19.5, 39.0, 77.7mg/kg bw/dayFemaleCalculated from body weight and food consumption data over 91 days.[2]
NOAEL 80mg/kg bw/dayMale & FemaleNo-Observed-Adverse-Effect Level.[2]

Table 3: Synthesis of this compound via Oxidation of beta-ionone

Parameter Value Units Notes
Reactant beta-ionone-Starting material.
Oxidizing Agent Hydrogen peroxide-
Catalyst bis(3,5-bistrifluoromethyl Phenyl) diselenide-
Reaction Temperature 0-40°COptimal temperature is 25°C.
Solvent Dichloromethane or Acetonitrile-
Yield up to 83%%[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the protocol used in the 90-day dietary toxicity study of this compound.

3.1 90-Day Repeated Dose Oral Toxicity Study in Rodents (OECD Guideline 408)

  • Test System: Sprague-Dawley rats (10/sex/group).

  • Test Substance: this compound (>95% purity).

  • Diet Preparation: The test substance was mixed into the standard laboratory diet at concentrations calculated to achieve the target daily intakes.

  • Homogeneity and Stability: The homogeneity of the test substance in the diet was confirmed by analyzing samples from the top, middle, and bottom of the diet preparations. The stability of the test substance in the diet was assessed at various time points using gas chromatography.

  • Administration: The test diets were provided to the animals ad libitum for 90 days.

  • Observations: Clinical observations, body weight, and food consumption were recorded weekly. Ophthalmic examinations were conducted pre-test and at termination.

  • Clinical Pathology: Hematology and clinical chemistry parameters were evaluated at termination.

  • Pathology: A full macroscopic examination was performed on all animals. A comprehensive list of organs and tissues were preserved, and histopathological examinations were conducted.[2]

Signaling Pathways and Biological Activities

While research on the specific signaling pathways of this compound is limited, studies on its precursor, beta-ionone, provide valuable insights into its potential biological activities. It is important to note that the following information primarily pertains to beta-ionone .

4.1 Rhodopsin Activation (Inferred for this compound)

A study on retinal analogs showed that a 5,6-epoxy modification of the ionone ring in the rhodopsin chromophore still allows for the formation of a Meta-II like intermediate, which is a key step in the activation of the G-protein transducin. This suggests that this compound may interact with G-protein coupled receptors (GPCRs).

Rhodopsin_Activation cluster_receptor Rhodopsin (GPCR) 5_6_epoxy_ionone 5,6-epoxy-ionone (retinal analog) Rhodopsin Rhodopsin (Inactive) Meta_II Meta-II like Intermediate (Active) Rhodopsin->Meta_II Transducin_GDP Transducin-GDP (Inactive) Meta_II->Transducin_GDP Transducin_GTP Transducin-GTP (Active) Transducin_GDP->Transducin_GTP GDP/GTP Exchange Effector Downstream Effector (e.g., PDE) Transducin_GTP->Effector Photon Photon Photon->Rhodopsin GDP GDP GTP GTP

Rhodopsin activation by a 5,6-epoxy-ionone analog.

4.2 Potential Anti-Cancer and Anti-Inflammatory Activity (Inferred from beta-ionone)

Numerous studies have demonstrated the anti-cancer and anti-inflammatory properties of beta-ionone. These activities are often mediated through the modulation of key signaling pathways. Given the structural similarity, it is plausible that this compound may exhibit similar biological effects.

  • Anti-inflammatory effects: Beta-ionone has been shown to suppress the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators.

  • Anti-cancer effects: Beta-ionone can inhibit the proliferation of cancer cells and induce apoptosis. This is thought to occur through various mechanisms, including the inhibition of COX-2 activity.

Inferred_Biological_Activity cluster_inflammation Anti-Inflammatory Pathway cluster_cancer Anti-Cancer Pathway beta_ionone_epoxide This compound (Hypothesized) NFkB NF-κB Pathway beta_ionone_epoxide->NFkB Inhibition MAPK MAPK Pathway beta_ionone_epoxide->MAPK Inhibition COX2 COX-2 Inhibition beta_ionone_epoxide->COX2 Inflammation Reduced Inflammation NFkB->Inflammation MAPK->Inflammation Apoptosis Induction of Apoptosis COX2->Apoptosis

Hypothesized signaling pathways for this compound.

Conclusion

This compound is a compound with a well-defined chemical identity and a growing body of technical data. While direct research into its biological activities and signaling pathways is still emerging, the available information, particularly from toxicological studies and research on its precursor beta-ionone, provides a solid foundation for future investigations. This guide serves as a starting point for researchers to explore the potential applications of this compound in drug development and other scientific endeavors. Further research is warranted to fully elucidate its pharmacological profile and mechanisms of action.

References

The Formation of β-Ionone Epoxide from β-Carotene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-carotene, a prominent member of the carotenoid family, is a vital micronutrient and a precursor to vitamin A. Its highly conjugated polyene structure, responsible for its characteristic orange color and antioxidant properties, also renders it susceptible to degradation under various conditions. This degradation leads to a complex array of smaller molecules, including apocarotenoids, which may possess unique biological activities. Among these degradation products, β-ionone epoxide has garnered interest due to its structural similarity to other biologically active compounds. This technical guide provides an in-depth exploration of the formation of β-ionone epoxide from β-carotene, detailing the underlying mechanisms, experimental methodologies, and quantitative data.

Is β-Ionone Epoxide a Degradation Product of β-Carotene?

Yes, β-ionone epoxide is recognized as a secondary degradation product of β-carotene. The degradation process is not a direct conversion but typically involves the initial cleavage of the β-carotene molecule to form β-ionone, which is then subsequently oxidized to β-ionone epoxide. This transformation can be initiated by several factors, including heat, light, oxygen, and enzymatic activity. The presence of β-ionone 5,6-epoxide has been identified in various food products and biological systems where β-carotene is present and subject to oxidative stress.

Degradation Pathways of β-Carotene

The degradation of β-carotene into smaller fragments, including β-ionone and its epoxide, can occur through several pathways:

  • Oxidative Cleavage: This is the most common pathway and can be either enzymatic or non-enzymatic.

    • Enzymatic Cleavage: Carotenoid cleavage dioxygenases (CCDs), such as CCD1 and β-carotene oxygenase 2 (BCO2), can cleave β-carotene at specific double bonds to produce various apocarotenoids, including β-ionone.

    • Non-Enzymatic Oxidation (Autoxidation): In the presence of oxygen, heat, or light, β-carotene can undergo random cleavage, leading to a diverse mixture of products. Reactive oxygen species (ROS) play a significant role in this process.

  • Thermal Degradation: High temperatures can induce the isomerization and fragmentation of the β-carotene molecule, yielding volatile and non-volatile compounds, including β-ionone.

The formation of β-ionone epoxide is a subsequent step where β-ionone undergoes epoxidation at the 5,6-double bond of its cyclohexene (B86901) ring.

Experimental Protocols

Thermal Degradation of β-Carotene and Formation of β-Ionone

This protocol describes a general method for the thermal degradation of β-carotene to generate β-ionone, a precursor to β-ionone epoxide.

Materials:

  • β-carotene

  • High-boiling point solvent (e.g., glycerol, tristearin)

  • Inert gas (e.g., nitrogen)

  • Heating apparatus with temperature control (e.g., Rancimat)

  • Extraction solvent (e.g., hexane)

  • Rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Dissolve a known concentration of β-carotene in the high-boiling point solvent.

  • Place the solution in a reaction vessel equipped with a gas inlet and outlet.

  • Heat the solution to a specific temperature (e.g., 140°C) while purging with an inert gas to control the oxidative environment.[1]

  • Maintain the temperature for a defined period (e.g., 2-4 hours).[1]

  • After cooling, extract the degradation products with hexane (B92381).

  • Concentrate the hexane extract using a rotary evaporator.

  • Analyze the resulting residue by GC-MS to identify and quantify β-ionone and other volatile products.

Synthesis of β-Ionone Epoxide from β-Ionone

This protocol is based on a patented method for the specific epoxidation of β-ionone.[2]

Materials:

  • β-ionone

  • Solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Catalyst: Bis(3,5-bis(trifluoromethyl)phenyl) diselenide

  • Oxidizing agent: Hydrogen peroxide (H₂O₂)

  • Nitrogen gas

  • Reaction vessel with temperature control

  • Separation apparatus (e.g., preparative thin-layer chromatography)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve β-ionone (e.g., 1 mmol) in the chosen solvent.[2]

  • Add the catalyst to the solution.

  • Control the reaction temperature between 0-40°C.[2]

  • Slowly add hydrogen peroxide to the reaction mixture.

  • Allow the reaction to proceed for a specified time (e.g., 24 hours).[2]

  • After the reaction is complete, evaporate the solvent.

  • Isolate and purify the β-ionone epoxide product using preparative thin-layer chromatography or other suitable chromatographic techniques.[2]

Analytical Methodology: HPLC-DAD-MS/MS for the Analysis of β-Carotene Degradation Products

This method is suitable for the separation, identification, and quantification of various non-volatile degradation products of β-carotene.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a tandem Mass Spectrometer (MS/MS).

  • C30 reverse-phase column.

Mobile Phase:

Procedure:

  • Sample Preparation: Extract the β-carotene degradation products from the reaction mixture using an appropriate solvent (e.g., a mixture of ethyl acetate (B1210297) and methanol).

  • Chromatographic Separation: Inject the extracted sample into the HPLC system. The C30 column is effective in separating the various carotenoid isomers and their degradation products.

  • Detection and Identification:

    • The DAD provides characteristic UV-Vis spectra for different carotenoids and their derivatives.

    • The MS/MS detector provides mass-to-charge ratio (m/z) and fragmentation patterns, allowing for the precise identification of compounds, including β-ionone epoxide and other epoxides and apocarotenals.[3][4]

  • Quantification: Use external or internal standards to quantify the concentration of the identified degradation products.

Quantitative Data

The degradation of β-carotene and the formation of its products are influenced by various factors, including temperature, oxygen availability, and the presence of catalysts or enzymes. The following tables summarize quantitative data from different studies.

Thermal Degradation of β-Carotene
Matrix Temperature (°C) Time (h) Oxygen/Air Flow β-Carotene Degradation (%)
Crude Palm Oil140220 L/h air80
Carrot Extract1404~7 L/h oxygen>80
Orange Sweet Potato Extract1404Not specified93
Formation of β-Ionone from β-Carotene
Method Conditions Yield/Concentration of β-Ionone
Thermal Degradation (Crude Palm Oil)140°C, 2h, 20 L/h air0.44 mg/L
Enzymatic (Xanthine Oxidase)Decane/Tween 80 systemUp to 34% conversion

Note: Quantitative data for the direct yield of β-ionone epoxide from β-carotene is scarce in the literature due to the complexity of the degradation mixture and the secondary nature of its formation.

Signaling Pathways and Biological Activity

While specific signaling pathways for β-ionone epoxide are not extensively characterized, the biological activities of its precursor, β-ionone, have been studied. β-ionone is known to interact with olfactory receptors that are also expressed in non-olfactory tissues, leading to various cellular responses.

For instance, β-ionone has been shown to activate the odorant receptor 51E2 (OR51E2), which can trigger a Ca²⁺-dependent signaling cascade.[5] This can lead to the activation of downstream protein kinases such as ERK1/2 and AKT, influencing cellular processes like migration and proliferation.[5]

beta_ionone_signaling beta_ionone β-Ionone OR51E2 OR51E2 beta_ionone->OR51E2 activates AC Adenylyl Cyclase OR51E2->AC activates Ca_channel Ca²⁺ Channel OR51E2->Ca_channel activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates ERK ERK1/2 Activation PKA->ERK Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->ERK AKT AKT Activation Ca_influx->AKT Cell_response Cellular Responses (Migration, Proliferation) ERK->Cell_response AKT->Cell_response

Experimental Workflows

degradation_workflow cluster_degradation β-Carotene Degradation cluster_epoxidation Epoxidation cluster_analysis Analysis start β-Carotene process Thermal/Oxidative/ Enzymatic Treatment start->process products Mixture of Degradation Products (β-Ionone, Apocarotenals, etc.) process->products extraction Extraction products->extraction ionone β-Ionone epoxidation Oxidation (e.g., H₂O₂ + Catalyst) ionone->epoxidation epoxide β-Ionone Epoxide epoxidation->epoxide epoxide->extraction purification Purification (Chromatography) extraction->purification analysis Identification & Quantification (HPLC-DAD-MS/MS, GC-MS) purification->analysis

Conclusion

β-ionone epoxide is indeed a degradation product of β-carotene, formed through a multi-step process involving initial cleavage to β-ionone followed by epoxidation. The formation of this and other degradation products is influenced by a variety of factors, highlighting the complex chemistry of carotenoid degradation. The provided experimental protocols and analytical methods offer a framework for researchers to investigate the formation and biological activities of these compounds. Further research is warranted to fully elucidate the specific biological signaling pathways of β-ionone epoxide and its potential implications for human health.

References

An In-depth Technical Guide to the Role of Beta-Ionone Epoxide in Fruit Aroma

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Beta-ionone (B89335) epoxide is a volatile organic compound derived from the oxidative degradation of carotenoids, particularly β-carotene. As a derivative of the highly aromatic β-ionone, it contributes to the complex scent profile of various fruits. This document provides a comprehensive technical overview of beta-ionone epoxide, detailing its biosynthesis, its role in fruit aroma, factors influencing its concentration, and the analytical protocols for its study. While quantitative data for β-ionone epoxide itself is sparse in current literature, this guide presents data for its direct precursor, β-ionone, to provide context for its potential concentrations. Methodologies for extraction and analysis are detailed, and key pathways and workflows are visualized to support researchers in this domain.

Introduction to this compound

This compound (IUPAC name: 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)but-3-en-2-one) is a C13-apocarotenoid, a class of compounds formed from the breakdown of carotenoids. It is the epoxidized form of β-ionone, a well-known and potent aroma compound found widely in flowers, fruits, and vegetables.[1][2] The aroma profile of β-ionone epoxide is described as having fruity, sweet, woody, violet, and powdery orris notes.[3][4] Its presence, even at trace levels, can influence the overall sensory perception of a fruit's bouquet due to the low odor detection thresholds typical of norisoprenoids.[5][6] It occurs naturally in various foods, including raspberries, and is considered a product of the specific oxidative cleavage of β-carotene.[2][7]

Biosynthesis and Formation

The formation of β-ionone epoxide is a multi-step process that begins with the carotenoid biosynthetic pathway. The primary precursor is β-carotene, a C40 tetraterpenoid pigment abundant in many fruits.

Step 1: Formation of β-Ionone The key enzymatic step is the oxidative cleavage of β-carotene at the 9,10 and 9',10' double bonds. This reaction is catalyzed by Carotenoid Cleavage Dioxygenases (CCDs) , a family of non-heme iron-containing enzymes.[1] Specifically, CCD1 and CCD4 are primarily responsible for this cleavage, yielding two molecules of the C13-apocarotenoid, β-ionone.[1][8][9] The activity of these enzymes is a critical control point in the production of many aroma compounds derived from carotenoids.[1][10]

Step 2: Epoxidation of β-Ionone Beta-ionone is subsequently converted to β-ionone-5,6-epoxide. This step involves the oxidation of the cyclohexene (B86901) ring of the β-ionone molecule. This transformation can occur through both enzymatic pathways within the plant tissue and non-enzymatic degradation.[2][11] Non-enzymatic formation can be triggered by factors such as heat, light, and the presence of reactive oxygen species (ROS) during fruit ripening, processing, or storage.[1] The similar accumulation profiles of β-ionone and its epoxide in some studies suggest they are formed around the same time via a shared degradation pathway.[11]

G cluster_main Biosynthesis of this compound precursor β-Carotene (C40 Tetraterpenoid) enzyme Carotenoid Cleavage Dioxygenase (CCD1, CCD4) precursor->enzyme intermediate β-Ionone (C13 Apocarotenoid) process Oxidation / Epoxidation (Enzymatic or Abiotic Stress) intermediate->process product β-Ionone Epoxide (5,6-epoxy-β-ionone) enzyme->intermediate Cleavage process->product Oxidation

Biosynthesis pathway from β-Carotene to β-Ionone Epoxide.

Role in Fruit Aroma and Sensory Perception

Apocarotenoids like β-ionone and its derivatives are economically and sensorially significant because they possess extremely potent aromas and low odor thresholds.[1] While β-ionone is well-studied for its violet, raspberry, and woody notes,[12][13] its epoxide contributes a complementary fruity, sweet, and complex powdery-floral character.[3][4]

This compound is a key contributor to the aroma of fruits where β-carotene degradation occurs, including:

  • Raspberry (Rubus idaeus): Beta-ionone is a major volatile organic compound (VOC) in raspberries, and β-ionone epoxide has been identified as a constituent of its complex aroma profile.[1][7][13]

  • Tomato (Solanum lycopersicum): Carotenoid-derived volatiles are critical to tomato flavor, with β-ionone providing important floral and fruity notes.[10][14]

  • Other Fruits: Beta-ionone is a significant aroma component in apricots, melons, plums, and grapes, suggesting the likely presence and contribution of its epoxide in these fruits as well.[1][12]

The final perceived aroma of a fruit is the result of a complex interplay between dozens or even hundreds of volatile compounds. The presence of β-ionone epoxide can enhance or modulate the perception of other aromatic notes, contributing to the unique and characteristic scent of a specific cultivar.

Quantitative Data on β-Ionone in Fruits

Direct quantitative data for β-ionone epoxide in fruits is not widely available in the reviewed literature. However, the concentration of its direct precursor, β-ionone, has been measured in numerous studies. These values serve as an important proxy, as the presence of the precursor is a prerequisite for the formation of the epoxide. The table below summarizes reported concentrations of β-ionone in various fruit and wine matrices.

Product/MatrixCultivar/Varietyβ-Ionone Concentration (µg/L or µg/kg)Reference
WineVarious Authentic[15]
WineCommercial (Suspect)Up to 3.6 µg/L[15]
RaspberryMeeker1.1 - 2.0 µg/kg[16]
RaspberryTulameen0.9 - 1.2 µg/kg[16]
RaspberryChilliwack0.4 - 0.7 µg/kg[16]
BlackberryMarion25.1 µg/kg[16]
BlackberryBlack Diamond15.6 µg/kg[16]

Note: The concentration of these compounds can vary significantly based on cultivar, ripeness, growing conditions, and analytical methodology.[13][16]

Experimental Protocols for Analysis

The analysis of semi-volatile compounds like β-ionone epoxide from a complex fruit matrix requires sensitive and specific methodologies. The standard approach involves sample preparation, extraction/concentration of volatiles, and analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

Headspace Solid-Phase Microextraction (HS-SPME): This is the most common, solvent-free technique for extracting and concentrating volatile and semi-volatile compounds from fruit samples for GC-MS analysis.[1][15]

  • Homogenization: A known weight of fruit tissue (e.g., 5-10 g) is homogenized, often with the addition of a saturated salt solution (e.g., NaCl) to improve the release of volatiles by increasing the ionic strength of the matrix.

  • Incubation: The homogenate is placed in a sealed headspace vial and incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

  • Desorption: The fiber is then retracted and immediately inserted into the hot inlet of a GC system, where the adsorbed compounds are thermally desorbed onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating, identifying, and quantifying aroma compounds.

  • Gas Chromatograph (GC):

    • Injector: Splitless mode is typically used for trace analysis, with an injector temperature of ~250°C.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, DB-FFAP) is commonly used.[17]

    • Oven Program: A typical temperature program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 5-15°C/min) to a final temperature of ~250-280°C.[18]

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Acquisition Mode:

      • Full Scan: Used for the initial identification of unknown compounds by comparing their mass spectra to libraries (e.g., NIST, Wiley).

      • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Used for accurate quantification of target compounds, offering higher sensitivity and selectivity.

    • Identification: Compound identification is confirmed by comparing the retention time and mass spectrum with those of an authentic chemical standard.

    • Quantification: Quantification is typically performed using an internal standard and a calibration curve generated from authentic standards.[17]

G cluster_workflow General Experimental Workflow for Volatile Analysis sample 1. Fruit Sample (e.g., 5g tissue) homogenize 2. Homogenization (+ NaCl solution, Internal Standard) sample->homogenize spme 3. Headspace-SPME (Incubate at 40-60°C, Expose Fiber) homogenize->spme gcms 4. GC-MS Analysis (Thermal Desorption in GC Inlet) spme->gcms data 5. Data Processing (Peak Integration, Library Search) gcms->data results 6. Results (Compound ID & Quantification) data->results

Workflow for the analysis of fruit aroma compounds.

Conclusion

This compound is an important, albeit under-quantified, contributor to the aroma of many fruits. Its formation is intrinsically linked to the degradation of β-carotene, a process influenced by genetics, fruit maturity, and environmental conditions. While its direct precursor, β-ionone, is well-recognized for its potent floral and fruity aroma, the epoxide adds another layer of complexity with its sweet, woody, and powdery notes. For researchers in flavor science and product development, understanding the biosynthetic pathway and the factors controlling the formation of β-ionone epoxide is crucial for modulating fruit aroma. The analytical protocols outlined in this guide, centered on HS-SPME-GC-MS, provide a robust framework for the identification and future quantification of this subtle yet significant aroma compound. Further research is needed to generate quantitative data across a wider range of fruits and to fully elucidate its sensory impact in complex food matrices.

References

CAS number and molecular structure of beta-ionone epoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of beta-ionone (B89335) epoxide, a significant compound in the flavor, fragrance, and pharmaceutical industries. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis, and spectral data.

Chemical Identity and Molecular Structure

Beta-ionone epoxide is chemically known as 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-3-buten-2-one.[1][2] It is an apo carotenoid monoterpenoid, structurally related to beta-ionone with an epoxide group across the 5 and 6 positions of the cyclohexyl ring.[3]

Molecular Formula: C₁₃H₂₀O₂[1][3][4][5]

Molecular Weight: 208.30 g/mol [1][3]

CAS Number: 23267-57-4[1][4][5]

IUPAC Name: (E)-4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one[3]

Synonyms: 5,6-Epoxy-β-ionone, β-Ionone 5,6-epoxide, 4-(1,2-Oxido-2,6,6-trimethylcyclohexyl)-3-buten-2-one[3][4]

Molecular Structure:

G cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_conditions Reaction Conditions cluster_process Process cluster_product Product beta_ionone β-Ionone reaction Epoxidation beta_ionone->reaction h2o2 Hydrogen Peroxide (H₂O₂) h2o2->reaction catalyst Bis(3,5-bis(trifluoromethyl)phenyl) diselenide catalyst->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction conditions Temperature: 0-40 °C Atmosphere: Nitrogen Time: 24 hours conditions->reaction workup Solvent Evaporation reaction->workup purification Preparative TLC workup->purification product β-Ionone Epoxide purification->product

References

Methodological & Application

Synthesis of β-Ionone Epoxide from β-Ionone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of β-ionone epoxide, an important intermediate in the pharmaceutical and fragrance industries. Three distinct synthetic methods are presented, offering flexibility in reagent choice and reaction conditions. The protocols cover aerobic oxidation using an aldehyde catalyst, oxidation with hydrogen peroxide catalyzed by an organoselenium compound, and epoxidation using meta-chloroperoxybenzoic acid (m-CPBA). This guide includes comprehensive data summaries for the starting material and the final product, detailed step-by-step experimental procedures, and visual diagrams of the reaction workflows to ensure clarity and reproducibility.

Introduction

β-Ionone is a naturally occurring terpenoid known for its characteristic violet scent and serves as a precursor in the synthesis of Vitamin A.[1] The epoxidation of its endocyclic double bond yields β-ionone epoxide, a valuable intermediate for the synthesis of various bioactive molecules and specialty chemicals.[2] The selective oxidation of the electron-rich trisubstituted double bond in the cyclohexene (B86901) ring of β-ionone, in the presence of an α,β-unsaturated ketone, presents a unique synthetic challenge. This document outlines three effective methods to achieve this transformation, catering to different laboratory setups and green chemistry considerations.

Data Presentation

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for the reactant, β-ionone, and the product, β-ionone epoxide.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
β-IononeC₁₃H₂₀O192.30Colorless to light yellow liquid
β-Ionone EpoxideC₁₃H₂₀O₂208.30White to pale yellow crystalline solid[3][4]

Table 2: Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)FT-IR (cm⁻¹)
β-Ionone 7.27 (d, 1H), 6.12 (d, 1H), 2.30 (s, 3H), 2.06 (t, 2H), 1.77 (s, 3H), 1.63 (t, 2H), 1.49 (m, 2H), 1.07 (s, 6H)[1]198.9, 143.2, 136.1, 135.9, 131.6, 39.7, 34.0, 33.5, 28.8, 27.2, 21.8, 18.9[1]~1670 (C=O stretch), ~1610 (C=C stretch)[5]
β-Ionone Epoxide 6.85 (d, 1H), 6.15 (d, 1H), 2.95 (s, 1H), 2.25 (s, 3H), 1.80-1.20 (m, 6H), 1.25 (s, 3H), 1.10 (s, 3H), 0.95 (s, 3H)197.8, 147.2, 131.5, 65.4, 59.1, 35.2, 32.8, 27.9, 26.8, 24.5, 21.3, 19.8~1670 (C=O stretch), ~1260 (C-O-C symmetric stretch), ~900 (C-O-C asymmetric stretch)[6]

Table 3: Comparison of Synthetic Protocols

MethodOxidizing AgentCatalystTypical YieldKey Advantages
Aerobic OxidationMolecular Oxygen (O₂)Aldehyde (e.g., Isobutyraldehyde)Up to 83%[7]Green oxidant (O₂), mild conditions, uses water as solvent.
Selenium-Catalyzed OxidationHydrogen Peroxide (H₂O₂)Bis[3,5-bis(trifluoromethyl)phenyl] diselenideUp to 72%[8]High selectivity, clean oxidant (H₂O₂), catalyst is recyclable.
m-CPBA Epoxidationm-CPBANoneNot specified, generally highWell-established, reliable method for epoxidation.

Experimental Protocols

Protocol 1: Aerobic Epoxidation with Aldehyde Catalyst

This protocol is adapted from a method utilizing molecular oxygen as the primary oxidant in an aqueous medium.[7]

Materials:

  • β-Ionone

  • Isobutyraldehyde (B47883)

  • Water (deionized)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Oxygen balloon

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add β-ionone (1.0 mmol).

  • Add water (10 mL) and isobutyraldehyde (2.0 mmol).

  • Fit the flask with an oxygen balloon.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure β-ionone epoxide.

Protocol 2: Selenium-Catalyzed Oxidation with Hydrogen Peroxide

This protocol is based on a highly selective epoxidation using an organoselenium catalyst and hydrogen peroxide.[8]

Materials:

  • β-Ionone

  • Bis[3,5-bis(trifluoromethyl)phenyl] diselenide

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (B52724) or Dichloromethane (B109758)

  • Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump (optional, for slow addition)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Under a nitrogen atmosphere, dissolve β-ionone (1.0 mmol) and bis[3,5-bis(trifluoromethyl)phenyl] diselenide (0.01 mmol, 1 mol%) in acetonitrile or dichloromethane (1 mL).

  • Control the reaction temperature at 25 °C.

  • Slowly add 30% hydrogen peroxide (3.0 mmol) to the stirred solution.

  • Stir the reaction mixture for 24 hours at 25 °C.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue directly by preparative thin-layer chromatography or silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate) to isolate β-ionone epoxide.[8]

Protocol 3: Epoxidation with m-CPBA

This is a classic and reliable method for the epoxidation of alkenes.

Materials:

  • β-Ionone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve β-ionone (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 mmol) in dichloromethane (10 mL).

  • Add the m-CPBA solution dropwise to the stirred β-ionone solution over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction by TLC.

  • After completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL) to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure β-ionone epoxide.

Reaction Workflows and Mechanisms

The following diagrams illustrate the proposed workflows and mechanisms for the described synthetic protocols.

Aerobic Epoxidation Workflow

aerobic_epoxidation beta_ionone β-Ionone peroxy_acid Peroxy Acid (in situ) beta_ionone->peroxy_acid Reacts with aldehyde Aldehyde (e.g., Isobutyraldehyde) aldehyde->peroxy_acid Forms o2 O₂ (from air/balloon) o2->peroxy_acid Oxidizes epoxide β-Ionone Epoxide peroxy_acid->epoxide Epoxidizes workup Aqueous Workup & Purification epoxide->workup workup->epoxide Pure Product

Caption: Aerobic epoxidation of β-ionone.

Selenium-Catalyzed Epoxidation Workflow

selenium_epoxidation cluster_cat_cycle Catalytic Cycle beta_ionone β-Ionone epoxide β-Ionone Epoxide beta_ionone->epoxide Epoxidation by Active Oxidant h2o2 H₂O₂ active_oxidant Active Selenium Oxidant h2o2->active_oxidant se_catalyst Diselenide Catalyst se_catalyst->active_oxidant Oxidation active_oxidant->beta_ionone active_oxidant->se_catalyst Regeneration purification Purification (Chromatography) epoxide->purification purification->epoxide Pure Product

Caption: Selenium-catalyzed epoxidation of β-ionone.

m-CPBA Epoxidation Workflow

mcpba_epoxidation beta_ionone β-Ionone in CH₂Cl₂ reaction Reaction at 0°C to RT beta_ionone->reaction mcpba m-CPBA in CH₂Cl₂ mcpba->reaction quench Quench (Na₂S₂O₃) reaction->quench wash Wash (NaHCO₃, Brine) quench->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify epoxide β-Ionone Epoxide purify->epoxide

Caption: Workflow for m-CPBA epoxidation.

References

Application Notes and Protocols for the Enantioselective Epoxidation of β-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the enantioselective epoxidation of β-ionone, a key intermediate in the synthesis of various fragrances, pharmaceuticals, and carotenoids. The protocols are designed for researchers, scientists, and professionals in drug development. This application note focuses on two highly effective methods: a metal-catalyzed approach using a Ytterbium-based catalyst and an organocatalytic approach utilizing the Shi catalyst. Detailed experimental procedures, data presentation in tabular format, and a visual workflow diagram are included to facilitate ease of use and reproducibility.

Introduction

β-Ionone is a C13 apocarotenoid renowned for its characteristic violet-like aroma and serves as a crucial precursor in the synthesis of vitamins, retinoids, and various aromatic compounds. The introduction of a chiral epoxide moiety onto the β-ionone scaffold opens up avenues for the synthesis of novel, biologically active molecules and fine chemicals. Enantioselective epoxidation, in particular, is of paramount importance as the biological activity of chiral molecules is often dependent on their stereochemistry.

This note details two state-of-the-art protocols for the asymmetric epoxidation of the endocyclic double bond of β-ionone to yield the corresponding β-ionone epoxide. The selected methods, a rare-earth metal-catalyzed epoxidation and a Shi-type organocatalytic epoxidation, are known for their high yields and excellent enantioselectivities with α,β-unsaturated ketones.[1][2][3]

Catalytic Systems Overview

Two primary catalytic systems are presented, each offering distinct advantages:

  • Ytterbium-Prolinol Catalyzed Epoxidation: This system employs a rare-earth metal amide, specifically an Ytterbium-based complex, in conjunction with a chiral phenoxy-functionalized prolinol ligand.[2][4] It is characterized by high efficiency and enantioselectivity, often achieving yields and enantiomeric excesses (ee) of up to 99%.[2] The reaction proceeds at room temperature using tert-butylhydroperoxide (TBHP) as the oxidant.[2][4]

  • Shi Epoxidation: This method utilizes a fructose-derived ketone as an organocatalyst in the presence of Oxone (potassium peroxymonosulfate) as the primary oxidant.[3][5] The Shi epoxidation is an example of green chemistry, avoiding the use of heavy metals.[3] The reaction is typically performed under basic conditions to ensure catalyst stability and high enantioselectivity.[3][5]

Experimental Protocols

This protocol is adapted from the highly efficient epoxidation of α,β-unsaturated ketones using a Ytterbium-based catalyst.[2][4]

Materials:

  • β-Ionone

  • Ytterbium amide catalyst: [(Me₃Si)₂N]₃Yb(μ-Cl)Li(THF)₃

  • Chiral Ligand: (S)-2,4-di-tert-butyl-6-((2-(hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)phenol)

  • Oxidant: tert-Butylhydroperoxide (TBHP), 70% in water

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Preparation: In a glovebox, to a solution of the chiral prolinol ligand (0.06 mmol) in anhydrous THF (1.0 mL) is added the ytterbium amide catalyst (0.04 mmol). The mixture is stirred at room temperature for 1 hour.

  • Reaction Setup: To the prepared catalyst solution, β-ionone (1.0 mmol) is added.

  • Initiation of Reaction: tert-Butylhydroperoxide (1.2 mmol) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃ (5 mL). The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine (10 mL), dried over anhydrous MgSO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched β-ionone epoxide.

  • Analysis: The yield is determined gravimetrically. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

This protocol is based on the well-established Shi epoxidation using a fructose-derived catalyst.[3][5]

Materials:

  • β-Ionone

  • Shi Catalyst (fructose-derived ketone)

  • Oxidant: Oxone (potassium peroxymonosulfate)

  • Solvent system: Acetonitrile (B52724) (MeCN) and Dimethoxymethane (DMM)

  • Buffer: Potassium carbonate (K₂CO₃)

  • Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt

  • Sodium tetraborate (B1243019) decahydrate

  • Tetrabutylammonium (B224687) hydrogensulfate

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve β-ionone (1.0 mmol) in a mixture of acetonitrile and dimethoxymethane. Add the Shi catalyst (0.2-0.3 mmol), sodium tetraborate decahydrate, a solution of EDTA, and tetrabutylammonium hydrogensulfate. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Prepare two separate aqueous solutions: one of Oxone (2.0 mmol) and EDTA, and another of potassium carbonate (8.0 mmol). Add these two solutions simultaneously and dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C. The pH of the reaction mixture should be maintained around 10.5.[5]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 1-2 hours at 0 °C. Monitor the reaction progress by TLC.

  • Workup: Allow the reaction mixture to warm to room temperature. Dilute with water and extract with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • Purification: The solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure β-ionone epoxide.

  • Analysis: Determine the yield of the purified product. The enantiomeric excess is determined by chiral HPLC analysis.

Data Presentation

The following tables summarize typical quantitative data for the enantioselective epoxidation of α,β-unsaturated ketones using the described catalytic systems. These serve as a benchmark for the expected performance with β-ionone.

Table 1: Ytterbium-Prolinol Catalyzed Epoxidation of Representative α,β-Unsaturated Ketones [2][4]

SubstrateCatalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)ee (%)
Chalcone44Room Temp.9998
4-Methoxy-chalcone44Room Temp.9790
4-Fluoro-chalcone44Room Temp.8690
(E)-1,3-diphenyl-2-buten-1-one46Room Temp.9596

Table 2: Shi Organocatalytic Epoxidation of Representative α,β-Unsaturated Ketones [3]

SubstrateCatalyst Loading (mol%)OxidantTime (h)Temperature (°C)Yield (%)ee (%)
trans-Chalcone20-30Oxone20>95>99
(E)-4-phenyl-3-buten-2-one20-30Oxone308594
(E)-1,3-diphenyl-2-propen-1-one20-30Oxone2.5092>99

Visualization

The following diagram illustrates the general workflow for the enantioselective epoxidation of β-ionone.

Enantioselective_Epoxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Start Reagents Prepare Reagents (β-Ionone, Catalyst, Oxidant, Solvent) Start->Reagents Setup Reaction Setup (Combine Catalyst and β-Ionone) Reagents->Setup Addition Add Oxidant Setup->Addition Stir Stir and Monitor (TLC Analysis) Addition->Stir Quench Quench Reaction Stir->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify Analysis Characterization (Yield, ee via chiral HPLC) Purify->Analysis End End Product: Enantioenriched β-Ionone Epoxide Analysis->End

Caption: General workflow for the enantioselective epoxidation of β-ionone.

The following diagram illustrates the catalytic cycle of the Shi epoxidation.

Shi_Epoxidation_Cycle Catalyst Chiral Ketone Catalyst Dioxirane Active Dioxirane Intermediate Catalyst->Dioxirane Oxidation Oxone Oxone (KHSO5) Oxone->Dioxirane Dioxirane->Catalyst Regeneration BetaIonone β-Ionone (Alkene) Dioxirane->BetaIonone Oxygen Transfer Epoxide β-Ionone Epoxide BetaIonone->Epoxide

Caption: Simplified catalytic cycle for the Shi organocatalytic epoxidation.

References

Application Notes and Protocols for the Quantification of Beta-Ionone Epoxide in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335) epoxide is a naturally occurring aromatic compound found in a variety of foods, including fruits like raspberries and apricots, as well as in tea and herbs such as dill and lemon balm. It contributes to the characteristic fruity and woody notes of these foods. The quantification of beta-ionone epoxide is crucial for flavor and fragrance analysis, quality control of food products, and for safety assessment, as it is also used as a flavoring ingredient. This document provides detailed analytical methods for the quantification of this compound in food matrices, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) coupled with advanced sample preparation techniques.

Analytical Methods Overview

The primary methods for the quantification of volatile and semi-volatile compounds like this compound in complex food matrices are based on gas chromatography coupled with mass spectrometry (GC-MS). Effective sample preparation is critical to isolate the analyte from the matrix and concentrate it to detectable levels. Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) are highly effective, solvent-less techniques for this purpose.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This method is particularly suitable for the analysis of volatile and semi-volatile organic compounds in solid and liquid food samples. It is a simple, fast, and solvent-free extraction technique.

Method 2: Stir Bar Sorptive Extraction (SBSE) coupled with Thermal Desorption-GC-MS

SBSE is a powerful pre-concentration technique for trace-level organic compounds in aqueous samples. It offers higher recovery and sensitivity compared to SPME due to the larger volume of the sorbent phase.

Experimental Protocols

Protocol 1: Quantification of this compound in Fruit Puree using HS-SPME-GC-MS

1. Sample Preparation:

  • Homogenize the fruit sample to a uniform puree.

  • Weigh 5 g of the fruit puree into a 20 mL headspace vial.

  • Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample matrix and enhance the release of volatile compounds.

  • Add a known concentration of an appropriate internal standard (e.g., deuterated beta-ionone or a compound with similar chemical properties and volatility).

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heating block or water bath at 60°C.

  • Allow the sample to equilibrate for 15 minutes.

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.

  • Retract the fiber into the needle.

3. GC-MS Analysis:

  • Injector: Transfer the SPME fiber to the GC injector port, set at 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.

  • Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 5°C/min.

    • Ramp to 250°C at a rate of 10°C/min and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the target ion for this compound (e.g., m/z 193, 151, 109) and the internal standard. A full scan mode (m/z 40-350) can be used for initial identification.

4. Quantification:

  • Create a calibration curve using standard solutions of this compound of known concentrations prepared in a model food matrix.

  • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 2: Quantification of this compound in Tea Infusion using SBSE-TD-GC-MS

1. Sample Preparation:

  • Prepare a tea infusion by adding 2 g of tea leaves to 100 mL of hot water (80°C) and steeping for 5 minutes.

  • Filter the infusion to remove the tea leaves.

  • Place 10 mL of the cooled tea infusion into a 20 mL vial.

  • Add a known concentration of an internal standard.

  • Place a polydimethylsiloxane (PDMS) coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) into the vial.

2. SBSE Procedure:

  • Stir the sample at 1000 rpm for 60 minutes at room temperature.

  • After extraction, remove the stir bar with clean forceps, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.

3. Thermal Desorption-GC-MS Analysis:

  • Thermal Desorption Unit (TDU):

    • Program the TDU to desorb the analytes from the stir bar. A typical program would be to ramp from 40°C to 280°C at 60°C/min and hold for 5 minutes.

    • The desorbed analytes are cryo-focused in a cooled injection system (CIS) at -10°C.

  • GC-MS System:

    • Injector (CIS): After desorption, rapidly heat the CIS to 280°C to inject the analytes onto the GC column.

    • Column, Carrier Gas, and Oven Temperature Program: Use the same conditions as described in Protocol 1.

    • Mass Spectrometer: Use the same MS parameters as described in Protocol 1.

4. Quantification:

  • Follow the same quantification procedure as described in Protocol 1, preparing calibration standards in a model tea matrix.

Data Presentation

The following tables summarize typical quantitative data for the analysis of beta-ionone and related compounds in food matrices, which can be expected to be similar for this compound. These values are illustrative and should be determined for each specific application and matrix.

Table 1: GC-MS Method Validation Parameters for Beta-Ionone Analysis

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.15 µg/L
Recovery85-105%
Precision (RSD)< 10%

Table 2: Quantitative Data for Beta-Ionone in Various Food Samples (Illustrative)

Food MatrixConcentration Range (µg/kg)Analytical MethodReference
Raspberry10 - 50HS-SPME-GC-MSFictional Example
Black Tea5 - 20SBSE-GC-MSFictional Example
Apricot20 - 100HS-SPME-GC-MSFictional Example

Visualization of Experimental Workflows

experimental_workflow_hs_spme cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Food Sample (e.g., Fruit Puree) homogenize Homogenization sample->homogenize weigh Weighing & Vial Transfer homogenize->weigh add_salt Addition of NaCl & Internal Standard weigh->add_salt seal Sealing Vial add_salt->seal equilibrate Equilibration (60°C) seal->equilibrate extract Headspace Extraction with SPME Fiber equilibrate->extract desorb Thermal Desorption in GC Injector extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: HS-SPME-GC-MS Workflow for this compound Analysis.

experimental_workflow_sbse cluster_prep Sample Preparation cluster_sbse SBSE cluster_td_gcms Thermal Desorption-GC-MS Analysis cluster_data Data Analysis sample Liquid Sample (e.g., Tea Infusion) transfer Transfer to Vial sample->transfer add_is Addition of Internal Standard transfer->add_is add_stirbar Addition of SBSE Stir Bar add_is->add_stirbar extract Sorptive Extraction with Stirring add_stirbar->extract remove_dry Remove and Dry Stir Bar extract->remove_dry td Thermal Desorption of Stir Bar remove_dry->td cryo Cryo-focusing td->cryo gcms_analysis GC-MS Analysis cryo->gcms_analysis integrate Peak Integration gcms_analysis->integrate quantify Quantification integrate->quantify

Caption: SBSE-TD-GC-MS Workflow for this compound Analysis.

Application Notes and Protocols for the GC-MS Identification of β-Ionone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Ionone epoxide is a volatile organic compound and a derivative of β-ionone, a well-known fragrance and flavor compound found in many essential oils, fruits, and vegetables.[1][2] As a metabolite of β-ionone, which itself is a cleavage product of β-carotene, understanding its presence and concentration is crucial in various fields, including food science, toxicology, and drug metabolism studies.[1][3][4] Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of volatile compounds like β-ionone epoxide due to its high sensitivity and specificity. This document provides a detailed protocol for the identification of β-ionone epoxide using GC-MS.

Metabolic Pathway of β-Ionone

β-Ionone is formed in nature through the enzymatic cleavage of β-carotene by the carotenoid cleavage dioxygenase 1 (CCD1).[1][4] This process is a key step in the biosynthesis of various apocarotenoids, which are important signaling molecules and contribute to the aroma and flavor of many plants.[1][2] β-Ionone can then be further metabolized, with epoxidation being one of the potential biotransformation pathways. The epoxide may play a role in the biological activity or detoxification of β-ionone.

beta_ionone_pathway beta_carotene β-Carotene beta_ionone β-Ionone beta_carotene->beta_ionone CCD1 beta_ionone_epoxide β-Ionone Epoxide beta_ionone->beta_ionone_epoxide Epoxidation other_metabolites Other Metabolites beta_ionone->other_metabolites

Caption: Metabolic pathway of β-ionone formation and its subsequent epoxidation.

Experimental Protocol: GC-MS Identification of β-Ionone Epoxide

This protocol outlines the steps for sample preparation, GC-MS analysis, and data interpretation for the identification of β-ionone epoxide.

Sample Preparation (from liquid matrix, e.g., cell culture media)

A solid-phase extraction (SPE) method is recommended for the extraction and concentration of β-ionone epoxide from liquid samples.[5]

Materials:

Procedure:

  • SPE Cartridge Conditioning: Condition the phenyl SPE cartridge by passing 4 mL of methanol followed by 4 mL of deionized water.

  • Sample Loading: Load 5 mL of the liquid sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 4 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analytes with 2 mL of 10% (v/v) tetrahydrofuran in n-hexane.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of n-hexane for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MSD).

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split 10:1 for concentrated samples)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: Increase to 180°C at a rate of 10°C/min

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40-450

  • Solvent Delay: 4 minutes

Data Analysis and Identification

Identification of β-ionone epoxide is based on two criteria:

  • Retention Time: The retention time of the peak in the sample chromatogram should match that of a pure standard of β-ionone epoxide under the same GC-MS conditions. The Kovats retention index can also be used for confirmation.

  • Mass Spectrum: The mass spectrum of the sample peak should match the reference mass spectrum of β-ionone epoxide from a spectral library (e.g., NIST, Wiley) or a previously run standard. Key fragment ions should be present in the correct relative abundances.

Quantitative Data

The following table summarizes key quantitative data for the identification of β-ionone epoxide by GC-MS.

ParameterValueReference
Molecular Formula C₁₃H₂₀O₂PubChem
Molecular Weight 208.3 g/mol PubChem
Kovats Retention Index (Standard Non-polar column) ~1460PubChem
Major Mass Fragments (m/z) 123 (base peak), 175, 96, 124, 69PubChem

Experimental Workflow

The overall workflow for the identification of β-ionone epoxide is depicted in the following diagram.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Liquid Sample spe Solid-Phase Extraction sample->spe concentrate Evaporation & Reconstitution spe->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection chromatogram Chromatogram Analysis detection->chromatogram mass_spec Mass Spectrum Comparison detection->mass_spec identification Compound Identification chromatogram->identification mass_spec->identification

Caption: Workflow for β-ionone epoxide identification by GC-MS.

References

Application Notes and Protocols: Beta-Ionone Epoxide in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335) epoxide is a versatile fragrance ingredient valued for its complex olfactory profile, which is characterized by violet, orris, and powdery notes with a woody nuance.[1][2] Naturally found in Osmanthus, this compound offers good to moderate stability and performance in a variety of product applications, including fine fragrances, anti-perspirant deodorants (AP deo), soaps, and shampoos.[1] This document provides detailed application notes and experimental protocols for the effective use and evaluation of beta-ionone epoxide in fragrance formulations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulation.

PropertyValueReference
Chemical Name 4-(2,2,6-Trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-3-buten-2-one[2][3]
CAS Number 23267-57-4[2][3]
Molecular Formula C13H20O2[2][3]
Molecular Weight 208.30 g/mol [3]
Appearance White to pale yellow crystalline solid[2][3][4]
Odor Profile Violet, orris, powdery, woody, fruity, sweet, berry[1][2][3][4]
Odor Strength Medium[3]
Substantivity Approximately 48 hours on a blotter[1][2][3]
Recommended Usage Level Up to 2.0% in fragrance concentrate[2][3]
Flash Point 93.89 °C (201.00 °F) TCC[3]
Solubility Soluble in alcohol; nearly insoluble in water[3][4]
Shelf Life 18 months or longer under proper storage[3][4]

Olfactory Profile and Application

This compound possesses a multifaceted scent profile that makes it a valuable component in various fragrance types. Its primary characteristics are a powdery violet and orris complex, enriched with woody and subtle fruity undertones.[1][3] This profile allows it to be used as a modifier to enhance floral and woody accords, or as a key component in creating sophisticated powdery and cosmetic-type fragrances.

Applications:

  • Fine Fragrance: Adds a rich, powdery, and elegant character to floral and woody compositions. It can be used to create a soft, velvety texture in the heart and base of a perfume.

  • Personal Care (Soaps, Shampoos, Deodorants): Its good to moderate stability makes it suitable for rinse-off and leave-on applications.[1] It imparts a clean, powdery, and slightly floral scent.

  • Home Care: Can be used in fabric softeners and air fresheners to provide a long-lasting, pleasant powdery aroma.

  • Tobacco Flavoring: It has been noted for its significant flavoring effect in various cigarettes.[5]

Experimental Protocols

Sensory Analysis of this compound

Objective: To characterize the olfactory profile of this compound and evaluate its performance in a fragrance formulation.

Materials:

  • This compound

  • Ethanol (B145695) (perfumer's grade)

  • Fragrance blotters (smelling strips)

  • Odor-free environment

  • Panel of trained sensory analysts or consumers

  • Reference fragrance oil (optional, for comparison)

Protocol: Descriptive Analysis

  • Sample Preparation: Prepare a 1% solution of this compound in ethanol. For a finished fragrance evaluation, incorporate this compound at a desired concentration (e.g., 0.5-2.0%) into a fragrance base.

  • Evaluation Procedure:

    • Dip a fragrance blotter into the sample solution, ensuring about 1 cm is submerged.

    • Allow the ethanol to evaporate for approximately 10-15 seconds.

    • Present the blotter to the panelist in a well-ventilated, odor-neutral room.

    • Ask panelists to evaluate the odor at different time intervals (top note: 0-15 min, heart note: 15 min - 2 hours, base note: >2 hours) to assess the evolution of the scent.

    • Panelists should rate the intensity of predefined descriptors (e.g., violet, orris, powdery, woody, fruity, sweet) on a labeled magnitude scale (LMS) or a 10-point intensity scale.

  • Data Analysis: Analyze the mean intensity scores for each descriptor at the different time points to create an olfactory profile over time.

Protocol: Triangle Test (Difference Testing)

  • Objective: To determine if there is a perceivable difference between a standard fragrance and the same fragrance with the addition of this compound.

  • Sample Preparation: Prepare two identical fragrance bases. To one, add a specific concentration of this compound. The other will serve as the control.

  • Procedure:

    • Present three samples to each panelist: two are identical (either both control or both with this compound) and one is different.

    • Ask panelists to identify the sample that is different from the other two.

  • Data Analysis: Analyze the number of correct identifications. Statistical tables for triangle tests can be used to determine if the difference is significant.

Stability Testing

Objective: To evaluate the stability of this compound in various product bases under different environmental conditions.

Materials:

  • This compound

  • Product bases (e.g., fine fragrance alcohol base, soap noodles, shampoo base)

  • Climate chambers with controlled temperature and humidity

  • UV light cabinets

  • Glass containers for samples

Protocol: Accelerated Stability Testing

  • Sample Preparation: Incorporate this compound at a typical usage level into the selected product bases. Prepare a control sample of each base without the fragrance ingredient.

  • Storage Conditions:

    • Elevated Temperature: Store samples in an oven at a constant temperature (e.g., 40°C or 45°C) for a period of 1, 2, 4, 8, and 12 weeks.

    • Light Exposure: Expose samples to controlled UV light to simulate exposure to sunlight.

    • Freeze-Thaw Cycles: Subject samples to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours) for at least three cycles.

  • Evaluation: At each time point, evaluate the samples for:

    • Olfactory Changes: Compare the scent of the aged samples to a fresh sample stored in the dark at room temperature. Note any changes in character or intensity.

    • Physical Changes: Observe any changes in color, clarity, viscosity, or pH of the product base.

  • Data Analysis: Record all observations in a structured table to track changes over time and under different conditions.

Substantivity Evaluation

Objective: To measure the longevity of this compound's scent on a substrate (skin or fabric).

Materials:

  • This compound solution (1% in ethanol)

  • Substrate (e.g., fragrance-free cotton swatches, human skin)

  • Trained sensory panel

Protocol: Substantivity on Fabric

  • Sample Application: Apply a standardized amount (e.g., 0.1 mL) of the this compound solution to a cotton swatch.

  • Evaluation:

    • Have panelists evaluate the odor intensity of the swatch at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

    • Panelists should rate the intensity on a predefined scale.

  • Data Analysis: Plot the average odor intensity against time to determine the rate of scent decay and the overall longevity.

Visualizations

General Olfactory Signal Transduction Pathway

Olfactory_Pathway cluster_0 Olfactory Epithelium cluster_1 Olfactory Bulb & Brain Odorant This compound OR Olfactory Receptor G_olf G-protein (Gαolf) AC Adenylate Cyclase III ATP ATP cAMP cAMP CNG Cyclic Nucleotide-Gated Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx Depolarization Depolarization Action_Potential Action Potential Glomerulus Glomerulus Mitral_Cell Mitral Cell Brain Higher Brain Centers (e.g., Piriform Cortex) Perception Odor Perception (Violet, Powdery)

Experimental Workflow for Fragrance Stability Testing

// Nodes Start [label="Start: Sample Preparation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incorporate [label="Incorporate this compound\ninto Product Bases", fillcolor="#F1F3F4", fontcolor="#202124"]; Bases [label="Fine Fragrance\nSoap Base\nShampoo Base", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; Conditions [label="Exposure to Stress Conditions", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temp [label="Elevated Temperature\n(e.g., 40°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Light [label="UV Light Exposure", fillcolor="#FBBC05", fontcolor="#202124"]; Freeze [label="Freeze-Thaw Cycles", fillcolor="#FBBC05", fontcolor="#202124"]; Control [label="Control Sample\n(Room Temperature, Dark)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaluation [label="Periodic Evaluation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Olfactory [label="Olfactory Assessment\n(Scent Profile & Intensity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Physical [label="Physical Assessment\n(Color, Viscosity, pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis & Reporting", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Stability Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Incorporate; Incorporate -> Bases; Bases -> Conditions; Conditions -> Temp; Conditions -> Light; Conditions -> Freeze; Bases -> Control;

Temp -> Evaluation; Light -> Evaluation; Freeze -> Evaluation; Control -> Evaluation [style=dashed];

Evaluation -> Olfactory; Evaluation -> Physical; Olfactory -> Analysis; Physical -> Analysis; Analysis -> End; } endsnippet Caption: Workflow for fragrance stability testing.

Safety and Regulatory Information

This compound is listed as a perfuming agent in cosmetic databases.[3] As with all fragrance ingredients, it is essential to adhere to the guidelines and standards set by regulatory bodies such as the International Fragrance Association (IFRA) to ensure safe usage levels in different consumer product categories. The recommended usage level is up to 2.0% in the fragrance concentrate.[2][3] For cosmetic products, the use level in the final formula is much lower, for example, 0.0255%.[3] It is also important to note that this compound is not biodegradable.[1]

Conclusion

This compound is a valuable and versatile ingredient in the perfumer's palette. Its distinctive violet, orris, and powdery notes, combined with good performance and moderate stability, make it suitable for a wide range of applications. By following the detailed protocols for sensory analysis, stability testing, and substantivity evaluation outlined in this document, researchers and formulators can effectively incorporate this compound into their creations to achieve desired and consistent fragrance profiles.

References

Application Notes and Protocols: β-Ionone Epoxide as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of β-ionone epoxide as a versatile chiral building block. The protocols detailed herein offer starting points for the stereoselective synthesis of a variety of complex molecules, including terpenoids, carotenoid fragments, and other valuable organic compounds.

Introduction

β-Ionone epoxide, formally known as (E)-4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one, is a valuable chiral intermediate derived from the abundant natural product β-ionone.[1] The presence of a trisubstituted epoxide ring fused to a cyclohexane (B81311) core, along with an enone side chain, provides multiple reactive sites for stereocontrolled transformations. This allows for the introduction of new functionalities and the construction of complex stereochemical architectures, making it an attractive starting material in organic synthesis.

Key Applications

The strategic use of β-ionone epoxide as a chiral building block enables access to a diverse range of molecular scaffolds. Key applications include:

  • Synthesis of Hydroxylated Ionone Derivatives: Regio- and stereoselective ring-opening of the epoxide provides access to various diol and amino alcohol derivatives, which are valuable synthons for natural product synthesis.

  • Precursor to Carotenoids and Vitamin A Analogs: The carbon skeleton of β-ionone epoxide is a fundamental unit in many carotenoids. Transformations of the epoxide and the enone functionalities can lead to the synthesis of important molecules like zeaxanthin (B1683548) and β-cryptoxanthin.[2]

  • Fragrance and Flavor Chemistry: Derivatives of β-ionone epoxide are themselves valuable fragrance compounds and can serve as precursors to other aroma chemicals.

  • Drug Discovery: The chiral scaffold of β-ionone epoxide can be incorporated into novel molecular entities for the development of new therapeutic agents.

Experimental Protocols

The following protocols are representative examples of how β-ionone epoxide can be utilized as a chiral building block. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and scales.

Protocol 1: Synthesis of (±)-β-Ionone Epoxide

This protocol describes a general method for the epoxidation of β-ionone. While this yields a racemic mixture, enantioselective methods are also available.

Reaction Scheme:

G beta_ionone β-Ionone epoxide β-Ionone Epoxide beta_ionone->epoxide Oxidation reagents H₂O₂, Catalyst Solvent, 0-40 °C

Caption: Epoxidation of β-ionone.

Materials:

  • β-Ionone (1 mmol)

  • Hydrogen Peroxide (H₂O₂, 30% aq. solution, 3 mmol)

  • Bis(3,5-bis(trifluoromethyl)phenyl) diselenide (0.01 mmol)

  • Acetonitrile (or Dichloromethane), 1 mL

  • Nitrogen gas supply

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • To a round-bottom flask charged with β-ionone (1 mmol) and bis(3,5-bis(trifluoromethyl)phenyl) diselenide (0.01 mmol), add the solvent (1 mL).[3]

  • Place the flask under a nitrogen atmosphere and cool the reaction mixture to the desired temperature (e.g., 25 °C).[3]

  • Slowly add hydrogen peroxide (3 mmol) to the stirred solution.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford β-ionone epoxide.

Quantitative Data:

CatalystOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Bis(3,5-bis(trifluoromethyl)phenyl) diselenideH₂O₂Acetonitrile252472[3]
AldehydesO₂WaterAmbient-up to 83[1]
Protocol 2: Acid-Catalyzed Ring-Opening of β-Ionone Epoxide to a Diol

This protocol illustrates the acid-catalyzed hydrolysis of the epoxide to form a trans-diol, a common transformation for epoxides.

Reaction Scheme:

G epoxide β-Ionone Epoxide diol trans-Diol Derivative epoxide->diol Hydrolysis reagents H₃O⁺ (e.g., dilute H₂SO₄) Solvent G epoxide β-Ionone Epoxide product Ring-Opened Product epoxide->product Nucleophilic Attack reagents Nucleophile (e.g., RO⁻, RNH₂) Solvent G cluster_acid Acidic Conditions cluster_base Basic Conditions start β-Ionone Epoxide (Chiral Building Block) acid_cat Acid-Catalyzed Ring-Opening start->acid_cat base_cat Base-Catalyzed Ring-Opening start->base_cat sn1_like SN1-like Mechanism acid_cat->sn1_like more_sub Attack at More Substituted Carbon sn1_like->more_sub trans_diol trans-Diol Product more_sub->trans_diol sn2_like SN2 Mechanism base_cat->sn2_like less_sub Attack at Less Substituted Carbon sn2_like->less_sub ring_opened Ring-Opened Product (Inversion of Stereochemistry) less_sub->ring_opened G start Start with β-Ionone Epoxide reaction Perform Stereoselective Transformation (e.g., Ring-Opening) start->reaction workup Reaction Work-up and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis next_step Further Synthetic Modifications analysis->next_step final_product Target Chiral Molecule next_step->final_product

References

Application Notes and Protocols: High-Yield Synthesis of β-Ionone Epoxide with m-CPBA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of β-ionone epoxide, a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. The protocol focuses on the epoxidation of β-ionone using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent. While this reaction can be complicated by a competing Baeyer-Villiger oxidation, this guide presents a methodology adapted from similar substrates to favor the desired epoxidation. Included are comprehensive experimental procedures, data presentation in tabular format, and visual diagrams to illustrate the reaction pathway and workflow.

Introduction

β-Ionone is a terpene ketone known for its characteristic violet scent and is a key precursor in the synthesis of vitamins and various aromatic compounds. The epoxidation of the cyclohexene (B86901) ring in β-ionone yields β-ionone epoxide ((E)-4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one), a versatile building block in organic synthesis. The use of m-CPBA for epoxidation is a common and effective method; however, in the case of α,β-unsaturated ketones like β-ionone, the Baeyer-Villiger oxidation can occur as a competing side reaction, potentially reducing the yield of the desired epoxide.[1][2] This protocol aims to provide a robust method to selectively synthesize β-ionone epoxide in high yield.

Data Presentation

Table 1: Reactant and Product Properties
CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
β-Ionone(E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-oneC₁₃H₂₀O192.30
m-CPBA3-chloroperoxybenzoic acidC₇H₅ClO₃172.57
β-Ionone Epoxide(E)-4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-oneC₁₃H₂₀O₂208.30
3-Chlorobenzoic acid3-chlorobenzoic acidC₇H₅ClO₂156.57
Table 2: Spectroscopic Data for β-Ionone Epoxide
SpectroscopyData
¹³C NMR Refer to established spectral databases for detailed peak assignments.
GC-MS Major fragments (m/z): 123.0, 96.0, 175.0, 124.0, 69.0.[3]

Note: Specific reaction yields for the m-CPBA epoxidation of β-ionone are not widely reported in the literature. The protocol provided is based on the successful epoxidation of a similar substrate, dihydro-α-ionone, which achieved a yield of 86%.[4] Researchers should expect yields in a similar range, but optimization may be required.

Experimental Protocols

Materials and Equipment
  • β-Ionone

  • meta-Chloroperoxybenzoic acid (m-CPBA, technical grade, ~77%)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Reaction Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-ionone (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of m-CPBA: While stirring vigorously, slowly add solid m-CPBA (1.1-1.5 eq) portion-wise over 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Monitoring: Continue stirring the reaction mixture at 0 °C. The reaction is typically complete within 1-3 hours. Allow the reaction to warm to room temperature if the reaction is sluggish, but be mindful that this may increase the formation of the Baeyer-Villiger byproduct.

  • Quenching: Once the starting material is consumed as indicated by TLC, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxyacid. Stir for 15-20 minutes.

  • Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x volume of organic layer) to remove the 3-chlorobenzoic acid byproduct.

    • Wash with brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: Use a gradient of hexane and ethyl acetate as the eluent. A typical starting point is a 95:5 hexane:ethyl acetate mixture, gradually increasing the polarity.

  • Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure β-ionone epoxide.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified β-ionone epoxide as a colorless or pale yellow oil.

Mandatory Visualizations

Reaction_Pathway beta_ionone β-Ionone bv_product Baeyer-Villiger Product (Side Product) beta_ionone->bv_product Baeyer-Villiger Pathway intermediate Transition State beta_ionone->intermediate Epoxidation Pathway mcpba m-CPBA epoxide β-Ionone Epoxide (Desired Product) intermediate->epoxide

Caption: Reaction pathway for the m-CPBA oxidation of β-ionone.

Experimental_Workflow start Dissolve β-Ionone in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir at 0 °C (Monitor by TLC) add_mcpba->react quench Quench with Na₂SO₃ react->quench workup Aqueous Work-up (NaHCO₃, Brine) quench->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify product Pure β-Ionone Epoxide purify->product

Caption: Experimental workflow for the synthesis of β-ionone epoxide.

References

Application Notes and Protocols for the Extraction of Beta-Ionone Epoxide from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-ionone (B89335) epoxide, a naturally occurring apocarotenoid, has garnered interest for its potential applications in the fragrance, flavor, and pharmaceutical industries. This document provides detailed application notes and protocols for the extraction of beta-ionone epoxide from known natural sources. The methodologies described encompass solvent extraction, steam distillation, and supercritical fluid extraction (SFE), followed by purification and quantification techniques. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to isolate and analyze this valuable compound.

Introduction

This compound is a derivative of beta-ionone, a well-known aroma compound found in many essential oils. The epoxide form has been identified in several plant species, including Swertia japonica, Camellia sinensis (tea), Stevia rebaudiana, and Festuca rubra[1]. As a chiral molecule, the biological activity and sensory properties of this compound can be enantiomer-dependent, making its isolation from natural sources particularly relevant for specific applications. These protocols outline methods to extract and purify this compound for further research and development.

Natural Sources and Expected Yields

The concentration of this compound in natural sources is often low and can vary significantly based on the plant's genetics, growing conditions, and harvesting time. While specific yield data for this compound is scarce in publicly available literature, the general yields of essential oils and related terpenoids from these plants can provide a preliminary expectation.

Table 1: Natural Sources of this compound and General Extraction Observations

Natural SourceFamilyTypical Extraction Method for VolatilesGeneral Observations
Swertia japonica MakinoGentianaceaeSolvent Extraction, Steam DistillationContains a variety of secoiridoid glycosides and flavonoids.[2][3] Extraction with 70-90% ethanol (B145695) has been patented for obtaining a mix of water-soluble and insoluble components.
Camellia sinensis (L.) KuntzeTheaceaeSteam Distillation, Supercritical Fluid ExtractionThe volatile profile is complex and rich in terpenes.[4][5] The yield of essential oil is generally low, ranging from 0.09% to 0.63% of the dry weight.[4]
Stevia rebaudiana BertoniAsteraceaeHydrodistillation, Solvent ExtractionPrimarily known for its sweet steviol (B1681142) glycosides. The essential oil contains a variety of monoterpenes and sesquiterpenes.[1][6][7]
Festuca rubra L.PoaceaeSteam DistillationThe volatile oil yield from fresh aerial parts is approximately 0.04%. The oil contains aldehydes, alcohols, ketones, and terpenes.[8]

Experimental Protocols

The following protocols are based on established methods for the extraction of volatile compounds and terpenoids from the identified plant sources. Researchers should optimize these protocols based on their specific equipment and the characteristics of their plant material.

Protocol 1: Solvent Extraction of this compound from Swertia japonica

This protocol is adapted from methods used for extracting both polar and non-polar compounds from Swertia japonica.

Objective: To extract a broad range of compounds, including this compound, from dried Swertia japonica plant material.

Materials:

  • Dried, powdered Swertia japonica (whole plant)

  • 70% Ethanol (v/v) in deionized water

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Extraction thimble

  • Soxhlet apparatus (optional, for continuous extraction)

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Maceration (Batch Extraction):

    • Weigh 100 g of dried, powdered Swertia japonica and place it in a 2 L Erlenmeyer flask.

    • Add 1 L of 70% ethanol.

    • Seal the flask and macerate for 48 hours at room temperature with occasional agitation.

    • Filter the mixture through filter paper to separate the extract from the plant material.

    • Collect the filtrate (extract).

    • Repeat the extraction of the plant residue with fresh solvent two more times to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Soxhlet Extraction (Continuous Extraction):

    • Place 50 g of dried, powdered Swertia japonica into a large extraction thimble.

    • Place the thimble in the chamber of the Soxhlet apparatus.

    • Fill a round-bottom flask with 500 mL of 70% ethanol.

    • Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

    • Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon tube runs clear.

    • Cool the apparatus and collect the extract from the round-bottom flask.

  • Solvent Removal:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting crude extract can be used for subsequent purification steps.

Protocol 2: Steam Distillation for Volatile Compounds from Camellia sinensis

This protocol is a standard method for obtaining essential oils, which would contain this compound, from tea leaves.

Objective: To isolate the volatile fraction, including this compound, from dried tea leaves.

Materials:

  • Dried Camellia sinensis leaves (100 g)

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Glassware (round-bottom flask, collection vial)

Procedure:

  • Place 100 g of dried tea leaves into a 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger-type apparatus for hydrodistillation.

  • Heat the flask to boiling and maintain a steady distillation rate for 3-4 hours.

  • Collect the essential oil that separates from the aqueous distillate in the collection arm of the Clevenger apparatus.

  • Carefully transfer the collected oil to a vial.

  • Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound

SFE is a green technology that can provide high-purity extracts. The following is a general starting point for SFE of lipophilic compounds like this compound.

Objective: To selectively extract this compound using supercritical CO₂.

Materials:

  • Dried and ground plant material (e.g., Camellia sinensis or Stevia rebaudiana)

  • Supercritical fluid extractor

  • High-purity carbon dioxide (CO₂)

  • Co-solvent (e.g., ethanol, optional)

Procedure:

  • Load the extraction vessel with the ground plant material.

  • Set the extraction parameters. Initial suggested parameters are:

    • Pressure: 100-300 bar

    • Temperature: 40-60°C

    • CO₂ flow rate: 2-5 g/min

    • Extraction time: 1-3 hours

  • If a co-solvent is used to increase the polarity of the supercritical fluid, introduce it at a low percentage (e.g., 2-5% ethanol).

  • Depressurize the CO₂ in the separator to precipitate the extracted compounds.

  • Collect the extract from the separator.

  • The extract can be further purified using chromatographic techniques.

Purification Protocol: Column Chromatography

Objective: To isolate this compound from the crude extract.

Materials:

  • Crude extract obtained from one of the above protocols

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the glass column and allow it to pack uniformly, draining the excess solvent.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the compound of interest (this compound will have a specific Rf value).

  • Final Concentration:

    • Evaporate the solvent from the combined fractions containing the purified this compound.

Quantification Protocol: GC-MS Analysis

Objective: To identify and quantify this compound in the extracts.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpenoid analysis (e.g., DB-5ms, HP-5ms)

  • Helium as carrier gas

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the purified extract in a suitable solvent (e.g., hexane or dichloromethane).

    • If necessary, perform derivatization, although it is generally not required for this compound.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 10 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

  • Identification and Quantification:

    • Identify the this compound peak based on its retention time and mass spectrum (comparison with a standard or library data).

    • Quantify the amount of this compound using an internal or external standard calibration curve.

Visualizations

Biosynthetic Pathway of Beta-Ionone

Biosynthesis Carotenoids β-Carotene CCD1 Carotenoid Cleavage Dioxygenase 1 (CCD1) Carotenoids->CCD1 Oxidative Cleavage Beta_Ionone β-Ionone CCD1->Beta_Ionone Epoxidation Epoxidation Beta_Ionone->Epoxidation Beta_Ionone_Epoxide β-Ionone Epoxide Epoxidation->Beta_Ionone_Epoxide ExtractionWorkflow Plant_Material Dried Plant Material (e.g., Swertia japonica) Solvent_Extraction Solvent Extraction (e.g., 70% Ethanol) Plant_Material->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Crude_Extract Crude Extract Solvent_Removal->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Purified_Compound Purified β-Ionone Epoxide TLC_Analysis->Purified_Compound Pool Fractions Analysis GC-MS Quantification Purified_Compound->Analysis

References

Application Notes and Protocols: Biocatalytic Synthesis of β-Ionone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of β-ionone epoxide, a valuable intermediate in the fragrance, flavor, and pharmaceutical industries. The focus is on enzymatic methods that offer a greener and more selective alternative to traditional chemical synthesis.

Introduction

β-Ionone epoxide is a key chiral building block and a significant contributor to the aroma profile of various natural products. Its synthesis has traditionally relied on chemical methods that often involve harsh reagents and can lead to the formation of undesirable byproducts. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, presents a powerful alternative. This approach offers high selectivity, mild reaction conditions, and a reduced environmental footprint. This document outlines protocols for the synthesis of β-ionone epoxide using two primary classes of enzymes: unspecific peroxygenases (UPOs) and lipases, as well as considerations for whole-cell biocatalysis.

Data Presentation

The following tables summarize quantitative data from various biocatalytic systems for the epoxidation of β-ionone, allowing for easy comparison of different enzymatic approaches.

Table 1: Unspecific Peroxygenase (UPO)-Catalyzed Epoxidation of β-Ionone

Enzyme SourceSubstrate Conc. (mM)Enzyme Conc. (µM)H₂O₂ AdditionReaction TimeConversion (%)Product(s) and Selectivity (%)Reference
Marasmius rotula (MroUPO)0.50.52.5 mM total (dosed)30 min>995,6-epoxy-β-ionone (major), hydroxylated byproducts[1]
Coprinopsis cinerea (rCciUPO)0.50.52.5 mM total (dosed)30 min415,6-epoxy-β-ionone, hydroxylated byproducts[1]
Daldinia caldariorum (rDcaUPO)0.50.52.5 mM total (dosed)30 min>997,11-epoxymegastigma-5(6)-en-9-one (major), 4-hydroxy-7,11-epoxymegastigma-5(6)-en-9-one[1]
Myceliophthora thermophila (MthUPO)Not specifiedNot specifiedNot specifiedNot specifiedNot specified5,6-epoxy-β-ionone (side product)[2]

Table 2: Chemo-enzymatic Epoxidation of Olefins using Lipase (B570770)

Lipase SourceSubstrateAcyl DonorOxidantTemperature (°C)Reaction Time (h)Epoxide Yield (%)Reference
Candida antarctica Lipase B (Novozym 435)Various alkenesPhenylacetic acidH₂O₂Not specifiedNot specified75-99[3]
Candida antarctica Lipase B (Novozym 435)Oleic acid(self)H₂O₂506~90[4]
Candida antarctica Lipase B (Novozym 435)Methyl oleate(self)H₂O₂40-60Not specifiedAlmost complete[4]

Experimental Protocols

Protocol 1: Unspecific Peroxygenase (UPO)-Catalyzed Epoxidation of β-Ionone

This protocol is based on the methodology described for the oxyfunctionalization of ionones by fungal peroxygenases[1].

1. Materials:

  • β-Ionone (substrate)

  • Unspecific Peroxygenase (UPO) from various fungal sources (e.g., Marasmius rotula, Coprinopsis cinerea)

  • Phosphate (B84403) buffer (50 mM, pH 7.0 or 5.5 depending on the enzyme)

  • Hydrogen peroxide (H₂O₂) solution

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization (optional)

2. Equipment:

  • Reaction vials (e.g., 2 mL glass vials)

  • Thermomixer or incubator shaker

  • Centrifuge

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Syringe pump (for scaled-up reactions)

3. Procedure:

  • Prepare a 1 mL reaction mixture in a glass vial containing 50 mM phosphate buffer (pH 7.0 for most UPOs, pH 5.5 for MroUPO).

  • Add β-ionone to a final concentration of 0.5 mM.

  • Add the UPO to a final concentration of 0.5 µM.

  • Incubate the reaction mixture at 30°C.

  • Initiate the reaction by adding H₂O₂ in doses of 0.5 µmol every 6 minutes to a final total concentration of 2.5 mM. This dosing strategy prevents enzyme inactivation by high local concentrations of peroxide.

  • After 30 minutes, stop the reaction by extracting the products with an equal volume of ethyl acetate.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and analyze it by GC-MS.

  • For scaled-up reactions, increase the substrate concentration (e.g., to 5 mM) and enzyme concentration (e.g., to 1 µM). In this case, add H₂O₂ continuously using a syringe pump (e.g., at a rate of 3 µmol h⁻¹) over a longer reaction time (e.g., 6 hours) to maintain enzyme stability[1].

4. Analytical Method (GC-MS):

  • Column: Fused-silica DB-5HT capillary column (30 m × 0.25 mm internal diameter, 0.1 µm film thickness) or equivalent.

  • Injection Temperature: 250°C.

  • Oven Program: Start at 50°C (hold for 1.5 min), ramp to 90°C at 30°C/min (hold for 2 min), then ramp to 250°C at 8°C/min (hold for 15 min).

  • Transfer Line Temperature: 300°C.

  • Carrier Gas: Helium.

  • Detection: Mass spectrometry.

  • Optional Derivatization: For the analysis of hydroxylated byproducts, the dried organic extract can be derivatized with BSTFA to form trimethylsilyl (B98337) (TMS) ethers prior to GC-MS analysis[1].

Protocol 2: Chemo-enzymatic Epoxidation of β-Ionone using Immobilized Lipase

This protocol is adapted from general procedures for the chemo-enzymatic epoxidation of olefins using Candida antarctica Lipase B (Novozym 435)[3][4].

1. Materials:

  • β-Ionone

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • A suitable carboxylic acid (e.g., phenylacetic acid or lauric acid) as an oxygen carrier[3][5]. Alternatively, in a solvent-free system, the substrate itself can act as the acyl donor[4].

  • Hydrogen peroxide (30-50% w/w)

  • A suitable organic solvent (e.g., toluene (B28343) or solvent-free)

  • Anhydrous sodium sulfate

  • Ethyl acetate (for extraction if needed)

2. Equipment:

  • Round-bottom flask or reaction vessel

  • Magnetic stirrer and heating plate or oil bath

  • Filtration setup

  • Rotary evaporator

  • GC-MS

3. Procedure:

  • In a reaction vessel, dissolve β-ionone (1 equivalent) and the carboxylic acid (e.g., 0.5-1 equivalent) in a suitable solvent or use a solvent-free system.

  • Add immobilized lipase (e.g., 10-20% w/w of the substrate).

  • Heat the mixture to the desired temperature (e.g., 40-60°C) with stirring.

  • Slowly add hydrogen peroxide (1.1-1.5 equivalents) to the reaction mixture. The dropwise addition is crucial to control the reaction temperature and prevent enzyme deactivation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC.

  • Upon completion, filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

4. Analytical Method (GC-MS):

  • Use a similar GC-MS method as described in Protocol 1, adjusting the temperature program as needed for the elution of β-ionone and its epoxide. A standard non-polar column like a DB-5 or HP-5MS is suitable.

Visualizations

Biosynthesis of β-Ionone

The biocatalytic synthesis of β-ionone epoxide begins with the formation of its precursor, β-ionone, from β-carotene. This transformation is catalyzed by the enzyme Carotenoid Cleavage Dioxygenase 1 (CCD1)[6][7]. The following diagram illustrates this key biosynthetic step.

Beta_Ionone_Biosynthesis beta_carotene β-Carotene beta_ionone β-Ionone beta_carotene->beta_ionone Carotenoid Cleavage Dioxygenase 1 (CCD1) + O₂ Chemoenzymatic_Epoxidation cluster_enzymatic Enzymatic Step cluster_chemical Chemical Step (Prileschajew Reaction) carboxylic_acid Carboxylic Acid (R-COOH) peroxy_acid Peroxy Acid (R-COOOH) carboxylic_acid->peroxy_acid h2o2 Hydrogen Peroxide (H₂O₂) h2o2->peroxy_acid beta_ionone_epoxide β-Ionone Epoxide peroxy_acid->beta_ionone_epoxide Oxidant carboxylic_acid_regenerated Carboxylic Acid (R-COOH) peroxy_acid->carboxylic_acid_regenerated Regenerated lipase Lipase (e.g., Novozym 435) lipase->peroxy_acid Perhydrolysis beta_ionone β-Ionone beta_ionone->beta_ionone_epoxide Epoxidation

References

Application Note and Protocol for Stability Testing of Beta-Ionone Epoxide in Diet Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for evaluating the stability of beta-ionone (B89335) epoxide when incorporated into diet mixtures for research and preclinical studies. Adherence to this protocol will ensure the generation of robust and reliable data on the concentration and integrity of the test substance in the matrix over time.

Introduction

Beta-ionone epoxide is a derivative of beta-ionone, a compound found in various plants and used as a fragrance and flavoring agent.[1] In toxicological and pharmacological studies, administration of test compounds in the diet is a common practice. Ensuring the stability of the test substance in the feed matrix is critical for accurate dose administration and interpretation of study results. This protocol outlines the procedures for conducting a thorough stability assessment of this compound in diet mixtures, including long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and validate the analytical methodology.

Data Presentation

All quantitative stability data should be summarized in a clear and organized tabular format to facilitate comparison and analysis.

Table 1: Stability of this compound in Diet Mixtures under Long-Term Storage Conditions

Storage ConditionTime Point (Days)Batch 1 (% of Initial Concentration)Batch 2 (% of Initial Concentration)Batch 3 (% of Initial Concentration)Mean ± SD
25°C ± 2°C / 60% RH ± 5% RH 0100.0100.0100.0100.0 ± 0.0
7
14
30
60
90
-20°C 0100.0100.0100.0100.0 ± 0.0
30
90
180

Table 2: Stability of this compound in Diet Mixtures under Accelerated Storage Conditions

Storage ConditionTime Point (Days)Batch 1 (% of Initial Concentration)Batch 2 (% of Initial Concentration)Batch 3 (% of Initial Concentration)Mean ± SD
40°C ± 2°C / 75% RH ± 5% RH 0100.0100.0100.0100.0 ± 0.0
7
14
30

Table 3: Forced Degradation of this compound in Diet Mixture

Stress ConditionDurationThis compound Remaining (%)Degradation Products Detected (Peak Area %)
Acid Hydrolysis (0.1 M HCl) 24 hours
Base Hydrolysis (0.1 M NaOH) 24 hours
Oxidation (3% H₂O₂) 24 hours
Thermal (80°C) 48 hours
Photolytic (UV/Vis Light) 24 hours

Experimental Protocols

Preparation of Diet Mixtures
  • Diet Composition: The specific composition of the rodent diet used should be documented.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a known concentration.

  • Incorporation into Diet:

    • For a defined batch size of the diet, calculate the required volume of the stock solution to achieve the target concentration of this compound.

    • Gradually add the stock solution to the diet in a suitable mixer.

    • Mix thoroughly for a sufficient duration to ensure homogeneity. A pre-mixing step with a small portion of the diet can improve distribution.

  • Homogeneity Testing: At the beginning of the study, collect samples from the top, middle, and bottom of the diet preparation to assess the homogeneity of the test substance distribution.[1]

Stability Study Design
  • Batches: Prepare at least three independent batches of the diet mixture containing this compound at the lowest and highest intended concentrations.

  • Storage Conditions:

    • Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH and under refrigerated conditions (e.g., 2-8°C) or frozen (-20°C) for a period covering the intended duration of the in-life study (e.g., up to 90 days or longer).

    • Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a shorter duration (e.g., up to 30 days) to predict the long-term stability.

  • Time Points: Analyze the samples at appropriate time intervals. For instance, in a 90-day study, time points could include 0, 7, 14, 30, 60, and 90 days.[1]

  • Packaging: Store the diet samples in containers that are the same as or simulate the packaging that will be used during the animal study.

Forced Degradation Study

To establish the stability-indicating nature of the analytical method, perform a forced degradation study on a batch of the diet mixture. The goal is to achieve 5-20% degradation of the this compound.

  • Acid Hydrolysis: Add a sufficient amount of 0.1 M HCl to a sample of the diet mixture and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Add a sufficient amount of 0.1 M NaOH to a sample of the diet mixture and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Oxidative Degradation: Treat a sample of the diet mixture with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Expose a sample of the diet mixture to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Photolytic Degradation: Expose a sample of the diet mixture to a combination of UV and visible light.

Sample Preparation for Analysis
  • Accurately weigh a portion of the diet sample (e.g., 1-5 grams).

  • Add a specific volume of an extraction solvent containing an internal standard (e.g., undecane (B72203) in methanol (B129727) at 100 µg/mL).[1]

  • Homogenize the sample using a suitable method (e.g., vortexing, sonication, or mechanical homogenization).

  • Centrifuge the sample to pellet the solid diet components.

  • Collect the supernatant for analysis. If necessary, filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE).

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The following GC-MS method is based on a published study for the analysis of this compound in rodent diet.[1]

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection: 1 µL, split mode (e.g., 10:1 ratio).[1]

  • Inlet Temperature: 230°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 25°C/min to 240°C.

    • Hold at 240°C for 5 minutes.[1]

  • Detector Temperature: 250°C.[1]

  • Carrier Gas: Helium.

  • Data Acquisition: Full scan mode to identify potential degradation products and selected ion monitoring (SIM) mode for quantification of this compound and the internal standard.

Method Validation

The analytical method should be validated for specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) in the diet matrix. The forced degradation samples will be used to demonstrate the specificity and stability-indicating nature of the method.

Mandatory Visualizations

experimental_workflow cluster_prep Diet Preparation & Sampling cluster_stability Stability Studies cluster_degradation Forced Degradation cluster_analysis Analysis prep Prepare 3 Batches of This compound Diet homogeneity Homogeneity Testing (Top, Middle, Bottom) prep->homogeneity long_term Long-Term Storage (25°C/60%RH, -20°C) prep->long_term accelerated Accelerated Storage (40°C/75%RH) prep->accelerated acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation (H2O2) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (UV/Vis) prep->photo extraction Sample Extraction with Internal Standard long_term->extraction Time Points: 0, 7, 14, 30, 60, 90 days accelerated->extraction Time Points: 0, 7, 14, 30 days acid->extraction base->extraction oxidation->extraction thermal->extraction photo->extraction gcms GC-MS Analysis extraction->gcms data Data Analysis & Reporting gcms->data

Caption: Experimental workflow for stability testing of this compound in diet mixtures.

LKB1_AMPK_Pathway beta_ionone β-Ionone lkb1 LKB1 beta_ionone->lkb1 Activates ampk AMPK lkb1->ampk Phosphorylates & Activates p53 p53 ampk->p53 Phosphorylates & Activates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Inhibits Transcription apoptosis Apoptosis p53->apoptosis Promotes bcl2->apoptosis Inhibits

Caption: Postulated signaling pathway for beta-ionone-induced apoptosis via LKB1/AMPK.

References

Application Note: Beta-Ionone Epoxide as a Standard for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335) epoxide, a naturally occurring apocarotenoid, is found in various plants and essential oils. It is recognized for its characteristic fruity and woody aroma and is utilized as a flavoring agent and fragrance ingredient.[1] In the context of drug development and analytical chemistry, the purity and well-defined properties of beta-ionone epoxide make it a suitable candidate for use as an analytical standard. This document provides detailed protocols for its use in quantitative analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).

This compound is a metabolite formed from the epoxidation of beta-ionone, which is a degradation product of carotenoids like β-carotene.[2][3][4][5] Its role as a metabolite and its presence in natural products necessitate reliable analytical methods for its quantification in complex matrices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of standard solutions and for setting up analytical instrumentation.

PropertyValueReference
Molecular Formula C₁₃H₂₀O₂[6][7]
Molecular Weight 208.30 g/mol [6]
Appearance White to pale yellow crystalline solid[1][8]
Melting Point 48.0 °C[1]
Boiling Point 275.00 to 276.00 °C @ 760.00 mm Hg[1]
Solubility Soluble in alcohol; sparingly soluble in water (123.6 mg/L @ 25 °C est.)[1]
CAS Number 23267-57-4[6]

Analytical Method Protocol: Quantification by GC-MS

This protocol outlines the use of this compound as a standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation of Standard Solutions

Objective: To prepare a series of standard solutions of this compound for the generation of a calibration curve.

Materials:

  • This compound (analytical standard grade, purity >95%)

  • Ethanol (GC grade or equivalent)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Micropipettes

Protocol:

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of ethanol.

    • Once fully dissolved, bring the volume up to the 10 mL mark with ethanol.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Store the stock solution at 4°C in a tightly sealed, light-protected container. The shelf life under these conditions is typically up to 18 months.[1]

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution to prepare a series of working standards.

    • For example, to prepare a 100 µg/mL solution, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with ethanol.

    • Prepare a calibration curve series, for example, at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following GC-MS parameters are provided as a starting point for method development. Optimization may be required based on the specific instrumentation and matrix being analyzed.

ParameterSuggested Conditions
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 123
Qualifier Ions (m/z) 96, 175
Sample Preparation and Analysis Workflow

The following diagram illustrates a general workflow for the analysis of a sample using this compound as an external standard.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow Sample Sample Collection Extraction Extraction of Analytes Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration SampleAnalysis Analyze Prepared Sample (GC-MS) Concentration->SampleAnalysis StandardPrep Prepare this compound Standards Calibration Generate Calibration Curve (GC-MS) StandardPrep->Calibration Quantification Quantify Analyte using Calibration Curve Calibration->Quantification SampleAnalysis->Quantification

Figure 1. General workflow for sample analysis.

Method Validation Summary

Method validation should be performed according to ICH guidelines to ensure the reliability of the analytical data.[9][10] The following table provides typical parameters and expected outcomes for the validation of a quantitative GC-MS method.

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 80-120%
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of the analyte

Based on a validated method for the related compound β-ionone in cell culture media, the following limits can be expected as a starting point for method development for this compound: LOD < 18.0 ng/mL and LOQ < 53.0 ng/mL.[11]

Metabolic Pathway of this compound

This compound is a downstream metabolite of β-carotene. The following diagram illustrates this metabolic pathway.

G BC β-Carotene BI β-Ionone BC->BI Carotenoid Cleavage Dioxygenase (CCD) BIE β-Ionone Epoxide BI->BIE Epoxidation

Figure 2. Biosynthetic pathway of this compound.

This pathway highlights the origin of this compound from the oxidative cleavage of β-carotene to form β-ionone, which is subsequently converted to the epoxide.[3][5] This is relevant for understanding its presence in natural products and biological systems.

References

Application Notes and Protocols for the Aerobic Epoxidation of β-Ionone in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the aerobic epoxidation of β-ionone in aqueous media, a significant transformation in the synthesis of valuable pharmaceutical and fragrance intermediates. The focus is on environmentally benign methods that utilize molecular oxygen as the primary oxidant in water, aligning with the principles of green chemistry.

Introduction

The selective epoxidation of the endocyclic double bond of β-ionone yields 5,6-epoxy-β-ionone, a key intermediate in the synthesis of various natural products and active pharmaceutical ingredients. Traditional epoxidation methods often rely on stoichiometric amounts of hazardous peroxy acids or transition metal catalysts with harsh oxidants, leading to significant environmental concerns. The protocols outlined below describe emerging aerobic oxidation strategies in aqueous media, offering safer and more sustainable alternatives.

Catalytic Systems and Performance

Several catalytic systems have been developed for the aerobic epoxidation of β-ionone in water. The following table summarizes the quantitative data from key methodologies, allowing for a comparative assessment of their performance.

Catalyst SystemCatalyst LoadingOxidantSolventTemperature (°C)Time (h)Conversion (%)Yield (%) of 5,6-epoxy-β-iononeSelectivity (%)
Butyraldehyde (B50154) (precursor)50 mol%O₂ (1 atm)Water6024>9583~87
Ag/Se-O₂------
Fluorine-doped Se/SiO₂-O₂Ethyl Acetate (B1210297)8024>9573~77

Data for Ag/Se and Fluorine-doped Se/SiO₂ in purely aqueous media is not extensively detailed in the provided search results, with the latter showing high performance in ethyl acetate.

Experimental Protocols

Protocol 1: Aerobic Epoxidation using Aldehyde as a Catalyst Precursor

This protocol describes the use of an aldehyde, such as butyraldehyde, as a precursor to the active catalytic species for the epoxidation of β-ionone.[1]

Materials:

  • β-Ionone

  • Butyraldehyde

  • Deionized Water

  • Molecular Oxygen (O₂) or Air

  • Reaction vessel (e.g., Schlenk tube or a round-bottom flask with a balloon)

  • Magnetic stirrer and hotplate

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add β-ionone (1.0 mmol, 192.3 mg).

  • Add deionized water (5.0 mL).

  • Add butyraldehyde (0.5 mmol, 45 µL).

  • Seal the reaction vessel and purge with molecular oxygen (or affix an O₂-filled balloon).

  • Place the vessel in a preheated oil bath at 60°C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure 5,6-epoxy-β-ionone.

Product Analysis:

The yield and conversion can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy of the crude reaction mixture using an internal standard.

Protocol 2: Preparation of Selenium-Based Catalysts

Selenium-based catalysts have shown significant promise in selective oxidation reactions. Below are generalized procedures for the preparation of Ag/Se and fluorine-doped Se/SiO₂ catalysts.

2.1 Synthesis of Ag/Se Catalyst

This method involves the calcination of silver and selenium powders.[2]

Materials:

  • Silver powder (Ag)

  • Selenium powder (Se)

  • Tube furnace

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Thoroughly mix silver powder and selenium powder in a desired molar ratio.

  • Place the mixture in a crucible within a tube furnace.

  • Heat the mixture under an inert atmosphere at a specified temperature and for a specific duration (exact conditions may vary based on desired material properties and should be optimized).

  • After calcination, allow the furnace to cool to room temperature under the inert atmosphere.

  • The resulting Ag/Se composite can then be used as a catalyst.

2.2 Preparation of Fluorine-doped Se/SiO₂ Catalyst

This protocol describes the synthesis of a fluorine-doped selenium-on-silica catalyst.[3]

Materials:

  • Selenium powder (Se)

  • Silica gel (SiO₂)

  • A fluorine source (e.g., Potassium Fluoride - KF)

  • Tube furnace

  • Crucible

Procedure:

  • Physically mix selenium powder, silica gel, and the fluorine source in a crucible.

  • Place the crucible in a tube furnace.

  • Calcine the mixture at a high temperature (e.g., 500°C) for several hours.

  • After calcination, cool the furnace to room temperature.

  • The resulting fluorine-doped Se/SiO₂ material is ready for use as a catalyst.

Visualizations

Reaction Pathway: Aldehyde-Catalyzed Aerobic Epoxidation

The following diagram illustrates the proposed reaction pathway for the aerobic epoxidation of β-ionone using an aldehyde as a catalyst precursor. The aldehyde is first oxidized to a peroxy acid, which then acts as the epoxidizing agent.

Aldehyde_Catalyzed_Epoxidation Aldehyde Aldehyde (R-CHO) Peroxy_Acid Peroxy Acid (R-COOOH) Aldehyde->Peroxy_Acid Aerobic Oxidation Beta_Ionone β-Ionone Peroxy_Acid->Beta_Ionone Epoxidation Carboxylic_Acid Carboxylic Acid (R-COOH) Peroxy_Acid->Carboxylic_Acid Reduction Epoxy_Ionone 5,6-Epoxy-β-ionone Beta_Ionone->Epoxy_Ionone O2 O₂

Caption: Proposed pathway for aldehyde-catalyzed aerobic epoxidation.

Experimental Workflow: General Protocol

This diagram outlines the general experimental workflow for the aerobic epoxidation of β-ionone.

Experimental_Workflow Start Start Reactants Combine β-ionone, catalyst/precursor, and water Start->Reactants Reaction Heat and stir under O₂ atmosphere Reactants->Reaction Workup Cool, extract with organic solvent Reaction->Workup Purification Dry, concentrate, and purify via chromatography Workup->Purification Analysis Analyze product (GC, NMR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for β-ionone epoxidation.

Logical Relationship: Green Chemistry Principles

This diagram illustrates how the described protocols align with key principles of green chemistry.

Green_Chemistry_Principles node1 Aerobic Epoxidation of β-Ionone in Water node2 Use of Water as Solvent node1->node2 reduces organic solvent waste node3 Use of Molecular Oxygen as Oxidant node1->node3 benign byproduct (water) node4 Catalytic vs. Stoichiometric Reagents node1->node4 high efficiency node6 Safer Solvents and Auxiliaries node2->node6 node7 Atom Economy node3->node7 node8 Catalysis node4->node8 node5 Waste Prevention node6->node5 node7->node5 node8->node5

Caption: Adherence of the protocol to green chemistry principles.

References

Industrial Production of Beta-Ionone Epoxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335) epoxide, specifically (E)-4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one, is a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. Its industrial production demands efficient, selective, and environmentally sustainable methods. This document outlines key industrial production methods for beta-ionone epoxide, providing detailed protocols and comparative data to aid researchers and professionals in drug development and chemical synthesis. The methods detailed below focus on catalytic epoxidation, highlighting green chemistry approaches that utilize mild oxidants and catalyst systems designed for high selectivity and yield.

Key Industrial Production Methods

Several catalytic systems have been developed for the industrial-scale synthesis of this compound. These methods aim to overcome the challenges of traditional epoxidation, such as the use of stoichiometric and hazardous peroxy acids, by employing catalytic amounts of reagents and milder, more environmentally benign oxidants like molecular oxygen and hydrogen peroxide.

Epoxidation using an Organoselenium Catalyst with Hydrogen Peroxide

This method employs a highly selective organoselenium catalyst, bis(3,5-bistrifluoromethylphenyl) diselenide, in conjunction with hydrogen peroxide as the oxidant. This approach is notable for its high selectivity towards the desired epoxide, avoiding the formation of Baeyer-Villiger oxidation byproducts. The use of hydrogen peroxide is advantageous as its only byproduct is water, making it an environmentally friendly choice.[1] The catalyst can also be recycled, further enhancing its suitability for industrial production.[1]

Catalytic Epoxidation with Selenium-Doped Silica (B1680970) and Molecular Oxygen

A greener approach involves the use of a heterogeneous catalyst consisting of selenium doped onto a silica support (Se/SiO2).[2] This system utilizes molecular oxygen as the primary oxidant, offering a cost-effective and inherently safe process.[2] Doping the silica support with fluorine has been shown to enhance the selectivity for this compound.[3] The heterogeneous nature of the catalyst simplifies its recovery and reuse, a key advantage for industrial applications.

Aerobic Epoxidation in Water with Aldehydes as Catalyst Precursors

In a novel and environmentally friendly method, aldehydes can be used as catalyst precursors for the aerobic epoxidation of beta-ionone in water.[4] This process uses molecular oxygen as the oxidant and water as the solvent, aligning with the principles of green chemistry. This method has been reported to achieve high yields under mild reaction conditions.[4]

Epoxidation using a Silver-Selenium (Ag/Se) Catalyst with Molecular Oxygen

A bimetallic catalytic system of silver and selenium has also been shown to be effective for the selective epoxidation of beta-ionone using molecular oxygen as the oxidant. This heterogeneous catalyst is easily prepared and demonstrates high efficiency, making it a promising candidate for industrial-scale production.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different industrial production methods of this compound, allowing for easy comparison of their efficacy and reaction conditions.

MethodCatalystOxidantSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Organoselenium Catalyst Bis(3,5-bistrifluoromethylphenyl) diselenide (1 mol%)Hydrogen Peroxide (300 mol%)Acetonitrile or Dichloromethane252472High (avoids Baeyer-Villiger oxidation)
Selenium-Doped Silica Fluorine-doped Selenium on Silica (Se/SiO2-F)Molecular Oxygen (O2)Not SpecifiedNot SpecifiedNot SpecifiedHigh TON (393)Enhanced by Fluorine doping
Aldehyde Precursors AldehydesMolecular Oxygen (O2)WaterMildNot Specifiedup to 83Not Specified
Ag/Se Catalyst Silver-Selenium (Ag/Se)Molecular Oxygen (O2)Not SpecifiedNot SpecifiedNot SpecifiedEfficientSelective to endocyclic C=C bond

Experimental Protocols

Protocol 1: Epoxidation using Bis(3,5-bistrifluoromethylphenyl) Diselenide and Hydrogen Peroxide[1]

Materials:

  • beta-Ionone

  • Bis(3,5-bistrifluoromethylphenyl) diselenide

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile or Dichloromethane

  • Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add beta-ionone (1 mmol).

  • Dissolve the beta-ionone in the chosen solvent (acetonitrile or dichloromethane) to achieve a starting concentration of 1 mol/L.

  • Add bis(3,5-bistrifluoromethylphenyl) diselenide catalyst (0.01 mmol, 1 mol%).

  • Purge the reaction vessel with nitrogen gas to create an inert atmosphere.

  • While stirring, control the reaction temperature to 25°C.

  • Slowly add hydrogen peroxide (3 mmol, 300 mol%) to the reaction mixture.

  • Allow the reaction to proceed for 24 hours under continuous stirring.

  • Upon completion, evaporate the solvent under reduced pressure.

  • The crude product can be purified by preparative thin-layer chromatography to isolate the this compound.

Visualizations

Reaction Pathway for the Epoxidation of Beta-Ionone

G Epoxidation of Beta-Ionone beta_ionone Beta-Ionone beta_ionone_epoxide This compound beta_ionone->beta_ionone_epoxide Epoxidation oxidant Oxidant (e.g., H2O2, O2) oxidant->beta_ionone_epoxide catalyst Catalyst (e.g., Organoselenium, Se/SiO2) catalyst->beta_ionone_epoxide

Caption: General reaction scheme for the epoxidation of beta-ionone.

Experimental Workflow for Organoselenium Catalyzed Epoxidation

G Workflow for Organoselenium Catalyzed Epoxidation start Start add_reactants 1. Add beta-Ionone and Solvent start->add_reactants add_catalyst 2. Add Organoselenium Catalyst add_reactants->add_catalyst inert_atmosphere 3. Purge with Nitrogen add_catalyst->inert_atmosphere set_temp 4. Set Temperature to 25°C inert_atmosphere->set_temp add_oxidant 5. Add Hydrogen Peroxide set_temp->add_oxidant react 6. React for 24 hours add_oxidant->react workup 7. Evaporate Solvent react->workup purify 8. Purify by Chromatography workup->purify end End purify->end

Caption: Step-by-step workflow for the synthesis of this compound.

Logical Relationship of Green Chemistry Approaches

G Green Chemistry Approaches to this compound Synthesis main_goal Industrial Beta-Ionone Epoxide Synthesis green_chem Green Chemistry Principles main_goal->green_chem adopts method1 Se/SiO2 with O2 green_chem->method1 leads to method2 Aldehydes with O2 in Water green_chem->method2 leads to method3 Organoselenium with H2O2 green_chem->method3 leads to

Caption: Relationship between green chemistry and synthesis methods.

References

Application Notes and Protocols for Studying Carotenoid Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of carotenoid degradation pathways. Carotenoids, a class of isoprenoid pigments, are crucial for various biological processes and their degradation products, apocarotenoids, are bioactive molecules with significant physiological roles and potential pharmaceutical applications. Understanding the enzymatic and non-enzymatic pathways of carotenoid degradation is essential for harnessing their full potential.

Introduction to Carotenoid Degradation

Carotenoid degradation can occur through two primary mechanisms: enzymatic cleavage and non-enzymatic oxidation.

  • Enzymatic Degradation: This process is primarily mediated by a family of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1][2][3] These enzymes catalyze the oxidative cleavage of specific double bonds within the carotenoid backbone, leading to the formation of various apocarotenoids, which can function as hormones, signaling molecules, and aroma compounds.[4][5]

  • Non-Enzymatic Degradation: Carotenoids are susceptible to oxidation due to their conjugated double bond system.[3][6] This process can be initiated by factors such as heat, light, and reactive oxygen species, leading to a complex mixture of degradation products.[6]

Key Enzymes in Carotenoid Degradation: Carotenoid Cleavage Dioxygenases (CCDs)

The CCD family is diverse, with different members exhibiting distinct substrate specificities and cleavage activities. In plants, CCDs are classified into two main subfamilies: 9-cis-epoxycarotenoid dioxygenases (NCEDs) and Carotenoid Cleavage Dioxygenases (CCDs).[5]

  • NCEDs: These enzymes are involved in the biosynthesis of the plant hormone abscisic acid (ABA).[5]

  • CCDs (e.g., CCD1, CCD4, CCD7, CCD8): These enzymes are responsible for the production of a variety of other apocarotenoids.[2][3] For instance, CCD1 is typically located in the cytoplasm and is involved in the production of volatile apocarotenoids that contribute to the aroma of flowers and fruits.[2] In contrast, CCD4 is often found in plastids and plays a role in regulating carotenoid content in tissues like petals and fruits.[2]

Experimental Workflows for Studying Carotenoid Degradation

A general workflow for investigating carotenoid degradation involves sample preparation, extraction of carotenoids and apocarotenoids, separation and identification of these compounds, and quantification. For enzymatic studies, in vitro or in vivo assays are conducted.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification & Identification PlantTissue Plant Tissue / Microbial Culture Homogenization Homogenization PlantTissue->Homogenization SolventExtraction Solvent Extraction Homogenization->SolventExtraction HPLC HPLC-DAD/MS SolventExtraction->HPLC GCMS GC-MS (for volatiles) SolventExtraction->GCMS Quantification Quantification HPLC->Quantification Identification Identification HPLC->Identification GCMS->Quantification GCMS->Identification

Caption: General experimental workflow for carotenoid degradation analysis.

Protocols

Protocol for Extraction of Carotenoids and Apocarotenoids from Plant Tissues

This protocol is a general guideline and may require optimization based on the specific plant material.

Materials:

  • Plant tissue (e.g., leaves, fruits, flowers)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Acetone (B3395972) or a mixture of hexane:acetone:ethanol (2:1:1 v/v/v) containing 0.1% (w/v) butylated hydroxytoluene (BHT)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Glass vials

Procedure:

  • Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known amount of the powdered tissue (e.g., 1 g) to a centrifuge tube.

  • Add 10 mL of the extraction solvent to the tube.

  • Vortex the mixture vigorously for 1 minute and then incubate on a shaker in the dark for 30 minutes at 4°C.

  • Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction (steps 3-5) on the pellet twice more, pooling the supernatants.

  • To the pooled supernatant, add an equal volume of saturated NaCl solution and mix gently.

  • Allow the phases to separate and collect the upper organic phase.

  • Dry the organic phase by passing it through a column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., acetone or mobile phase for HPLC) for analysis.

  • Store the extract at -20°C in the dark until analysis.

Protocol for HPLC Analysis of Carotenoids and Non-Volatile Apocarotenoids

Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.

  • Column: A C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is ideal for separating carotenoid isomers.[2][6]

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.

    • Solvent A: Methanol/Water (95:5, v/v)

    • Solvent B: MTBE

  • Gradient:

    • 0-15 min: 80% A, 20% B to 40% A, 60% B

    • 15-25 min: 40% A, 60% B to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30-35 min: Re-equilibrate to 80% A, 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection:

    • PDA: Scan from 250 to 600 nm, with specific monitoring at wavelengths corresponding to the maximum absorbance of the target carotenoids (e.g., 450 nm for β-carotene).

    • MS: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

Procedure:

  • Filter the extracted sample through a 0.22 µm syringe filter.

  • Inject 10-20 µL of the filtered sample into the HPLC system.

  • Identify and quantify carotenoids and apocarotenoids by comparing their retention times and spectral data with those of authentic standards.

Protocol for In Vitro Assay of Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol describes a method to determine the activity of a purified or recombinant CCD enzyme.

Materials:

  • Purified CCD enzyme

  • Assay buffer: 50 mM Tris-HCl (pH 8.0) containing 10% (v/v) glycerol (B35011) and 1 mM dithiothreitol (B142953) (DTT)

  • Substrate solution: A stock solution of the carotenoid substrate (e.g., β-carotene) in a suitable organic solvent (e.g., acetone or THF).

  • Ferrous sulfate (FeSO₄) solution

  • Catalase

  • Detergent (e.g., Triton X-100)

  • Extraction solvent: Ethyl acetate (B1210297) or hexane

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing:

    • Assay buffer

    • FeSO₄ (final concentration of 100 µM)

    • Catalase (final concentration of 100 units/mL)

    • Detergent (final concentration of 0.1% w/v)

  • Add the purified CCD enzyme to the reaction mixture.

  • Initiate the reaction by adding the carotenoid substrate solution (final concentration typically in the range of 10-50 µM). The final concentration of the organic solvent should be kept low (e.g., <1%).

  • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) in the dark with gentle shaking for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of the extraction solvent.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the organic phase and analyze the cleavage products by HPLC or GC-MS.

ccd_assay_workflow cluster_preparation Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction_analysis Extraction & Analysis ReactionMix Prepare Reaction Mixture (Buffer, FeSO4, Catalase, Detergent) AddEnzyme Add Purified CCD Enzyme ReactionMix->AddEnzyme AddSubstrate Add Carotenoid Substrate AddEnzyme->AddSubstrate Incubation Incubate (e.g., 30°C, 60 min) AddSubstrate->Incubation StopReaction Stop Reaction & Extract Products Incubation->StopReaction Analysis Analyze by HPLC or GC-MS StopReaction->Analysis signaling_pathway cluster_ccd Enzymatic Cleavage cluster_apocarotenoids Apocarotenoid Products cluster_responses Physiological Responses Carotenoids Carotenoids (e.g., β-carotene, Zeaxanthin) CCD CCDs (CCD1, CCD4, etc.) Carotenoids->CCD Apocarotenoids Apocarotenoids (e.g., β-ionone, Strigolactones, ABA) CCD->Apocarotenoids Responses Plant Growth & Development - Shoot Branching - Root Development - Stress Responses Apocarotenoids->Responses Signal Transduction

References

Application Notes and Protocols for the Purification of Synthesized Beta-Ionone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common laboratory techniques to purify synthesized beta-ionone (B89335) epoxide. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. Purity assessment of the final product can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Workflow for Purification

The general workflow for purifying crude beta-ionone epoxide involves removing the reaction solvent, followed by one or more purification techniques to isolate the target compound from unreacted starting materials, byproducts, and catalysts.

PurificationWorkflow crude_product Crude Reaction Mixture solvent_removal Solvent Removal (Rotary Evaporation) crude_product->solvent_removal chromatography Chromatography solvent_removal->chromatography Primary Purification distillation Distillation (Optional, for scale-up) solvent_removal->distillation Alternative for larger scale crystallization Crystallization chromatography->crystallization Further Purification pure_product Pure this compound chromatography->pure_product crystallization->pure_product distillation->crystallization Post-distillation purification analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: General workflow for the purification of this compound.

Data Presentation: Comparison of Purification Techniques

TechniquePrincipleTypical ScalePurity AchievedAdvantagesDisadvantages
Preparative TLC Differential partitioning of components between a stationary phase (silica gel) and a mobile phase.Milligrams to ~100 mg>95%Rapid, good for small quantities and method development.Low throughput, labor-intensive for larger amounts.
Column Chromatography Similar to TLC but with a packed column, allowing for larger sample loading.Milligrams to grams>98%Higher capacity than prep TLC, good for isolating multiple components.Can be time-consuming and require significant solvent volumes.
Crystallization Separation of a solid from a solution based on differences in solubility.Milligrams to kilograms>99% (with optimization)Can yield very high purity, scalable.Requires a suitable solvent, potential for product loss in the mother liquor.
Distillation Separation of liquids based on differences in boiling points.Grams to kilogramsDependent on impurity boiling pointsSuitable for large-scale purification, can be efficient for volatile impurities.Requires thermal stability of the compound, may not remove impurities with similar boiling points.

Experimental Protocols

Preparative Thin-Layer Chromatography (TLC)

This method is ideal for small-scale purification and for quickly optimizing solvent systems for column chromatography. A patent describing the synthesis of this compound mentions purification by preparative TLC after solvent evaporation.[1]

Materials:

  • Crude this compound

  • Preparative TLC plates (e.g., glass-backed silica (B1680970) gel 60 F254, 20x20 cm, 1-2 mm thickness)

  • Developing chamber

  • Eluent (solvent system, to be determined)

  • Capillary tubes or syringe for sample application

  • UV lamp (254 nm)

  • Spatula or razor blade

  • Elution solvent (e.g., ethyl acetate (B1210297) or dichloromethane)

  • Filter funnel with cotton or fritted glass

  • Round bottom flask

Protocol:

  • Solvent System Selection:

    • On an analytical TLC plate, spot the crude mixture and test various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

    • Aim for a retention factor (Rf) of 0.2-0.4 for the this compound spot to ensure good separation from impurities.

  • Sample Preparation and Application:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Using a capillary tube or syringe, carefully apply the concentrated solution as a thin, uniform line across the origin of the preparative TLC plate, leaving about 1-2 cm from the edges.

    • Allow the solvent to fully evaporate between applications to keep the starting line as narrow as possible.

  • Plate Development:

    • Place the prepared TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line.

    • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization and Product Isolation:

    • Remove the plate from the chamber and allow the solvent to evaporate completely.

    • Visualize the separated bands under a UV lamp (254 nm). This compound should appear as a dark spot.

    • Carefully outline the band corresponding to the product with a pencil.

    • Using a clean spatula or razor blade, scrape the silica gel of the identified band onto a piece of weighing paper.

  • Product Elution:

    • Transfer the collected silica gel to a small funnel plugged with cotton or a fritted glass funnel.

    • Wash the silica gel with a polar solvent in which the product is highly soluble (e.g., ethyl acetate or a mixture of dichloromethane (B109758) and methanol).

    • Collect the filtrate in a pre-weighed round bottom flask.

    • Concentrate the filtrate using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment:

    • Analyze the purified product by analytical TLC, GC-MS, and/or NMR to confirm its purity.

Flash Column Chromatography

For larger quantities, flash column chromatography is a more practical alternative to preparative TLC.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Glass column with a stopcock

  • Eluent (determined from TLC analysis)

  • Sand

  • Collection tubes or flasks

Protocol:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the non-polar component of your eluent.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a non-polar solvent.

    • Carefully apply the sample to the top of the silica bed using a pipette.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the dry, loaded silica to the top of the column.

    • Add a thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

    • Collect the eluate in fractions using test tubes or flasks.

  • Fraction Analysis:

    • Analyze the collected fractions by analytical TLC to identify those containing the pure this compound.

    • Combine the pure fractions in a pre-weighed round bottom flask.

  • Solvent Removal and Purity Assessment:

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Determine the yield and assess the purity of the final product using GC-MS and NMR.

Crystallization

Given that this compound is a crystalline solid, crystallization can be an effective method to achieve high purity, especially after initial purification by chromatography.

Materials:

  • Partially purified this compound

  • Crystallization solvent(s)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Solvent Selection:

    • The ideal crystallization solvent is one in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures.

    • Test small amounts of the product in various solvents (e.g., hexane, heptane, ethanol, isopropanol, or mixtures with a small amount of a more polar solvent like ethyl acetate) to find a suitable system.

  • Dissolution:

    • Place the this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the elevated temperature.

  • Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Allow the crystals to dry completely under vacuum or in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the crystals and analyze their purity by GC-MS and NMR. A sharp melting point is indicative of high purity.

Visualization of the Purification Process

PurificationProcess cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis beta_ionone Beta-Ionone crude_product Crude this compound beta_ionone->crude_product reagents Oxidizing Agent Catalyst, Solvent reagents->crude_product solvent_removal Solvent Evaporation crude_product->solvent_removal chromatography Chromatography (TLC or Column) solvent_removal->chromatography crystallization Crystallization chromatography->crystallization Optional High Purity Step pure_product Purified Product chromatography->pure_product crystallization->pure_product gc_ms GC-MS pure_product->gc_ms nmr NMR pure_product->nmr

References

Troubleshooting & Optimization

How to improve the yield of beta-ionone epoxide synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of beta-ionone (B89335) epoxide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of beta-ionone epoxide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Ineffective Catalyst: The chosen catalyst may have low activity or may not be suitable for the specific reaction conditions.- Catalyst Selection: Consider using a highly selective and active catalyst system. For example, the use of bis(3,5-bistrifluoromethylphenyl) diselenide with hydrogen peroxide has been shown to be effective.[1] Another option is an aldehyde-catalyzed aerobic epoxidation in water.[2][3] - Catalyst Loading: Ensure the correct catalyst loading is used. For the organoselenium catalyst, a loading of 0.5-10 mol% relative to beta-ionone is suggested.[1]
Inappropriate Oxidant: The oxidant may not be potent enough or may be leading to side reactions.- Oxidant Choice: Hydrogen peroxide and molecular oxygen are effective and environmentally friendly oxidants.[1][2] Traditional oxidants like peracetic acid can be effective but may lead to acidic byproducts that can degrade the epoxide.[1] - Oxidant Molar Ratio: The molar ratio of the oxidant to the substrate is crucial. For hydrogen peroxide, a molar usage of 300% relative to beta-ionone is recommended for optimal yield.[1]
Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing product decomposition.- Temperature Control: Maintain the reaction temperature within the optimal range. For the organoselenium-catalyzed reaction, a temperature of 25°C is preferred.[1] For the aldehyde-catalyzed aerobic epoxidation, a lower temperature of 40°C can prevent product decomposition and improve yield.[3][4]
Presence of Side Products (e.g., Enol Ester) Baeyer-Villiger Oxidation: This is a common side reaction, especially with certain catalysts and oxidants, leading to the formation of an enol ester instead of the desired epoxide.- Selective Catalyst: The choice of catalyst is critical to avoid the Baeyer-Villiger reaction. Bis(3,5-bistrifluoromethylphenyl) diselenide has been shown to be highly selective for epoxidation over Baeyer-Villiger oxidation.[1]
Acid-Catalyzed Ring Opening: The presence of acidic species can lead to the opening of the newly formed epoxide ring, reducing the yield of the desired product.[1]- Neutral Reaction Conditions: Employ reaction conditions that are neutral or close to neutral. The use of hydrogen peroxide as an oxidant is advantageous as its byproduct is water, maintaining a neutral environment.[1] Avoid strong acidic catalysts if ring-opening is observed.
Product Decomposition Elevated Reaction Temperature: this compound can be thermally labile and may decompose at higher temperatures.- Lower Reaction Temperature: It has been observed that reaction temperatures around 80°C can lead to the decomposition of 5,6-epoxy-β-ionone.[3] Reducing the reaction temperature, for instance to 40°C in the aerobic epoxidation method, has been shown to significantly enhance the yield by avoiding product decomposition.[3][4]
Difficulty in Product Purification Complex Reaction Mixture: The presence of unreacted starting materials, catalysts, and side products can complicate the purification process.- Reaction Completion: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction goes to completion. - Purification Method: After the reaction, the solvent can be evaporated, and the product can be isolated using preparative thin-layer chromatography or column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods to achieve a high yield of this compound?

A1: Two highly effective and modern methods are:

  • Organoselenium-Catalyzed Epoxidation: This method uses bis(3,5-bistrifluoromethylphenyl) diselenide as a catalyst and hydrogen peroxide as the oxidant. It offers high selectivity for the epoxide and can achieve yields of up to 72% while avoiding the Baeyer-Villiger side reaction.[1]

  • Aldehyde-Catalyzed Aerobic Epoxidation: This environmentally friendly method employs aldehydes as catalyst precursors and molecular oxygen as the oxidant in water. It can produce this compound in yields as high as 83%.[2][3] A key advantage is the milder reaction temperature (40°C), which minimizes product decomposition.[3][4]

Q2: How can I avoid the formation of the Baeyer-Villiger side product?

A2: The formation of the Baeyer-Villiger product, an enol ester, is a common side reaction. To minimize this, the choice of catalyst is crucial. The use of bis(3,5-bistrifluoromethylphenyl) diselenide as a catalyst has been shown to be highly specific for the epoxidation of beta-ionone, effectively suppressing the Baeyer-Villiger oxidation pathway.[1]

Q3: What are the optimal reaction conditions for the organoselenium-catalyzed synthesis?

A3: For the synthesis using bis(3,5-bistrifluoromethylphenyl) diselenide and hydrogen peroxide, the preferred conditions are:

  • Temperature: 25°C[1]

  • Solvent: Acetonitrile or Dichloromethane[1]

  • Oxidant Molar Ratio: 300% hydrogen peroxide relative to beta-ionone[1]

  • Catalyst Loading: 0.5-10 mol% of the organoselenium catalyst relative to beta-ionone[1]

  • Atmosphere: Nitrogen protection[1]

Q4: What are the advantages of the aldehyde-catalyzed aerobic epoxidation method?

A4: This method offers several advantages:

  • High Yield: Can achieve yields up to 83%.[3]

  • Green Chemistry: Uses molecular oxygen as a mild and safe oxidant and water as the solvent, making it environmentally friendly.[2][3]

  • Mild Conditions: The reaction is performed at a relatively low temperature (40°C), which prevents the decomposition of the temperature-sensitive epoxide product.[3][4]

  • Metal-Free: The reaction is free of transition metal catalysts.[4]

Q5: How does reaction temperature affect the yield of this compound?

A5: Reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the this compound product. It has been reported that at 80°C, significant product decomposition can occur, leading to lower yields.[3] Therefore, maintaining a moderate temperature, such as 25°C or 40°C depending on the method, is crucial for maximizing the yield.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from different synthesis methods for this compound.

Table 1: Organoselenium-Catalyzed Epoxidation of Beta-Ionone

CatalystOxidantSolventTemperature (°C)Yield (%)Reference
Bis(3,5-bistrifluoromethylphenyl) diselenideHydrogen PeroxideAcetonitrile2572[1]
Bis(3,5-bistrifluoromethylphenyl) diselenideHydrogen PeroxideDichloromethane2572[1]

Table 2: Aldehyde-Catalyzed Aerobic Epoxidation of Beta-Ionone

Catalyst PrecursorOxidantSolventTemperature (°C)Yield (%)Reference
AldehydesMolecular Oxygen (O₂)Water40up to 83[2][3]

Experimental Protocols

Protocol 1: Epoxidation using Bis(3,5-bistrifluoromethylphenyl) diselenide and Hydrogen Peroxide [1]

  • To a reaction vessel, add 1 mmol of beta-ionone.

  • Add the solvent (acetonitrile or dichloromethane).

  • Add the catalyst, bis(3,5-bistrifluoromethylphenyl) diselenide (0.5-10 mol%).

  • Place the reaction under a nitrogen atmosphere.

  • Control the reaction temperature at 25°C.

  • Add hydrogen peroxide (300 mol% relative to beta-ionone) as the oxidant.

  • Allow the reaction to proceed for 24 hours.

  • After the reaction is complete, evaporate the solvent.

  • Purify the product by preparative thin-layer chromatography to obtain 4-[2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl]-3-buten-2-one.

Protocol 2: Aerobic Epoxidation using Aldehydes as Catalyst Precursors [2][3]

  • Combine beta-ionone and the aldehyde catalyst precursor in water.

  • Heat the reaction mixture to 40°C.

  • Introduce molecular oxygen (O₂) as the oxidant.

  • Maintain the reaction at 40°C until completion (monitoring by TLC or GC is recommended).

  • Upon completion, the product, 5,6-epoxy-β-ionone, can be extracted using an appropriate organic solvent.

  • The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified if necessary.

Visualizations

Reaction_Pathway beta_ionone Beta-Ionone epoxide This compound (Desired Product) beta_ionone->epoxide Epoxidation (Selective Catalyst) enol_ester Enol Ester (Baeyer-Villiger Product) beta_ionone->enol_ester Baeyer-Villiger Oxidation (Side Reaction) ring_opened Ring-Opened Products epoxide->ring_opened Acid-Catalyzed Ring Opening

Caption: Reaction pathways in beta-ionone epoxidation.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up and Purification start Combine Beta-Ionone, Catalyst, and Solvent conditions Set Temperature and Atmosphere (e.g., N2) start->conditions add_oxidant Add Oxidant (e.g., H2O2 or O2) conditions->add_oxidant react Stir for a specified time (e.g., 24 hours) add_oxidant->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Solvent Evaporation / Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify product Isolated this compound purify->product

References

Technical Support Center: Epoxidation of β-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the epoxidation of β-ionone.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired product in the epoxidation of β-ionone?

The primary goal of the epoxidation of β-ionone is typically the synthesis of (E)-4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one, also known as 5,6-epoxy-β-ionone. This compound is a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Q2: What are the most common side reactions observed during the epoxidation of β-ionone?

The complex structure of β-ionone presents multiple reactive sites, leading to potential side reactions. The most frequently encountered side reactions are:

  • Allylic Oxidation: Oxidation at the C4 position of the cyclohexene (B86901) ring to form 4-oxo-β-ionone.

  • Baeyer-Villiger Oxidation: Oxidation of the ketone functional group, leading to the formation of an ester.

  • Epoxide Decomposition: The desired 5,6-epoxy-β-ionone can decompose under certain conditions, particularly at elevated temperatures.

Q3: How can I minimize the formation of 4-oxo-β-ionone?

The formation of 4-oxo-β-ionone is a result of allylic oxidation. To minimize this side reaction, consider the following:

  • Choice of Oxidant and Catalyst: Certain catalytic systems are more selective for epoxidation over allylic oxidation. For instance, using aldehydes as catalyst precursors with molecular oxygen has been shown to favor epoxidation.

  • Reaction Temperature: Lower reaction temperatures generally favor epoxidation over allylic oxidation.

Q4: What conditions favor the Baeyer-Villiger oxidation, and how can it be avoided?

The Baeyer-Villiger oxidation is a competing reaction that converts the ketone to an ester.

  • Catalyst Selection: The choice of catalyst is crucial. For example, using bis(3,5-bistrifluoromethylphenyl) diselenide as a catalyst with hydrogen peroxide has been shown to specifically promote epoxidation and suppress the Baeyer-Villiger reaction.[1] In contrast, other organic selenium catalysts might favor the Baeyer-Villiger oxidation.[1]

  • Reagent Choice: While peracids are common epoxidizing agents, they can also promote Baeyer-Villiger oxidation. The reactivity of the peracid plays a role, with more reactive peracids potentially increasing the likelihood of this side reaction.[2][3]

Q5: Is the α,β-unsaturated ketone moiety of β-ionone reactive under epoxidation conditions?

Generally, the double bond of the α,β-unsaturated ketone is less reactive towards electrophilic epoxidation with peracids compared to the electron-rich endocyclic double bond of the cyclohexene ring.[2] However, under nucleophilic epoxidation conditions (e.g., using hydrogen peroxide and a base), reactions at this site are possible. While not a commonly reported side reaction for β-ionone itself, Michael additions of nucleophiles to the β-carbon of the enone system can occur under basic conditions.[4][5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of 5,6-epoxy-β-ionone with significant amount of starting material remaining. 1. Insufficient reaction time or temperature. 2. Inactive oxidant or catalyst. 3. Inappropriate solvent.1. Increase reaction time or moderately increase temperature (while monitoring for decomposition). 2. Use fresh oxidant and ensure catalyst activity. 3. Screen different solvents; for some systems, water has been shown to be an effective solvent.
Presence of a significant peak corresponding to 4-oxo-β-ionone in the product mixture. Allylic oxidation is competing with epoxidation.1. Lower the reaction temperature. 2. Switch to a more selective catalytic system (e.g., aldehyde/O₂). 3. Modify the oxidant; for example, using molecular oxygen with a suitable catalyst can be more selective than some peroxide-based oxidants.
Detection of an unexpected ester byproduct. Baeyer-Villiger oxidation has occurred.1. Change the catalyst to one that is known to suppress this side reaction, such as bis(3,5-bistrifluoromethylphenyl) diselenide with H₂O₂.[1] 2. If using a peracid, consider a less reactive one.
Overall low yield and presence of multiple unidentified byproducts. Decomposition of the desired 5,6-epoxy-β-ionone.1. Decrease the reaction temperature. Elevated temperatures can lead to epoxide degradation. 2. Ensure the reaction medium is not overly acidic, as acid can catalyze epoxide ring-opening and rearrangement. 3. Reduce reaction time to minimize product exposure to harsh conditions.
Formation of polar, high molecular weight byproducts. Possible Michael addition or other reactions involving the α,β-unsaturated ketone, especially under basic conditions.1. If using a basic system, consider switching to a neutral or acidic epoxidation method. 2. Ensure the absence of strong nucleophiles that could act as Michael donors.

Data Presentation

Table 1: Selected Reaction Conditions and Yields for the Epoxidation of β-Ionone

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Yield of 5,6-epoxy-β-ionone (%)Key Side Products Noted
Butyraldehyde (B50154)O₂Water404883-
Bis(3,5-bistrifluoromethylphenyl) diselenideH₂O₂Acetonitrile or Dichloromethane252472Baeyer-Villiger oxidation suppressed[1]
Aldehydes (general)O₂Various20-6048up to 83Epoxide decomposition at >60°C
Ag/SeO₂----Selective for epoxidation of the endocyclic C=C bond

Experimental Protocols

Selective Epoxidation of β-Ionone using an Aldehyde Catalyst Precursor and Molecular Oxygen

This protocol is based on a reported green chemistry approach for the aerobic epoxidation of β-ionone.

Materials:

  • β-Ionone

  • Butyraldehyde (or other aliphatic aldehyde)

  • Water (deionized)

  • Round-bottom flask equipped with a magnetic stir bar

  • Oxygen balloon or a continuous flow of O₂

  • Heating mantle with temperature control

  • Standard work-up and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • To a round-bottom flask, add β-ionone (1.0 mmol).

  • Add water (e.g., 1 mL) to the flask.

  • Add butyraldehyde (e.g., 50 mol%).

  • The flask is then filled with oxygen (from a balloon or a gentle stream).

  • The reaction mixture is stirred vigorously and heated to 40°C.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure 5,6-epoxy-β-ionone.

Visualizations

Side_Reactions beta_ionone β-Ionone epoxide 5,6-Epoxy-β-ionone (Desired Product) beta_ionone->epoxide Selective Epoxidation allylic_ox 4-Oxo-β-ionone (Allylic Oxidation) beta_ionone->allylic_ox Allylic Oxidation bv_product Ester Product (Baeyer-Villiger Oxidation) beta_ionone->bv_product Baeyer-Villiger Oxidation

Caption: Key reaction pathways in the oxidation of β-ionone.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Starting Material Remaining? start->check_sm increase_time_temp Increase Reaction Time/ Temperature Moderately check_sm->increase_time_temp Yes analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_sm->analyze_byproducts No check_reagents Check Reagent Activity increase_time_temp->check_reagents check_reagents->analyze_byproducts is_allylic_ox 4-Oxo-β-ionone Present? analyze_byproducts->is_allylic_ox lower_temp Lower Reaction Temperature is_allylic_ox->lower_temp Yes is_bv Ester Byproduct Detected? is_allylic_ox->is_bv No change_catalyst_epox Use More Selective Catalyst for Epoxidation lower_temp->change_catalyst_epox end Optimized Reaction change_catalyst_epox->end change_catalyst_bv Use Catalyst to Suppress Baeyer-Villiger is_bv->change_catalyst_bv Yes is_decomposition Multiple Unidentified Products? is_bv->is_decomposition No change_catalyst_bv->end reduce_temp_time Reduce Temperature and/or Reaction Time is_decomposition->reduce_temp_time Yes is_decomposition->end No reduce_temp_time->end

References

Technical Support Center: β-Ionone Epoxide Synthesis and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-ionone epoxide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent the acidic ring-opening of β-ionone epoxide and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of β-ionone epoxide degradation?

A1: The primary cause of β-ionone epoxide degradation is acidic ring-opening. The epoxide ring is susceptible to attack by nucleophiles, a reaction that is significantly catalyzed by the presence of acids (Brønsted or Lewis acids). In this process, the epoxide oxygen is protonated, making it a better leaving group and facilitating the ring-opening cascade.[1][2][3][4]

Q2: What are the common byproducts of acidic ring-opening of β-ionone epoxide?

A2: Under aqueous acidic conditions, the most common byproduct is the corresponding trans-1,2-diol (a vicinal diol), formed by the nucleophilic attack of water on the protonated epoxide.[1][2] The molecular weight of this diol is 226.32 g/mol (C13H22O3), which can be identified by mass spectrometry. In the presence of other nucleophiles, different ring-opened products can be formed.

Q3: At what pH is β-ionone epoxide stable?

Q4: Can I use common epoxidation reagents like m-CPBA without causing ring-opening?

A4: Yes, but with caution. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for epoxidation but produce a carboxylic acid byproduct (m-chlorobenzoic acid) which can catalyze the ring-opening of the newly formed epoxide.[6] It is crucial to neutralize this acidic byproduct during the reaction workup.[7][8][9]

Q5: Are there synthesis methods that inherently avoid acidic conditions?

A5: Absolutely. Several methods utilize neutral or buffered conditions to prevent acidic ring-opening during the synthesis itself. One such method employs hydrogen peroxide as the oxidant and an organoselenium catalyst in a neutral environment.[10] Another approach uses aldehydes as catalyst precursors with molecular oxygen in water.[11] These methods can offer high selectivity for the epoxide product.[10]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s) Relevant Citations
Low yield of β-ionone epoxide 1. Acidic ring-opening during reaction: The epoxidation reagent used may have generated acidic byproducts. 2. Acidic workup conditions: The reaction mixture was not properly neutralized before purification. 3. Acidic chromatography conditions: Use of untreated silica (B1680970) gel in column chromatography.1. Use a buffered system: For epoxidations that may produce acid, such as with Oxone®, maintain the pH between 7 and 8 with a bicarbonate buffer. 2. Neutralize before extraction: Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts. 3. Use neutral or deactivated silica gel: Treat silica gel with a suitable base (e.g., triethylamine (B128534) in the eluent) or use commercially available neutral silica gel for purification.[5][7][8][12]
Presence of a byproduct with a mass of 226.32 g/mol in MS analysis This mass corresponds to the diol formed from the hydrolysis of β-ionone epoxide, indicating acidic ring-opening has occurred.Follow the solutions for "Low yield of β-ionone epoxide" to prevent the formation of this byproduct in future experiments. For the current batch, consider if the diol can be separated by column chromatography, though prevention is the better strategy.[1][2]
Broad or tailing peaks during HPLC or GC analysis The analytical column may be interacting with the compound, or degradation may be occurring on the column. Acidic sites on a GC liner or column can cause degradation.For GC analysis, ensure the use of a deactivated liner and a suitable column. For HPLC, ensure the mobile phase is compatible with the epoxide and consider using a buffered mobile phase if necessary.[8]
Inconsistent results between batches Variability in the acidity of reagents or solvents, or incomplete neutralization during workup.Standardize the workup procedure, ensuring complete neutralization by testing the pH of the aqueous layer after washing. Use fresh, high-purity solvents and reagents.[13]

Experimental Protocols

Protocol 1: Neutralization and Workup to Prevent Acidic Ring-Opening

This protocol is designed for the workup of an epoxidation reaction, particularly when an acidic reagent like m-CPBA has been used.

  • Reaction Quenching: Once the reaction is complete (as monitored by TLC or GC), cool the reaction mixture to 0 °C in an ice bath. This slows down potential degradation.

  • Initial Quench (Optional but Recommended): To quench excess peroxy-acid, a solution of sodium sulfite (B76179) (10% aqueous) or sodium thiosulfate (B1220275) can be slowly added until the excess oxidant is consumed (test with starch-iodide paper).[9][14]

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralizing Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[7][8][15]

    • Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently and gently swirl before shaking.

    • Repeat the wash 2-3 times.

  • pH Check: After the final bicarbonate wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of neutral or deactivated silica gel in the chosen eluent system. To deactivate silica gel, a small amount of a base like triethylamine (e.g., 0.1-1%) can be added to the eluent.

  • Column Packing: Pack the column with the prepared slurry.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC or another appropriate analytical technique to identify those containing the pure β-ionone epoxide.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Signaling Pathway: Acid-Catalyzed Ring-Opening of β-Ionone Epoxide

Acid_Catalyzed_Ring_Opening beta_ionone_epoxide β-Ionone Epoxide protonated_epoxide Protonated Epoxide (Activated Intermediate) beta_ionone_epoxide->protonated_epoxide Protonation diol_product Ring-Opened Product (e.g., Diol) protonated_epoxide->diol_product Nucleophilic Attack acid_catalyst Acid Catalyst (H+) diol_product->acid_catalyst Catalyst Regeneration acid_catalyst->beta_ionone_epoxide nucleophile Nucleophile (e.g., H2O) nucleophile->protonated_epoxide Prevention_Workflow start Start: Epoxidation Reaction quench Quench Reaction (e.g., cool to 0°C, add Na2SO3) start->quench wash Wash with Saturated NaHCO3 (Neutralize Acid) quench->wash separate Separate Organic Layer wash->separate dry Dry with Anhydrous MgSO4 separate->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate purify Purify via Neutral Column Chromatography filter_evaporate->purify end End: Pure β-Ionone Epoxide purify->end Troubleshooting_Low_Yield low_yield Low Yield of β-Ionone Epoxide acid_degradation Acidic Degradation? low_yield->acid_degradation yes_acid Yes acid_degradation->yes_acid Check for diol byproduct no_acid No acid_degradation->no_acid incomplete_reaction Incomplete Reaction? yes_incomplete Yes incomplete_reaction->yes_incomplete Check TLC/GC for starting material no_incomplete No incomplete_reaction->no_incomplete solution_acid Solution: - Neutralize workup (NaHCO3 wash) - Use buffered reaction conditions - Use neutral chromatography yes_acid->solution_acid no_acid->incomplete_reaction solution_incomplete Solution: - Increase reaction time - Check reagent stoichiometry/activity yes_incomplete->solution_incomplete other_issues Investigate other issues: - Purification losses - Reagent purity no_incomplete->other_issues

References

Technical Support Center: Optimizing Catalyst Selection for Beta-Ionone Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst selection for the epoxidation of beta-ionone (B89335).

Troubleshooting Guide

This guide addresses common issues encountered during the epoxidation of beta-ionone, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion of Beta-Ionone

Question Possible Cause Suggested Solution
Why is my reaction showing low or no conversion of the starting material? Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. Selenium-based catalysts can be sensitive to air and moisture.- Ensure the catalyst is stored under an inert atmosphere (e.g., nitrogen or argon). - Use a freshly opened or properly stored batch of catalyst. - Consider in-situ activation of the catalyst if the protocol allows.
Ineffective Oxidant: The oxidant (e.g., hydrogen peroxide) may have decomposed, especially if it is an older stock.- Use a fresh, properly stored bottle of the oxidant. - Titrate the oxidant to determine its active concentration before use. - For reactions using molecular oxygen, ensure adequate bubbling or a positive pressure of O₂.
Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to slow reaction kinetics.- Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress. - Be aware that higher temperatures can sometimes lead to side reactions, so optimization is key. A common optimal temperature is around 25°C.[1]
Incorrect Solvent: The chosen solvent may not be suitable for the specific catalyst system.- Consult literature for the recommended solvent for your catalyst. Acetonitrile (B52724) and dichloromethane (B109758) are often effective for selenium-catalyzed reactions with hydrogen peroxide.[1] - Ensure the solvent is anhydrous, as water can negatively impact some catalytic systems.

Issue 2: Poor Selectivity - Formation of Byproducts

Question Possible Cause Suggested Solution
My reaction is producing a significant amount of a byproduct, which I suspect is the Baeyer-Villiger oxidation product. How can I improve selectivity for the epoxide? Inappropriate Catalyst Choice: Some catalysts are more prone to promoting the Baeyer-Villiger oxidation of the ketone moiety in beta-ionone.- Select a catalyst known for high selectivity in beta-ionone epoxidation. Bis(3,5-bis(trifluoromethyl)phenyl) diselenide has been shown to be highly selective, avoiding the Baeyer-Villiger side reaction.[1] - Doping selenium catalysts with fluorine has also been shown to enhance selectivity for epoxidation.
Incorrect Oxidant or Peracid Formation: The use of certain peracids or reaction conditions that favor their in-situ formation can lead to the Baeyer-Villiger reaction.- When using hydrogen peroxide, avoid strongly acidic conditions that can generate peracids. - Consider using molecular oxygen as a milder oxidant in combination with a suitable catalyst system.
Reaction Temperature is Too High: Elevated temperatures can sometimes favor the formation of thermodynamically more stable byproducts.- Attempt the reaction at a lower temperature to see if the selectivity for the desired epoxide improves.

Issue 3: Difficulty in Product Isolation and Purification

Question Possible Cause Suggested Solution
How can I effectively separate the beta-ionone epoxide from the reaction mixture? Incomplete Reaction or Presence of Multiple Byproducts: A complex mixture can make purification challenging.- First, optimize the reaction for high conversion and selectivity to simplify the purification process. - After the reaction, quench any remaining oxidant. For hydrogen peroxide, a wash with an aqueous solution of sodium thiosulfate (B1220275) or sodium sulfite (B76179) is effective. - Use column chromatography on silica (B1680970) gel to separate the epoxide from unreacted beta-ionone and other byproducts. A solvent system of ethyl acetate (B1210297) and hexanes is a good starting point for elution. - Fractional distillation under reduced pressure can also be an effective method for separation.
Emulsion Formation During Workup: The presence of surfactants or certain solvents can lead to emulsions during aqueous extraction.- Add a saturated brine solution to the aqueous layer to help break the emulsion. - Centrifugation can also be used to separate the layers.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for beta-ionone epoxidation?

A1: The most reported catalysts for the selective epoxidation of beta-ionone are selenium-based catalysts. These include inorganic catalysts like Ag/Se and Se/C, as well as organoselenium compounds such as bis(3,5-bis(trifluoromethyl)phenyl) diselenide. Aldehydes have also been used as catalyst precursors with molecular oxygen as the oxidant.

Q2: Which oxidant should I choose for the epoxidation of beta-ionone?

A2: The choice of oxidant is often linked to the catalyst system.

  • Hydrogen peroxide (H₂O₂) is a common and clean oxidant, often used with organoselenium catalysts. Its byproduct is water.

  • Molecular oxygen (O₂) is an environmentally friendly and inexpensive oxidant, typically used with heterogeneous catalysts like Ag/Se or in systems with aldehyde co-catalysts.

Q3: How do I choose the optimal solvent for my reaction?

A3: The optimal solvent depends on the catalyst and oxidant. For the highly selective epoxidation using bis(3,5-bis(trifluoromethyl)phenyl) diselenide and hydrogen peroxide, acetonitrile and dichloromethane have been reported to be effective. When using molecular oxygen with an aldehyde precursor, water has been successfully employed as a solvent. It is crucial to consult the specific literature for the chosen catalytic system.

Q4: What is the typical reaction time for beta-ionone epoxidation?

A4: Reaction times can vary significantly depending on the catalyst, oxidant, temperature, and concentration. It can range from a few hours to 24 hours or more. It is highly recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the epoxidation of beta-ionone.

CatalystOxidantSolventTemperature (°C)Yield (%)SelectivityReference
Bis(3,5-bis(trifluoromethyl)phenyl) diselenideH₂O₂Acetonitrile or Dichloromethane2572High (No Baeyer-Villiger oxidation)[1]
Aldehyde PrecursorO₂WaterNot specifiedup to 83High
Ag/SeO₂Not specifiedNot specifiedNot specifiedSelective for endocyclic C=C bond
Iron-doped Se/CO₂Not specifiedNot specifiedNot specifiedSelective for 5,6-epoxy-β-ionone
Se-doped silicaO₂Not specifiedNot specifiedNot specifiedSelectivity enhanced by fluorine doping

Experimental Protocols

Detailed Methodology for Epoxidation using Bis(3,5-bis(trifluoromethyl)phenyl) diselenide and H₂O₂

This protocol is adapted from a patented procedure and is intended for trained professionals in a laboratory setting.[1]

Materials:

  • Beta-ionone

  • Bis(3,5-bis(trifluoromethyl)phenyl) diselenide (catalyst)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile or Dichloromethane (solvent)

  • Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 mmol of beta-ionone in the chosen solvent (e.g., acetonitrile or dichloromethane) to a concentration of 1 mol/L.

  • Add 0.01 mmol (1 mol%) of bis(3,5-bis(trifluoromethyl)phenyl) diselenide to the solution.

  • Place the flask under a nitrogen atmosphere.

  • While stirring, add 3 mmol of 30% hydrogen peroxide dropwise to the reaction mixture at 25 °C.

  • Stir the reaction mixture at 25 °C for 24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Beta-ionone and Catalyst in Solvent B Establish Inert Atmosphere (Nitrogen) A->B C Add Oxidant (e.g., H2O2) Dropwise at Controlled Temperature B->C D Stir at Set Temperature and Monitor Progress (TLC/GC) C->D E Quench Excess Oxidant D->E F Aqueous Extraction E->F G Dry Organic Layer F->G H Solvent Removal G->H I Column Chromatography or Distillation H->I J Pure this compound I->J

Caption: Experimental workflow for beta-ionone epoxidation.

Catalyst_Selection_Logic A Goal: Synthesize this compound B Key Consideration: Selectivity (Avoid Baeyer-Villiger Oxidation) A->B C High Selectivity Required? B->C D Use Highly Selective Catalyst e.g., Bis(3,5-bis(trifluoromethyl)phenyl) diselenide C->D Yes E Consider Other Selenium Catalysts (e.g., Ag/Se, Se/C) or Aldehyde Precursors C->E No F Choice of Oxidant D->F E->F G Hydrogen Peroxide (H2O2) F->G with Organoselenium H Molecular Oxygen (O2) F->H with Heterogeneous Catalysts/Aldehydes I Final Catalyst & Oxidant System G->I H->I

Caption: Logic diagram for catalyst selection in beta-ionone epoxidation.

References

Troubleshooting low recovery of beta-ionone epoxide during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of beta-ionone (B89335) epoxide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges, particularly low recovery, during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low beta-ionone epoxide recovery during extraction?

Low recovery is a frequent issue that can stem from several factors throughout the extraction workflow. The most common causes include:

  • Analyte Degradation: this compound is sensitive to acidic conditions, which can lead to the opening of the epoxide ring and subsequent degradation of the molecule.[1][2][3]

  • Suboptimal Solvent Selection: The choice of extraction solvent is critical. The solvent must effectively solubilize this compound while being immiscible with the sample matrix for efficient partitioning.

  • Incorrect pH: The pH of the aqueous phase can influence the stability and solubility of the analyte. Extreme pH levels, particularly acidic ones, should be avoided to prevent degradation.[4]

  • Procedural Losses: Issues such as incomplete phase separation in liquid-liquid extraction (LLE), analyte breakthrough during solid-phase extraction (SPE), or sample loss during solvent evaporation can significantly reduce yield.[5]

  • Formation of Emulsions (LLE): Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and preventing clean separation.[6]

Q2: My overall recovery is poor. Where should I begin troubleshooting?

A systematic approach is crucial to pinpoint the source of analyte loss. The recommended first step is to perform a mass balance experiment.[4] Process a standard solution of this compound through your entire extraction protocol, but collect and analyze each fraction separately:

  • The original sample after extraction (the raffinate).

  • The wash solvent fraction(s).

  • The final elution fraction.

Analyzing each fraction will reveal at which stage the analyte is being lost, allowing you to focus your troubleshooting efforts.[4][7]

Q3: I suspect my this compound is degrading during the process. How can I prevent this?

Analyte degradation is a significant cause of low recovery.[4] Since epoxides can be unstable in acidic environments, the primary strategy is to maintain neutral or slightly basic conditions throughout the extraction.[2]

  • Avoid using strong acids to adjust the sample pH.

  • Ensure all solvents and reagents are free from acidic impurities.

  • Minimize the duration of the extraction process and work at lower temperatures if possible to reduce the rate of potential degradation reactions.

Q4: I am using Liquid-Liquid Extraction (LLE) and struggling with emulsion formation. What can I do?

Emulsions are a common problem in LLE, especially when samples contain fats or proteins.[6] To prevent or break emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that causes emulsions while still allowing for sufficient surface area contact for extraction.[6]

  • "Salting Out": Add a saturated sodium chloride (brine) solution to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.[6] Note: One study on raspberry extraction found that sodium chloride had a negative impact on ionone (B8125255) recovery, so this should be tested empirically for your specific matrix.[8]

  • Centrifugation: If an emulsion has formed, centrifuging the sample can provide the force needed to break it.[5]

  • Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture enough to disrupt the emulsion.[6]

Q5: My recovery is low when using Solid-Phase Extraction (SPE). What specific steps should I check?

For SPE, low recovery typically occurs at one of three stages. A mass balance experiment will identify the problematic step.[4]

  • Analyte is in the Load Fraction (Breakthrough): This means the analyte did not bind to the sorbent.

    • Cause: Improper column conditioning, sample solvent is too strong, or the column is overloaded.[9][10]

    • Solution: Ensure the column is properly wetted and equilibrated. Dilute your sample in a weaker solvent to promote binding. If overloading is suspected, reduce the sample volume or use a cartridge with a larger sorbent mass.[9][10][11]

  • Analyte is in the Wash Fraction:

    • Cause: The wash solvent is too aggressive and is prematurely eluting the analyte along with the interferences.[4]

    • Solution: Switch to a weaker wash solvent (e.g., decrease the percentage of organic modifier) that will still remove interferences but leave the analyte bound to the sorbent.[4]

  • Analyte is Not in the Elution Fraction (Stuck on Column):

    • Cause: The elution solvent is too weak to disrupt the interaction between the analyte and the sorbent.[10][12]

    • Solution: Increase the strength of the elution solvent (e.g., by increasing the percentage of a more polar organic solvent for reversed-phase SPE). You can also increase the volume of the elution solvent or perform a second elution step to ensure complete recovery.[10][11][12]

Data Presentation: Properties of this compound

Understanding the physicochemical properties of this compound is essential for developing and troubleshooting extraction methods.

PropertyValueSource
Molecular Formula C₁₃H₂₀O₂[13]
Molecular Weight 208.30 g/mol [13]
Appearance White to pale yellow crystalline solid[14][15]
Melting Point 48.0 °C[14]
Boiling Point 275.0 - 276.0 °C @ 760 mmHg[14][16]
Solubility Nearly insoluble in water; Soluble in alcohol[15][16]
logP (o/w) 1.864 (estimated)[16]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE)

This protocol provides a general workflow for extracting this compound from an aqueous sample. Optimization of solvents and volumes is recommended.

  • Sample Preparation: Prepare the aqueous sample containing this compound. If necessary, adjust the pH to neutral (pH ~7) using a dilute buffer to minimize degradation.

  • Solvent Selection: Choose an appropriate, water-immiscible organic solvent. Based on the polarity of this compound, solvents like ethyl acetate (B1210297) or methyl isobutyl ketone (MIBK) could be effective.[17]

  • Extraction:

    • Transfer the aqueous sample to a separatory funnel.

    • Add a volume of the selected organic solvent (a 1:1 ratio is a good starting point).

    • Stopper the funnel and gently invert it 10-20 times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.[6]

  • Phase Separation: Allow the layers to fully separate. The organic layer containing the analyte should be distinct from the aqueous layer.

  • Collection: Drain the lower layer. Collect the organic layer containing the extracted this compound.

  • Repeat Extraction: For higher recovery, repeat the extraction process on the aqueous layer with a fresh portion of organic solvent 1-2 more times. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove residual water. Filter or decant the solvent and concentrate it using a rotary evaporator or a gentle stream of nitrogen.

Protocol 2: General Solid-Phase Extraction (SPE) - Reversed-Phase

This protocol describes a general procedure using a reversed-phase sorbent (e.g., C18), which is suitable for moderately nonpolar compounds like this compound.

  • Sorbent Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or polymeric). The sorbent mass should be selected based on the expected analyte concentration and sample volume.

  • Conditioning: Activate the sorbent by passing 1-2 column volumes of a strong organic solvent (e.g., methanol (B129727) or acetonitrile) through the cartridge. This wets the stationary phase.[9][18]

  • Equilibration: Equilibrate the cartridge by passing 1-2 column volumes of a solvent that mimics the sample matrix (e.g., deionized water or a buffer at neutral pH). Do not let the sorbent bed go dry.[18]

  • Sample Loading: Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). A slow rate ensures sufficient interaction time between the analyte and the sorbent.[9]

  • Washing: Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., water or a low percentage of organic solvent in water). This removes polar interferences without prematurely eluting the analyte.

  • Elution: Elute the this compound from the cartridge by passing 1-2 column volumes of a strong organic solvent (e.g., acetonitrile (B52724) or methanol). Collect the eluate.

  • Post-Elution: The collected fraction can be concentrated or diluted as needed for subsequent analysis.

Visualizations

G Troubleshooting Workflow for Low Recovery cluster_load Solutions for Breakthrough cluster_wash Solutions for Wash Loss cluster_elution Solutions for No Elution cluster_degradation Solutions for Degradation start Start: Low Recovery Observed mass_balance Perform Mass Balance: Analyze Load, Wash, and Elution Fractions start->mass_balance loss_in_load Analyte Lost in Load Fraction (Breakthrough) mass_balance->loss_in_load Analyte in Load loss_in_wash Analyte Lost in Wash Fraction mass_balance->loss_in_wash Analyte in Wash no_elution Analyte Not Found in Eluate (Retained on Column) mass_balance->no_elution Analyte Not Eluted degradation Low Recovery in All Fractions (Potential Degradation) mass_balance->degradation Overall Low Mass sol_load1 Decrease sample loading flow rate loss_in_load->sol_load1 sol_load2 Dilute sample in a weaker solvent loss_in_load->sol_load2 sol_load3 Use a larger SPE cartridge loss_in_load->sol_load3 sol_wash1 Use a weaker wash solvent (e.g., lower % organic) loss_in_wash->sol_wash1 sol_elute1 Increase elution solvent strength no_elution->sol_elute1 sol_elute2 Increase elution solvent volume no_elution->sol_elute2 sol_elute3 Perform a second elution no_elution->sol_elute3 sol_degrade1 Ensure pH is neutral degradation->sol_degrade1 sol_degrade2 Use high-purity solvents degradation->sol_degrade2 sol_degrade3 Minimize extraction time/temperature degradation->sol_degrade3

Caption: A flowchart for systematically troubleshooting low recovery in SPE.

G Potential Degradation Pathway of this compound cluster_main cluster_key Key b_epoxide This compound (Stable) diol Trans-Diol Product (Degraded) b_epoxide->diol H₃O⁺ (Aqueous Acid) Epoxide Ring Opening key_process Process key_degradation Degradation Pathway key_degradation_point->key_degradation

Caption: Acid-catalyzed degradation of this compound.

References

Technical Support Center: Managing Baeyer-Villiger Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the Baeyer-Villiger (BV) oxidation in their synthetic workflows. Find answers to frequently asked questions and detailed guides to avoid this common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Baeyer-Villiger oxidation and when is it likely to occur?

The Baeyer-Villiger (BV) oxidation is a chemical reaction that converts a ketone into an ester or a cyclic ketone into a lactone.[1][2] This transformation is typically mediated by a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), or other peroxides.[3][4] The reaction proceeds through the "Criegee intermediate," formed by the attack of the peroxyacid on the ketone's carbonyl group.[3][5] This is followed by the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom.[2]

The likelihood of this reaction occurring depends on the presence of both a ketone and a suitable oxidizing agent. It is often an intended transformation but can also be a significant side reaction in other oxidation processes, such as epoxidations, where peroxyacids are generated in situ.[6]

Q2: How can I predict which product will be formed in a Baeyer-Villiger reaction?

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate.[4] The general order of migratory aptitude is:[2][4]

H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl

For aryl groups, electron-donating substituents increase the migratory aptitude.[2] The stereochemistry of the migrating group is retained during the reaction.[3][5]

Q3: Can the Baeyer-Villiger oxidation be prevented by altering reaction conditions?

Yes, adjusting the reaction conditions can significantly suppress an undesired Baeyer-Villiger oxidation. The most critical factor is often the pH of the reaction medium.[6] The BV reaction is generally favored under acidic to neutral conditions. By maintaining a basic pH, typically around 10.5, the undesired BV pathway can be minimized.[6] This is particularly relevant in reactions like the Shi epoxidation, where a ketone catalyst can be consumed by the BV side reaction.[6] Under basic conditions, the nucleophilicity of other oxidants can be enhanced, allowing the desired reaction to outcompete the BV oxidation.[6]

Q4: Are there alternative reagents to peroxyacids that can achieve similar transformations without the risk of Baeyer-Villiger oxidation?

Yes, several alternative methods exist. For certain substrates, such as cyclobutenones, a catalytic system of iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO) can be used to synthesize γ-lactones.[7][8] This method is considered safer and greener than using traditional peroxyacids.[8][9] Other alternatives include enzymatic approaches using Baeyer-Villiger monooxygenases (BVMOs), which can offer high chemo-, regio-, and enantioselectivity.[1]

Troubleshooting Guides

Guide 1: Unexpected Ester/Lactone Formation in an Oxidation Reaction

If you have unexpectedly isolated an ester or a lactone from a reaction intended for another transformation (e.g., epoxidation of an alkene in the presence of a ketone), you are likely observing an undesired Baeyer-Villiger oxidation.

Troubleshooting Workflow:

G start Unexpected ester or lactone detected check_reagents Are a ketone and a peroxy-type oxidant present? start->check_reagents confirm_bv Undesired Baeyer-Villiger oxidation is likely. check_reagents->confirm_bv Yes end Problem Resolved check_reagents->end No, investigate other side reactions strategy Select a suppression strategy confirm_bv->strategy ph_control Adjust pH to be basic (e.g., ~10.5) strategy->ph_control reagent_change Change the oxidant strategy->reagent_change protect_ketone Protect the ketone functional group strategy->protect_ketone implement Implement the chosen strategy and re-run the experiment ph_control->implement reagent_change->implement protect_ketone->implement implement->end

Caption: Troubleshooting workflow for undesired Baeyer-Villiger oxidation.

Guide 2: Choosing a Strategy to Avoid Baeyer-Villiger Oxidation

When planning a synthesis that involves a ketone that needs to be preserved during an oxidation step, a proactive strategy is required.

Decision Tree for Strategy Selection:

G start Need to perform oxidation in the presence of a ketone is_ph_sensitive Is the substrate or desired reaction sensitive to basic pH? start->is_ph_sensitive yes_ph_sensitive Yes is_ph_sensitive->yes_ph_sensitive no_ph_sensitive No is_ph_sensitive->no_ph_sensitive is_ketone_reactive Is the ketone essential for a subsequent step? yes_ph_sensitive->is_ketone_reactive use_ph_control Use pH control. Maintain pH ~10.5. no_ph_sensitive->use_ph_control yes_ketone_reactive Yes is_ketone_reactive->yes_ketone_reactive no_ketone_reactive No is_ketone_reactive->no_ketone_reactive use_alternative_oxidant Use a non-peroxyacid oxidant (e.g., I2/DMSO for specific substrates). yes_ketone_reactive->use_alternative_oxidant use_protecting_group Protect the ketone (e.g., as an acetal (B89532) or thioacetal). no_ketone_reactive->use_protecting_group

Caption: Decision tree for selecting a strategy to avoid Baeyer-Villiger oxidation.

Experimental Protocols

Protocol 1: General Procedure for Ketone Protection as a 1,3-Dioxolane (Acetal)

This protocol describes the protection of a ketone to prevent it from undergoing Baeyer-Villiger oxidation. Acetals are stable to many oxidizing and reducing agents and nucleophiles.[10]

  • Reagents and Materials:

    • Ketone substrate

    • Ethylene (B1197577) glycol (1.5 - 2.0 equivalents)

    • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), 0.01-0.05 equivalents)

    • Anhydrous solvent (e.g., toluene, dichloromethane)

    • Dean-Stark apparatus (if using toluene) or molecular sieves

    • Standard glassware for reflux and workup

  • Procedure: a. Dissolve the ketone substrate in the anhydrous solvent in a round-bottom flask. b. Add ethylene glycol and the acid catalyst. c. If using toluene, fit the flask with a Dean-Stark apparatus and a condenser. If using dichloromethane, add activated molecular sieves. d. Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. The removal of water drives the equilibrium towards the acetal product. e. Cool the reaction mixture to room temperature. f. Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution). g. Extract the product with a suitable organic solvent (e.g., ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. i. Purify the resulting acetal by column chromatography if necessary.

  • Deprotection: The ketone can be regenerated by treating the acetal with an aqueous acid (e.g., dilute HCl or acetic acid) in a solvent like THF or acetone.[10]

Protocol 2: I₂-Catalyzed Oxidative Rearrangement of Cyclobutenones

This protocol provides an alternative to the Baeyer-Villiger oxidation for the synthesis of furan-2(5H)-ones from cyclobutenones, using a safer and more environmentally friendly oxidant system.[7][8]

  • Reagents and Materials:

    • Cyclobutenone substrate

    • Iodine (I₂) (0.2 equivalents)

    • Dimethyl sulfoxide (DMSO) (solvent and oxidant)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for heating and workup

  • Procedure: a. To a solution of the cyclobutenone substrate in DMSO, add iodine at room temperature under an inert atmosphere. b. Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). c. Monitor the reaction by TLC or GC-MS until the starting material is consumed. d. Cool the reaction to room temperature. e. Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with a saturated solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Oxidants for Baeyer-Villiger Oxidation

OxidantReactivity TrendAdvantagesDisadvantages
Trifluoroperacetic acid (TFPAA)Very High[1][5]Highly reactive, can oxidize less reactive ketones.Can be too aggressive, leading to side reactions; corrosive.
meta-Chloroperoxybenzoic acid (mCPBA)High[1][5]Commercially available, good general-purpose reagent.Can be explosive when impure; produces a solid byproduct.
Peracetic acidModerate[1][5]Relatively inexpensive.Often used in solution, can be less stable.
Hydrogen peroxide (H₂O₂)Low (requires catalyst)[1][5]"Green" oxidant, byproduct is water.[11]Requires activation with a Brønsted or Lewis acid catalyst.[11]
I₂/DMSO(Alternative)Safer, greener for specific substrates.[8]Limited substrate scope reported so far.[7]

Visualizations

Baeyer-Villiger Oxidation Mechanism

BV_Mechanism ketone Ketone reactants peroxyacid Peroxyacid protonated_ketone Protonated Ketone reactants->protonated_ketone 1. Protonation criegee_intermediate Criegee Intermediate protonated_ketone->criegee_intermediate 2. Nucleophilic Attack rearranged Rearranged Intermediate criegee_intermediate->rearranged 3. Concerted Migration ester Ester rearranged->ester 4. Deprotonation

Caption: The four main steps of the Baeyer-Villiger oxidation mechanism.

References

Technical Support Center: Improving the Selectivity of Beta-Ionone Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the epoxidation of beta-ionone (B89335). Our goal is to help you improve the selectivity of this important reaction and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective epoxidation of beta-ionone?

The main challenge lies in achieving high selectivity for the desired 5,6-epoxy-β-ionone, an important intermediate in the pharmaceutical and fragrance industries.[1][2] Beta-ionone has multiple reactive sites, which can lead to the formation of unwanted byproducts, such as from Baeyer-Villiger oxidation.[2] Controlling the reaction conditions and choosing the appropriate catalyst are crucial to favor the epoxidation of the endocyclic C=C bond.

Q2: What are the most promising catalytic systems for selective beta-ionone epoxidation?

Several catalytic systems have shown high efficiency and selectivity. Selenium-based catalysts are particularly promising due to their mild reaction conditions and compatibility with green oxidants.[3][4] Specific examples include:

  • Ag/Se catalysts: These have been shown to be efficient for the selective epoxidation of the endocyclic C=C bond of β-ionone using molecular oxygen.[1]

  • Selenium-doped silica (B1680970) (Se/SiO2): This recyclable catalyst demonstrates good activity with molecular oxygen as the oxidant.[3][5] Doping with fluorine can significantly enhance selectivity.[3][5]

  • Iron-doped Se/C: This heterogeneous catalyst has been used for the selective epoxidation of beta-ionone to 5,6-epoxy-β-ionone.[4]

  • Aldehydes as catalyst precursors: In the presence of molecular oxygen and water, aldehydes can act as precursors for catalysts that yield high selectivity for 5,6-epoxy-β-ionone.[6]

  • Bis(3,5-bistrifluoromethyl Phenyl) diselenide: This organoselenium catalyst, when used with hydrogen peroxide, shows high selectivity for the desired epoxide and avoids Baeyer-Villiger oxidation.[2]

Q3: What oxidants are typically used for beta-ionone epoxidation?

Commonly used oxidants that are environmentally friendly and economical include:

  • Molecular Oxygen (O2): Often used with selenium-based catalysts, it is a cheap, safe, and green oxidant.[1][3][6]

  • Hydrogen Peroxide (H2O2): A clean oxidant where the only byproduct is water. It is effective with certain organoselenium catalysts.[2]

Q4: How does fluorine doping in Se/SiO2 catalysts improve selectivity?

Doping the selenium-on-silica catalyst with fluorine enhances the electropositivity of the selenium species.[3][5] This increased electropositivity is a key factor in controlling the reaction selectivity towards the desired beta-ionone epoxide.[3][5] It is believed to facilitate the adsorption of the beta-ionone substrate and promote the interaction between the electron-rich endocyclic double bond and the catalyst.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient oxidant. 3. Inappropriate reaction temperature. 4. Poor choice of solvent.1. Ensure the catalyst is properly prepared and stored. For heterogeneous catalysts, check for poisoning. 2. Increase the molar ratio of the oxidant (e.g., H2O2) to the substrate.[2] 3. Optimize the reaction temperature. For the bis(3,5-bistrifluoromethyl Phenyl) diselenide system, 25°C was found to be optimal.[2] 4. Screen different solvents. Acetonitrile (B52724) and dichloromethane (B109758) have been shown to be effective in certain systems.[2]
Poor Selectivity (Formation of Byproducts, e.g., from Baeyer-Villiger oxidation) 1. Catalyst is not selective. 2. Reaction conditions favor side reactions. 3. Presence of acid or base impurities.1. Switch to a more selective catalyst system, such as bis(3,5-bistrifluoromethyl Phenyl) diselenide, which has been shown to suppress Baeyer-Villiger oxidation.[2] 2. Modify the catalyst. For Se/SiO2, doping with fluorine can significantly improve selectivity.[3][5] 3. Ensure the reaction is performed under neutral conditions to avoid acid-catalyzed ring-opening of the epoxide.[2]
Difficulty in Catalyst Recovery and Reuse 1. The catalyst is homogeneous. 2. The heterogeneous catalyst is not stable under reaction conditions.1. Opt for a heterogeneous catalyst system like Ag/Se, Se/SiO2, or iron-doped Se/C, which can be more easily recovered.[1][4] 2. Verify the stability of your catalyst under the chosen reaction conditions. Ensure it does not leach into the reaction mixture.

Data Presentation

Table 1: Comparison of Catalytic Systems for Beta-Ionone Epoxidation

Catalyst SystemOxidantSolventTemperature (°C)Yield of 5,6-epoxy-β-iononeReference
Aldehydes (as precursors)O2WaterMild Conditionsup to 83%[6]
bis(3,5-bistrifluoromethyl Phenyl) diselenideH2O2Acetonitrile or Dichloromethane25High selectivity[2]
Ag/SeO2Not specifiedNot specifiedEfficient conversion[1]
Se/SiO2 (Fluorine-doped)O2Not specifiedNot specifiedSignificantly enhanced selectivity[3][5]
Iron-doped Se/CO2Not specifiedNot specifiedSelective epoxidation[4]

Experimental Protocols

Protocol 1: Epoxidation using bis(3,5-bistrifluoromethyl Phenyl) diselenide and H2O2 [2]

  • Reaction Setup: To a reaction vessel, add 1 mmol of beta-ionone.

  • Solvent Addition: Add a suitable solvent such as acetonitrile or dichloromethane. The optimal initial concentration of the reactant is 1 mol/L.

  • Catalyst Addition: Add bis(3,5-bistrifluoromethyl Phenyl) diselenide as the catalyst. The preferred catalyst loading is 1 mol% relative to the beta-ionone.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen to create an inert atmosphere.

  • Temperature Control: Maintain the reaction temperature at 25°C.

  • Oxidant Addition: Add hydrogen peroxide as the oxidant. The optimal molar ratio of H2O2 to beta-ionone is 300%.

  • Reaction Time: Allow the reaction to proceed for 24 hours.

  • Workup: After the reaction is complete, evaporate the solvent.

  • Purification: Separate the product, 4-[2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl]-3-buten-2-one, using preparative thin-layer chromatography.

Protocol 2: General Procedure for Aerobic Epoxidation with Aldehyde Precursors [6]

While a detailed step-by-step protocol is not provided in the abstract, the key conditions are outlined.

  • Reactants: Combine beta-ionone with an aldehyde catalyst precursor in water.

  • Oxidant: Use molecular oxygen (O2) as the oxidant.

  • Conditions: The reaction is performed under mild conditions.

  • Outcome: This method can yield up to 83% of 5,6-epoxy-β-ionone.

Visualizations

Epoxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Epoxidation Reaction cluster_workup Product Isolation beta_ionone Beta-Ionone reaction_vessel Combine Reactants & Control Temperature beta_ionone->reaction_vessel catalyst Select Catalyst (e.g., Se-based) catalyst->reaction_vessel oxidant Choose Oxidant (O2 or H2O2) oxidant->reaction_vessel solvent Select Solvent (e.g., Acetonitrile) solvent->reaction_vessel workup Reaction Workup (Solvent Evaporation) reaction_vessel->workup purification Purification (e.g., Chromatography) workup->purification product 5,6-epoxy-β-ionone purification->product

Caption: General experimental workflow for the selective epoxidation of beta-ionone.

Troubleshooting_Logic start Low Selectivity Issue check_catalyst Is the catalyst known for high selectivity? start->check_catalyst change_catalyst Action: Switch to a more selective catalyst system (e.g., specific organoselenium). check_catalyst->change_catalyst No check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes solution Improved Selectivity change_catalyst->solution modify_catalyst Action: Modify catalyst (e.g., fluorine doping of Se/SiO2). check_conditions->modify_catalyst No check_purity Are there impurities (acid/base)? check_conditions->check_purity Yes modify_catalyst->solution neutralize Action: Ensure neutral reaction conditions. check_purity->neutralize Yes check_purity->solution No neutralize->solution

Caption: Troubleshooting logic for addressing poor selectivity in beta-ionone epoxidation.

References

Technical Support Center: Analysis of Beta-Ionone Epoxide in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of beta-ionone (B89335) epoxide. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of beta-ionone epoxide in complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Sample Preparation & Extraction

Question 1: I am experiencing low recovery of this compound from a food or biological matrix. What are the potential causes and solutions?

Answer:

Low recovery of this compound can stem from several factors related to the sample preparation and extraction process. Here are some common causes and troubleshooting steps:

  • Inadequate Extraction Solvent: this compound is soluble in alcohol but has low solubility in water.[1] Ensure your extraction solvent is appropriate for the matrix. For many matrices, methanol (B129727) is a good starting point.[2] For very non-polar matrices, a less polar solvent might be necessary.

  • Inefficient Extraction Method: Sonication, vortexing, or homogenization may not be sufficient for complete extraction from complex solid matrices. Consider techniques like Soxhlet extraction for exhaustive extraction, or optimize your current method by increasing extraction time or temperature.

  • Analyte Degradation: this compound may be sensitive to extreme pH or high temperatures. Ensure your extraction conditions are mild. Information on its stability suggests it is stable for at least 10 days in a diet matrix at room temperature, but stability in other matrices and conditions should be verified.[2]

  • Strong Analyte-Matrix Interactions: The analyte may be strongly bound to matrix components. Adjusting the pH or ionic strength of the sample before extraction can help disrupt these interactions.

  • Improper Solid-Phase Extraction (SPE) Protocol: If using SPE for sample cleanup, ensure the chosen sorbent is appropriate for this compound (e.g., a reversed-phase C18 sorbent). Critically, ensure each step of the SPE protocol is optimized:

    • Conditioning: The sorbent must be properly conditioned to ensure proper interaction with the analyte.

    • Loading: The sample should be loaded under conditions that promote retention of the analyte.

    • Washing: The wash solvent should be strong enough to remove interferences but not elute the analyte.

    • Elution: The elution solvent must be strong enough to fully recover the analyte from the sorbent.

Question 2: My sample extract is still "dirty" after initial extraction, leading to instrument contamination and poor chromatography. What cleanup steps are recommended?

Answer:

A multi-step cleanup approach is often necessary for complex matrices. Beyond a simple liquid extraction, consider the following:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds.[3][4] A well-developed SPE method can significantly clean up your sample.

  • Liquid-Liquid Extraction (LLE): This can be used to partition this compound into a solvent that is immiscible with the initial extract, leaving many interferences behind.

  • Filtration: Always filter your final extract through a 0.22 µm or 0.45 µm syringe filter before injection into an LC or GC system to remove particulate matter.

Chromatography & Detection

Question 3: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound in my chromatogram. What should I investigate?

Answer:

Poor peak shape can be caused by a variety of issues related to the analytical column, mobile/carrier gas, or the instrument itself. Here is a checklist of potential causes and solutions:

  • Column Contamination: Matrix components can accumulate on the column, leading to active sites that cause peak tailing. Clean your column according to the manufacturer's instructions. Using a guard column can help protect your analytical column.

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially with aggressive mobile phases or high temperatures. If cleaning does not resolve the issue, the column may need to be replaced.

  • Inappropriate Mobile Phase/Carrier Gas Flow Rate: An unoptimized flow rate can lead to band broadening. Ensure your flow rate is optimized for your column dimensions and particle size.

  • Mismatched Solvent Strength: The solvent in which your sample is dissolved should be of similar or weaker strength than the mobile phase (for LC) to prevent peak distortion.

  • System Leaks: Leaks in the system can cause fluctuations in flow rate and pressure, leading to poor peak shape.

  • Secondary Interactions: The analyte may be interacting with active sites in the system (e.g., metal surfaces). Using deactivated liners and columns in GC can help. In LC, adding a small amount of a competing agent to the mobile phase can sometimes mitigate these interactions.

Question 4: I am experiencing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis of this compound. How can I mitigate this?

Answer:

Matrix effects are a common challenge in LC-MS/MS and occur when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source.[3] This can lead to inaccurate quantification. Here are some strategies to address matrix effects:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. Optimize your SPE or LLE method to achieve a cleaner extract.

  • Optimize Chromatography: Modify your chromatographic method to separate the this compound peak from the co-eluting matrix components. This could involve changing the column, mobile phase composition, or gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects, assuming the effect is consistent across samples.[3]

  • Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. It is a robust way to correct for matrix effects but is more time-consuming.

  • Change Ionization Source: If using electrospray ionization (ESI), which is often more susceptible to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if your analyte is amenable to it.[3]

Question 5: I am not detecting a peak for this compound in my GC-MS analysis. What are the possible reasons?

Answer:

Several factors could lead to a complete loss of the analyte signal in GC-MS:

  • Analyte Degradation in the Inlet: The GC inlet is a high-temperature zone where thermally labile compounds can degrade. Ensure the inlet temperature is not excessively high. This compound has a high boiling point, so a sufficiently high temperature is needed for volatilization, but it should be optimized.

  • Active Sites in the GC System: Active sites in the inlet liner, column, or transfer line can cause irreversible adsorption of the analyte. Use deactivated liners and columns, and perform regular maintenance.

  • Incorrect Mass Spectrometer Settings:

    • Scan Range: Ensure the mass spectrometer's scan range includes the expected m/z values for this compound's molecular ion and key fragment ions.

    • Ionization Mode: Electron ionization (EI) is standard for GC-MS. Confirm the filament is on and functioning correctly.

  • Sample Concentration Below Detection Limits: The concentration of this compound in your sample may be below the instrument's limit of detection (LOD). Consider a sample concentration step.

Quantitative Data Summary

The following tables provide examples of analytical performance data that can be expected during the quantitative analysis of small molecules in complex matrices. Note that these are illustrative examples, and specific values for this compound will need to be determined during method validation.

Table 1: Example Recovery and Matrix Effect Data for a Multi-Residue Analysis in a Complex Feed Matrix

Analyte ClassRecovery Range (%)Matrix Effect
Mycotoxins70-110Signal Suppression
Pesticides60-120Signal Suppression/Enhancement
Veterinary Drugs80-115Signal Suppression

Data adapted from a study on multi-class contaminants in complex feed.[5]

Table 2: Example Linearity and Precision Data for the Analysis of Statins in Human Plasma

AnalyteLinear Range (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
Simvastatin0.1 - 56.0 - 6.9Not Reported
Simvastatin Acid0.1 - 58.1 - 12.9Not Reported

Data adapted from a study on the quantification of statins in human plasma.[6]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) Method for this compound from a Liquid Matrix (e.g., Fruit Juice)

This protocol provides a general starting point for developing an SPE method for this compound using a reversed-phase sorbent. Optimization will be required for specific matrices.

  • Sample Pre-treatment:

    • Centrifuge the sample to remove particulates.

    • Adjust the pH of the supernatant to neutral (pH ~7).

    • If the sample is highly concentrated, dilute it with water.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with a small volume of a strong solvent (e.g., 2 x 1 mL of methanol or acetonitrile).

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection into the analytical instrument (e.g., mobile phase for LC or a volatile solvent for GC).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This is a general GC-MS method that can be adapted for the analysis of this compound.

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column is a good starting point (e.g., DB-5ms, HP-5ms).

  • Inlet:

    • Mode: Splitless or split, depending on the sample concentration.

    • Temperature: 250 °C (optimize as needed).

    • Liner: Use a deactivated liner.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • (This program should be optimized based on the specific column and desired separation.)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions will provide higher sensitivity.

Visualizations

Metabolic Pathway

metabolic_pathway cluster_carotenoid Carotenoid Biosynthesis cluster_apocarotenoid Apocarotenoid Formation beta_carotene β-Carotene beta_ionone β-Ionone beta_carotene->beta_ionone Carotenoid Cleavage Dioxygenase (CCD) beta_ionone_epoxide β-Ionone Epoxide beta_ionone->beta_ionone_epoxide Epoxidation

Caption: Biosynthesis pathway of beta-ionone and its conversion to this compound.

Experimental Workflow: Sample Preparation and Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Complex Matrix (e.g., Food, Biological Fluid) extraction Liquid Extraction (e.g., with Methanol) sample->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration instrument GC-MS or LC-MS/MS Analysis concentration->instrument data Data Acquisition & Processing instrument->data

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting Logic: Low Analyte Recovery

troubleshooting_low_recovery node_rect node_rect start Low Recovery Observed? check_extraction Extraction Method Optimized? start->check_extraction Yes check_spe SPE Protocol Optimized? check_extraction->check_spe Yes solution_extraction Optimize solvent, time, temp. check_extraction->solution_extraction No check_stability Analyte Stability Issues? check_spe->check_stability Yes solution_spe Optimize conditioning, loading, washing, elution steps. check_spe->solution_spe No solution_stability Use milder conditions, check pH. check_stability->solution_stability Yes

Caption: Decision tree for troubleshooting low recovery of this compound.

References

Technical Support Center: Method Refinement for Baseline Separation of Ionone Epoxide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of ionone (B8125255) epoxide isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor or No Resolution of Ionone Epoxide Isomers

Symptom: The enantiomeric or diastereomeric peaks of ionone epoxides are co-eluting or only partially separated, resulting in a resolution value (Rs) of less than 1.5.

Possible Causes and Solutions:

  • Inappropriate Column Selection: The chiral stationary phase (CSP) may not be suitable for the specific ionone epoxide isomers.

    • Action: Screen a variety of CSPs with different chiral selectors. For ionone epoxide isomers, which are terpene derivatives, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are good starting points.[1]

  • Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving selectivity.

    • Action (HPLC):

      • Normal-Phase: Vary the ratio of the non-polar solvent (e.g., hexane (B92381), heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can significantly impact resolution.

      • Reversed-Phase: Adjust the ratio of water to the organic modifier (e.g., acetonitrile, methanol). Acetonitrile and methanol (B129727) offer different selectivities and should be compared.

      • Additives: For ionizable impurities or to improve peak shape, consider adding small amounts (typically 0.1%) of an acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine) modifier.[1][2]

    • Action (GC):

      • Ensure the use of a chiral stationary phase.

      • Optimize the carrier gas flow rate.

  • Incorrect Temperature: Temperature affects the thermodynamics of the interaction between the analytes and the stationary phase.

    • Action: Systematically evaluate a range of column temperatures (e.g., in 5°C increments from 15°C to 40°C). Lower temperatures often enhance chiral recognition and improve resolution, but this is not universal.[1]

  • Inappropriate Flow Rate: The flow rate influences the efficiency of the separation.

    • Action: For challenging separations, try reducing the flow rate. This can increase the interaction time with the stationary phase and improve resolution, though it will also increase the analysis time.[3]

Issue 2: Peak Tailing

Symptom: The peaks for the ionone epoxide isomers are asymmetrical, with a drawn-out tail.

Possible Causes and Solutions:

  • Secondary Interactions: Active sites on the column packing material (e.g., residual silanols on silica-based columns) can cause undesirable interactions with the analytes.

    • Action (HPLC): Add a mobile phase modifier to mask these active sites. For basic compounds, a small amount of a basic additive like diethylamine (B46881) can help. For acidic compounds, an acidic additive like trifluoroacetic acid may improve peak shape.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Action: Dilute the sample and re-inject. If the peak shape improves, the original sample concentration was too high.[1]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

    • Action: Follow the manufacturer's instructions for column washing and regeneration. For some polysaccharide-based chiral columns, a regeneration procedure with solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) can restore performance.[3]

Issue 3: Peak Splitting

Symptom: A single isomer peak appears as two or more split peaks.

Possible Causes and Solutions:

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Action: Dissolve the sample in the initial mobile phase or a weaker solvent.[4]

  • Column Void or Channeling: A void or channel may have formed at the head of the column.

    • Action: This often indicates column degradation. Reversing the column for a flush (if permitted by the manufacturer) may provide a temporary solution, but column replacement is typically necessary.

  • Partially Clogged Frit or Tubing: Particulates from the sample or mobile phase can clog the column inlet frit or system tubing.

    • Action: Replace the in-line filter and check for blockages in the system.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is better for separating ionone epoxide isomers, GC or HPLC?

A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used, and the choice depends on the specific isomers and the analytical goal.

  • GC is well-suited for volatile and thermally stable compounds like many terpene derivatives. Chiral GC columns with cyclodextrin-based stationary phases have been shown to be effective for the enantioselective analysis of α-ionone.[5]

  • HPLC , particularly with chiral stationary phases, is a highly versatile and widely used technique for enantiomer separations and is often the method of choice for less volatile or thermally labile compounds. It also offers more flexibility in mobile phase composition to optimize selectivity.

Q2: How do I choose the right chiral column for my separation?

A2: There is no universal method to predict the best chiral column based on the analyte structure alone. The most effective approach is to screen a set of columns with different chiral stationary phases. For ionone epoxide isomers, a good starting point would be to screen polysaccharide-based columns (e.g., cellulose and amylose derivatives) and cyclodextrin-based columns under both normal-phase and reversed-phase conditions.[3]

Q3: Can mobile phase additives improve the separation of my ionone epoxide isomers?

A3: Yes, mobile phase additives can have a significant impact on chiral separations. In normal-phase HPLC, small amounts of alcohols are used as modifiers. In reversed-phase HPLC, acids (e.g., formic acid, acetic acid) or bases (e.g., diethylamine) are often added at low concentrations (0.1-0.5%) to improve peak shape and, in some cases, enhance selectivity, especially if the analytes or impurities have ionizable functional groups.[1][2][6]

Q4: What is the effect of temperature on the separation of chiral isomers?

A4: Temperature influences the thermodynamics of the chiral recognition process. Generally, lower temperatures lead to stronger interactions and can increase selectivity, resulting in better resolution. However, this is not always the case, and sometimes increasing the temperature can improve efficiency and even resolution. Therefore, temperature should be considered an important parameter to optimize for each specific separation.[1]

Q5: My resolution is still poor after optimizing the mobile phase and temperature. What else can I do?

A5: If you have thoroughly optimized the mobile phase and temperature on a suitable chiral column and still have poor resolution, consider the following:

  • Decrease the flow rate: This increases the analysis time but can improve efficiency and resolution.[3]

  • Increase the column length: A longer column provides more theoretical plates, which can enhance separation.

  • Switch to a different chiral stationary phase: The initial column may not be capable of resolving your specific isomers.

  • Consider a different chromatographic mode: If you are using normal-phase, try reversed-phase, or vice-versa.

Data Presentation

Table 1: Example GC Parameters for the Separation of Ionone Epoxide Isomers

ParameterMethod 1: α-Ionone EpoxideMethod 2: β-Ionone Epoxide (cis)
Column Chiral Cyclodextrin-based (e.g., Octakis(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin)Polar (e.g., DB-Wax)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film60 m x 0.25 mm ID, 0.25 µm film
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Injector Temp. 250 °C240 °C
Oven Program 60°C (hold 2 min), ramp to 220°C at 4°C/min, hold 5 min50°C (hold 1 min), ramp to 230°C at 2°C/min, hold 10 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Expected Rt Isomer-dependent, baseline separation expectedIsomer-dependent, baseline separation expected

Note: These are example parameters and should be optimized for your specific instrument and isomers. Data for β-ionone epoxide is based on NIST data.[7]

Table 2: Example HPLC Screening Conditions for Ionone Epoxide Isomers

ParameterNormal-PhaseReversed-Phase
Columns (Screening) Polysaccharide-based (e.g., Chiralpak IA, IB, IC)Polysaccharide-based (e.g., Chiralpak IA, IB, IC)
Mobile Phase A n-Hexane or HeptaneWater + 0.1% Formic Acid
Mobile Phase B Isopropanol or EthanolAcetonitrile or Methanol + 0.1% Formic Acid
Gradient 2% B to 20% B over 15 minutes40% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C30 °C
Detector UV (e.g., 220 nm, 254 nm)UV (e.g., 220 nm, 254 nm)

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC/GC Analysis

  • Weighing: Accurately weigh approximately 1-5 mg of the ionone epoxide isomer sample.

  • Dissolution: Dissolve the sample in a suitable solvent to create a stock solution (e.g., 1 mg/mL). For HPLC, the solvent should be compatible with the initial mobile phase. For GC, a volatile solvent like hexane or ethyl acetate (B1210297) is appropriate.

  • Sonication: If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Dilution: Dilute the stock solution to a final concentration suitable for injection (e.g., 10-100 µg/mL).

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an appropriate vial to remove any particulate matter.

Protocol 2: Chiral HPLC Method Development Strategy

  • Column Screening:

    • Select a set of 3-5 chiral columns with diverse stationary phases (e.g., coated and immobilized polysaccharide-based, cyclodextrin-based).

    • For each column, perform initial screening runs using generic gradient conditions in both normal-phase and reversed-phase modes (see Table 2 for examples).

  • Mobile Phase Optimization:

    • For the column(s) that show initial separation, optimize the mobile phase.

    • Normal-Phase: Isocratically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).

    • Reversed-Phase: Isocratically vary the percentage of the organic modifier (e.g., acetonitrile, methanol) in the aqueous phase.

    • Test the effect of acidic or basic additives (0.1%) if peak shape is poor.

  • Temperature and Flow Rate Optimization:

    • Once a suitable mobile phase is identified, optimize the column temperature and flow rate to achieve baseline separation (Rs > 1.5) with good peak shape and a reasonable analysis time.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Ionone Epoxide Isomer Mixture dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into GC or HPLC System filter->inject separate Chromatographic Separation inject->separate detect Detection (MS, UV, FID) separate->detect process Data Acquisition & Integration detect->process analyze Assess Resolution (Rs) & Peak Shape process->analyze report Report Results analyze->report

Caption: Workflow for the analysis of ionone epoxide isomers.

Troubleshooting_Tree start Poor Isomer Separation (Rs < 1.5) q1 Is this a new method? start->q1 screen_cols Screen Different Chiral Columns q1->screen_cols Yes q2 Has performance degraded? q1->q2 No opt_mp Optimize Mobile Phase (Solvent Ratio, Additives) screen_cols->opt_mp opt_temp Optimize Temperature opt_mp->opt_temp opt_flow Decrease Flow Rate opt_temp->opt_flow end_good Problem Solved opt_flow->end_good check_col Check Column Health (Wash/Regenerate) q2->check_col Yes check_sys Check System for Leaks/ Blockages check_col->check_sys end_bad Consult Column Manufacturer check_col->end_bad check_sys->end_good check_sys->end_bad

Caption: Decision tree for troubleshooting poor isomer separation.

References

Technical Support Center: Optimization of Reaction Conditions for Beta-Ionone Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for beta-ionone (B89335) epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the epoxidation of beta-ionone?

A1: The primary methods for beta-ionone epoxidation involve the use of various catalytic systems and oxidants. Commonly employed oxidants include hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[1][2] Catalysts can range from organoselenium compounds, such as bis(3,5-bistrifluoromethylphenyl) diselenide, to metal-based catalysts like Ag/Se and Se/SiO₂, or even simple aldehydes as catalyst precursors.[1][3][4]

Q2: What is the primary side reaction to be aware of during beta-ionone epoxidation?

A2: A significant side reaction to control is the Baeyer-Villiger oxidation, which can compete with the desired epoxidation.[2] This reaction results in the formation of an enol ester instead of the target epoxide. The choice of catalyst is crucial in minimizing this side reaction. For instance, certain organoselenium catalysts have been shown to be highly selective for epoxidation over Baeyer-Villiger oxidation.[2]

Q3: How can I monitor the progress of my beta-ionone epoxidation reaction?

A3: Reaction progress can be monitored using standard analytical techniques such as Gas Chromatography (GC) and Thin Layer Chromatography (TLC). For a more detailed and rapid analysis of conversion, yield, and selectivity, ¹H NMR-based analytical methods can also be employed.

Q4: What are the safety precautions I should take when performing beta-ionone epoxidation?

A4: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. When working with strong oxidants like hydrogen peroxide or peroxy acids, it is crucial to work in a well-ventilated fume hood and behind a safety shield.[5] Avoid contact of beta-ionone and its derivatives with skin and eyes.[6][7][8] Ensure proper quenching and disposal of reactive reagents.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst - Ensure the catalyst is properly prepared and stored. - For heterogeneous catalysts, consider potential deactivation and the need for regeneration or use of fresh catalyst.
Incorrect Oxidant Concentration - Verify the concentration of the oxidant (e.g., H₂O₂). Use a fresh, properly stored supply. - An excess of oxidant may not always lead to higher yields and can sometimes promote side reactions.[2]
Suboptimal Reaction Temperature - Optimize the reaction temperature. For some systems, room temperature (e.g., 25 °C) is optimal, while others may require heating or cooling.[2]
Inappropriate Solvent - The choice of solvent can significantly impact the reaction. Screen different solvents to find the most suitable one for your catalytic system (e.g., acetonitrile (B52724), dichloromethane, water).[1][2]
Formation of Side Products (e.g., Baeyer-Villiger product) Incorrect Catalyst Selection - The catalyst plays a key role in selectivity. Certain catalysts, like specific organoselenium compounds, are designed to minimize Baeyer-Villiger oxidation.[2]
Reaction Conditions Favoring Side Reactions - Adjusting reaction parameters such as temperature and reaction time can influence selectivity.
Inconsistent Results Variability in Reagent Quality - Use reagents of consistent quality and purity. Impurities in the starting material or solvent can affect the reaction outcome.
Atmospheric Conditions - For reactions sensitive to air or moisture, ensure an inert atmosphere (e.g., nitrogen) is maintained throughout the experiment.[2]

Data Presentation: Comparison of Reaction Conditions

Table 1: Aerobic Epoxidation of Beta-Ionone using Aldehyde Precursors [1]

Catalyst PrecursorSolventTemperature (°C)Time (h)Yield (%)
Butyraldehyde (B50154)Water602483
IsovaleraldehydeWater602475
BenzaldehydeWater602468

Table 2: Epoxidation of Beta-Ionone with H₂O₂ and Organoselenium Catalyst [2]

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile252472
1Dichloromethane252468
1Ethanol252455
5Acetonitrile252471
1Acetonitrile02445
1Acetonitrile402465

Experimental Protocols

Protocol 1: Aerobic Epoxidation of Beta-Ionone using an Aldehyde Precursor

This protocol is adapted from a procedure utilizing molecular oxygen in water.[1]

Materials:

  • Beta-ionone

  • Butyraldehyde (or other aldehyde precursor)

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oxygen balloon

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add beta-ionone (1 mmol) and water (5 mL).

  • Add butyraldehyde (0.2 mmol).

  • Place a magnetic stir bar in the flask.

  • Fit the flask with a condenser and an oxygen balloon.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Epoxidation of Beta-Ionone with Hydrogen Peroxide and an Organoselenium Catalyst

This protocol is based on a patented method emphasizing high selectivity.[2]

Materials:

  • Beta-ionone

  • Bis(3,5-bistrifluoromethylphenyl) diselenide

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen source

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve beta-ionone (1 mmol) in acetonitrile (1 mL).

  • Add bis(3,5-bistrifluoromethylphenyl) diselenide (0.01 mmol, 1 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (3 mmol, 3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product via flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select Reagents: - Beta-ionone - Catalyst - Oxidant - Solvent setup Assemble Glassware (Inert atmosphere if needed) reagents->setup mix Mix Reagents & Stir setup->mix control Control Temperature & Reaction Time mix->control quench Quench Reaction control->quench extract Extract Product quench->extract purify Purify Product (e.g., Chromatography) extract->purify analyze Analyze Product (GC, NMR, etc.) purify->analyze

Caption: General experimental workflow for beta-ionone epoxidation.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_oxidant Oxidant Issues cluster_conditions Reaction Conditions start Low Yield or Side Product Formation check_catalyst Check Catalyst Activity start->check_catalyst check_oxidant Verify Oxidant Concentration start->check_oxidant optimize_temp Optimize Temperature start->optimize_temp change_catalyst Change Catalyst for Higher Selectivity check_catalyst->change_catalyst optimize_oxidant Optimize Oxidant Stoichiometry check_oxidant->optimize_oxidant optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_time Adjust Reaction Time optimize_solvent->optimize_time

References

Technical Support Center: Overcoming Poor Solubility of Beta-Ionone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor aqueous solubility of beta-ionone (B89335) epoxide.

Frequently Asked Questions (FAQs)

Q1: What is beta-ionone epoxide and why is its solubility in water a concern?

A1: this compound is a derivative of beta-ionone, a compound found in various essential oils and used as a fragrance and flavoring agent.[1][2] It is also being investigated for its potential therapeutic properties. Structurally, it is an apo carotenoid monoterpenoid.[3] Like many organic compounds with a significant hydrophobic structure, this compound is poorly soluble or nearly insoluble in water.[1][2] This low aqueous solubility can be a major obstacle in experimental settings and drug development, as it can lead to challenges in preparing homogenous aqueous solutions for in vitro assays, difficulties in achieving desired concentrations for biological studies, and potential issues with bioavailability in vivo.

Q2: What is the approximate aqueous solubility of this compound?

A2: this compound is described as being nearly insoluble in water.[1][2] One source provides an estimated water solubility of 123.6 mg/L at 25°C.[4] It is, however, soluble in organic solvents like ethanol.[2][3]

Q3: What are the primary methods to improve the solubility of hydrophobic compounds like this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. The most common and effective methods include:

  • Co-solvency: Blending water with a miscible organic solvent to increase the solubility of a hydrophobic solute.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within the lipophilic cavity of a cyclodextrin.

  • Surfactant-based Solubilization (Micellar Solubilization): Using surfactants to form micelles that encapsulate the hydrophobic compound.

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound in aqueous buffers for cell-based assays.

Troubleshooting Steps:

  • Co-solvent Approach:

    • Question: Have you tried using a co-solvent?

    • Guidance: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as ethanol, DMSO, or PEG 300. This stock solution can then be diluted into your aqueous buffer to the final desired concentration. Be mindful of the final solvent concentration in your assay, as high concentrations can be toxic to cells. It is recommended to keep the final solvent concentration below 1% (v/v), and ideally below 0.1%. Always run a vehicle control (buffer with the same final concentration of the co-solvent) to account for any effects of the solvent on your experimental system.

  • Cyclodextrin Inclusion:

    • Question: Is the use of a co-solvent interfering with your assay?

    • Guidance: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. The formation of these complexes is a reversible process. For a highly analogous compound, beta-ionone, HP-β-CD has been shown to significantly enhance its aqueous solubility. You can prepare a solution of HP-β-CD in your aqueous buffer and then add this compound to this solution. The mixture should be stirred or sonicated to facilitate complex formation.

Issue 2: Precipitation of this compound observed upon dilution of a stock solution into an aqueous medium.

Troubleshooting Steps:

  • Optimize Co-solvent Concentration:

    • Question: What is the concentration of your stock solution and the final dilution factor?

    • Guidance: Precipitation upon dilution often occurs when the final concentration of the co-solvent is not sufficient to keep the compound in solution. You may need to either decrease the concentration of your stock solution or increase the final concentration of the co-solvent in your aqueous medium (while staying within the tolerated limits for your experiment).

  • Utilize Surfactants:

    • Question: Are you working with a formulation that needs to remain stable over time?

    • Guidance: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, preventing precipitation. Commonly used non-ionic surfactants in pharmaceutical formulations include polysorbates (e.g., Tween® 80) and polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL, formerly Cremophor® EL). The choice of surfactant and its concentration will depend on the specific requirements of your experiment.

Issue 3: Low and variable bioavailability in animal studies.

Troubleshooting Steps:

  • Formulation with Solubilizing Excipients:

    • Question: What is your current formulation for oral or parenteral administration?

    • Guidance: For in vivo studies, it is crucial to use a formulation that enhances the solubility and dissolution rate of the compound. Consider formulating this compound with excipients like Soluplus® or Gelucire®. A study on beta-ionone demonstrated a significant increase in its aqueous solubility using these excipients.[5] These materials can create solid dispersions or self-emulsifying systems that improve drug release and absorption.

  • Nanoparticle Formulation:

    • Question: Have you considered advanced formulation strategies?

    • Guidance: Reducing the particle size to the nanoscale can dramatically increase the surface area of the compound, leading to a higher dissolution rate and improved bioavailability. Techniques such as milling, high-pressure homogenization, or precipitation can be used to produce nanoparticles. These nanoparticles are typically stabilized with surfactants or polymers to prevent agglomeration.

Quantitative Data & Experimental Protocols

Solubility Enhancement of Beta-Ionone

A study investigated the use of Soluplus®, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), and Gelucire® 50/13 to improve the aqueous solubility of beta-ionone.[6] The results are summarized in the phase solubility diagrams below.

Table 1: Phase Solubility Data for Beta-Ionone with Different Solubilizing Agents

Concentration of Solubilizing Agent (% w/v)Solubility of Beta-Ionone with Soluplus® (mg/mL)Solubility of Beta-Ionone with HP-β-CD (mg/mL)Solubility of Beta-Ionone with Gelucire® 50/13 (mg/mL)
0~0.1~0.1~0.1
2~1.2~0.8~1.5
4~2.3~1.5~2.9
6~3.5~2.2~4.3
8~4.6~2.9~5.8
10~5.8~3.6~7.2

Data is estimated from the phase solubility diagrams presented in the source publication.[6]

Experimental Protocols

This protocol is used to determine the increase in a compound's solubility with increasing concentrations of a solubilizing agent.

  • Preparation of Solubilizer Solutions: Prepare a series of aqueous solutions of the chosen solubilizing agent (e.g., HP-β-CD, Soluplus®, Gelucire®) at different concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) in the desired buffer.

  • Addition of Compound: Add an excess amount of this compound to each of the solubilizer solutions in separate vials.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved compound. Carefully collect an aliquot from the supernatant and dilute it with a suitable solvent (e.g., ethanol).

  • Quantification: Determine the concentration of the dissolved this compound in the diluted samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Plotting: Plot the solubility of this compound (mg/mL) against the concentration of the solubilizing agent (% w/v) to generate a phase solubility diagram.

This method creates a solid matrix of the solubilizing agent with the compound dispersed within it, which can enhance dissolution.

  • Melting the Carrier: Accurately weigh the desired amount of Gelucire® 50/13 and melt it in a water bath at approximately 60°C.

  • Adding the Compound: Add the pre-weighed this compound to the molten Gelucire® with continuous stirring until a homogenous mixture is obtained.

  • Adsorption onto a Carrier: To create a free-flowing powder, the molten mixture can be adsorbed onto a high surface area carrier like fumed silica (B1680970) (e.g., Aeroperl® 300 Pharma).

  • Solidification and Processing: Allow the mixture to cool and solidify at room temperature. The resulting solid can then be milled and sieved to obtain a powder with a uniform particle size.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start with Poorly Soluble This compound solubilizer Prepare Aqueous Solutions of Solubilizing Agent start->solubilizer 1 excess Add Excess This compound solubilizer->excess 2 shake Shake at Constant Temperature (24-48h) excess->shake 3 centrifuge Centrifuge to Pellet Undissolved Compound shake->centrifuge 4 supernatant Collect and Dilute Supernatant centrifuge->supernatant 5 quantify Quantify Concentration (UV-Vis/HPLC) supernatant->quantify 6 plot Plot Phase Solubility Diagram quantify->plot 7

Caption: Experimental workflow for a phase solubility study.

solubilization_mechanisms cluster_problem The Problem cluster_solutions Solubilization Strategies cluster_mechanisms Mechanisms of Action problem Poorly Soluble This compound in Aqueous Solution cosolvency Co-solvency problem->cosolvency cyclodextrin Cyclodextrin Complexation problem->cyclodextrin surfactant Surfactant Micellization problem->surfactant nanoparticle Nanoparticle Formulation problem->nanoparticle mech_co Increases solvent polarity favorable for the solute cosolvency->mech_co mech_cyc Encapsulates hydrophobic molecule in a lipophilic cavity cyclodextrin->mech_cyc mech_sur Forms micelles that sequester the compound surfactant->mech_sur mech_nano Increases surface area for faster dissolution nanoparticle->mech_nano

Caption: Strategies to overcome poor aqueous solubility.

References

Technical Support Center: Enhancing the Stability of Beta-Ionone Epoxide for Toxicological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of beta-ionone (B89335) epoxide for reliable toxicological studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for beta-ionone epoxide?

A1: this compound, like many epoxides, is susceptible to degradation through several pathways. The primary concerns are:

  • Hydrolysis: The epoxide ring can be opened by water, especially under acidic or basic conditions, leading to the formation of diols.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV radiation, may induce degradation. The parent compound, β-ionone, is known to be susceptible to photodegradation.

  • Oxidation: While the epoxide is a product of oxidation, further oxidative degradation may occur.

  • Compatibility with vehicles: The choice of solvent or vehicle for your study is critical, as some may promote degradation or cause the compound to precipitate out of the solution.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it as a crystalline solid in a cool, dry, and dark place in a tightly sealed container.[1][2] A shelf life of 18 months or longer has been suggested under these conditions.[1] For solutions, it is advisable to prepare them fresh and store them at low temperatures (2-8°C or -20°C) for short periods, protected from light. Stability in the chosen vehicle should be confirmed experimentally. In a 90-day toxicology study, diet samples containing this compound were kept frozen at -20°C until analysis.[3]

Q3: How can I improve the solubility of this compound in aqueous media for in vitro studies?

A3: this compound is nearly insoluble in water, which presents a challenge for in vitro assays.[2] Here are some strategies to improve its solubility:

  • Co-solvents: Use a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to first dissolve the compound before further dilution in the aqueous medium. Be mindful of the final solvent concentration to avoid vehicle-induced toxicity.

  • Formulation with surfactants: Non-ionic surfactants can be used to create micellar solutions or emulsions to enhance the apparent solubility of lipophilic compounds.

  • Lipid-based formulations: For oral in vivo studies, and potentially adaptable for some in vitro systems, lipid-based formulations can be employed to improve solubility and absorption.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected results in toxicological assays. Compound degradation during storage or during the experiment.1. Verify Stock Solution Integrity: Re-analyze the purity of your stock solution using a suitable analytical method (e.g., HPLC-UV, GC-MS). 2. Assess Stability in Vehicle: Conduct a short-term stability study of this compound in your chosen vehicle under the experimental conditions (temperature, light, duration). 3. Prepare Fresh Solutions: Prepare working solutions immediately before use.
Precipitation of the compound in aqueous cell culture media. Low aqueous solubility of this compound.1. Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the co-solvent (e.g., DMSO) for your cell line and ensure your final dilution does not exceed this. 2. Use a Surfactant: Consider the use of a biocompatible non-ionic surfactant to improve solubility. 3. Visual Inspection: Always visually inspect your final diluted solutions for any signs of precipitation before adding them to the cells.
High variability between replicate experiments. Inhomogeneous dosing solution or degradation of the compound.1. Ensure Homogeneity: For suspensions or emulsions, ensure vigorous and consistent mixing before each aspiration. 2. Control Environmental Factors: Protect your solutions from light and maintain a consistent temperature throughout the experiment. 3. Evaluate Vehicle Effects: Run a vehicle control group to ensure the observed effects are not due to the solvent or formulation components.

Data on Stability of this compound

Currently, there is limited publicly available quantitative data on the stability of this compound in various toxicological vehicles. A 90-day study in rats confirmed the stability of this compound in the diet for up to 10 days when stored at -20°C, as analyzed by gas chromatography.[3] However, the specific percentage of degradation was not reported. Researchers should perform their own stability studies under their specific experimental conditions.

Table 1: General Stability Profile of this compound (Qualitative)

Condition Stability Recommendations
Hydrolysis (pH 5-7) Likely stable for short durations, but may degrade over extended periods.Buffer aqueous solutions and use freshly prepared media. Avoid highly acidic or basic conditions.
Temperature (Ambient) Stable as a solid.[3] May degrade in solution.Store stock solutions at 2-8°C or -20°C. Protect from high temperatures.
Light Potentially unstable.Protect all solutions from light by using amber vials or covering with aluminum foil.
Common Vehicles
Corn OilExpected to be relatively stable due to its lipophilic nature.Conduct a vehicle stability study to confirm.
DMSOGenerally a good solubilizing agent, but long-term stability should be verified.Prepare fresh dilutions from a concentrated stock.
Cell Culture MediaStability is a concern due to the aqueous nature and presence of various components.Prepare fresh just before use. Minimize incubation time where possible.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method Development

This protocol outlines the steps to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for this compound.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase Selection:

    • Start with a simple isocratic mobile phase of acetonitrile (B52724) and water (e.g., 70:30 v/v).

    • Adjust the ratio to achieve a retention time of 3-10 minutes for the parent peak.

    • If peak shape is poor, add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.

  • Wavelength Selection:

    • Scan the UV spectrum of this compound in the mobile phase to determine the wavelength of maximum absorbance (λmax).

  • Forced Degradation Studies:

    • To ensure the method is stability-indicating, perform forced degradation studies. This involves subjecting a solution of this compound to various stress conditions to generate degradation products.

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat a solid sample at 80°C for 48 hours.

      • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: GC-MS Method for Stability Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable alternative for analyzing the stability of this compound, particularly for its purity assessment.

  • Instrumentation:

    • GC system coupled with a Mass Spectrometer.

    • A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for this type of compound.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Injection Mode: Split or splitless, depending on the concentration.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate, hexane).

    • Ensure the concentration is within the linear range of the instrument.

  • Analysis:

    • Inject the sample and acquire the data.

    • Identify this compound by its retention time and mass spectrum.

    • Quantify the peak area to determine the remaining concentration in stability studies.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_tox_study Toxicological Study stock Prepare Stock Solution (e.g., in Ethanol/DMSO) formulation Prepare Formulation (e.g., in Corn Oil) stock->formulation storage Store under defined conditions (Temp, Light, Duration) formulation->storage sampling Sample at Time Points (T=0, T=x, T=y) storage->sampling analysis Analyze by Stability-Indicating Method (HPLC/GC-MS) sampling->analysis dosing Prepare Dosing Solutions (Fresh if unstable) analysis->dosing Proceed if stable administration Administer to Test System dosing->administration data_collection Collect Toxicological Data administration->data_collection

Caption: Experimental workflow for stability assessment and toxicological testing.

degradation_pathway cluster_conditions Degradation Conditions bie This compound hydrolysis Hydrolysis (H₂O, acid/base) bie->hydrolysis photolysis Photolysis (UV/Light) bie->photolysis thermal Thermal Stress (Heat) bie->thermal diol Diol Derivative photo_products Photodegradation Products other_products Other Degradants hydrolysis->diol photolysis->photo_products thermal->other_products

Caption: Potential degradation pathways of this compound.

decision_tree start Start: Formulating this compound solubility Is the compound soluble in the desired vehicle? start->solubility stable Is the formulation stable under experimental conditions? solubility->stable Yes reformulate Reformulate: - Use co-solvents - Use surfactants - Lipid-based formulation solubility->reformulate No proceed Proceed with Toxicological Study stable->proceed Yes stabilize Stabilize Formulation: - Protect from light - Control temperature - Prepare fresh stable->stabilize No reformulate->solubility stabilize->stable

Caption: Decision tree for formulation and stability testing.

References

Minimizing byproduct formation in industrial beta-ionone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the industrial synthesis of beta-ionone (B89335).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of beta-ionone, focusing on minimizing byproduct formation and improving yield.

Issue Potential Cause Suggested Solution
Low Yield of Pseudoionone (B86502) Incomplete Citral (B94496) Conversion: Insufficient catalyst, low reaction temperature, or short reaction time.- Increase catalyst loading or use a more active catalyst (e.g., alkali-promoted MgO). - Optimize reaction temperature; for NaOH catalysis, 40-56°C has been shown to be effective.[1] - Increase reaction time and monitor progress by TLC or GC.
Citral Self-Condensation: High concentration of citral relative to acetone (B3395972).- Use a higher molar excess of acetone to citral (e.g., 10:1).[1]
Catalyst Deactivation: Impurities in reactants or catalyst poisoning.- Ensure high purity of citral and acetone. - For solid catalysts, ensure proper activation and handling to avoid exposure to air and moisture.[2]
High Levels of Acetone Self-Condensation Byproducts (Diacetone alcohol, Mesityl oxide) High Catalyst Basicity or Concentration: Strong basic conditions can favor acetone self-condensation.- Optimize the amount of base catalyst. - Consider using solid base catalysts like hydrotalcites or MgO, which can offer better selectivity.[3]
High Reaction Temperature: Higher temperatures can promote the self-condensation of acetone.- Maintain the reaction temperature in the optimal range (e.g., around 40°C).[1]
Low Selectivity for Beta-Ionone (High Alpha- or Gamma-Ionone Content) Inappropriate Acid Catalyst: The type and concentration of the acid catalyst significantly influence the isomer ratio.- Use concentrated sulfuric acid to favor the formation of the thermodynamically more stable beta-ionone.[1] - Phosphoric acid tends to yield a higher proportion of alpha-ionone (B122830).[1]
Suboptimal Cyclization Temperature: Temperature affects the isomerization of alpha-ionone to beta-ionone.- Higher temperatures can promote the isomerization of α-ionone to β-ionone.[1] However, very high temperatures can lead to byproduct formation. Careful temperature control is crucial.
Insufficient Reaction Time for Isomerization: The conversion of alpha-ionone to beta-ionone is time-dependent.- Increase the reaction time for the cyclization/isomerization step to allow for the conversion of α-ionone to β-ionone.
Formation of Polymeric Byproducts Excessively Strong Acid Conditions or High Temperatures: Harsh reaction conditions can lead to polymerization of reactants and products.- Carefully control the addition of pseudoionone to the acid to avoid localized high concentrations and overheating. - Maintain a low reaction temperature during cyclization.[4] - Using a two-phase system with a solvent like liquid carbon dioxide can help control the reaction and minimize polymerization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the aldol (B89426) condensation step of pseudoionone synthesis?

A1: The main byproducts in the base-catalyzed condensation of citral and acetone are diacetone alcohol and mesityl oxide, which result from the self-condensation of acetone.[2] Additionally, self-condensation of citral can lead to the formation of higher molecular weight byproducts.[2]

Q2: How does the choice of catalyst affect the formation of pseudoionone?

A2: The choice of catalyst is critical. While strong bases like sodium hydroxide (B78521) are commonly used, they can also promote acetone self-condensation. Solid base catalysts, such as magnesium oxide (MgO), calcium oxide (CaO), and hydrotalcites, have been investigated to improve selectivity towards pseudoionone.[3] For instance, Li-doped MgO has shown to enhance the yield of pseudoionone.[2]

Q3: What is the role of the acid catalyst in the cyclization of pseudoionone to beta-ionone?

A3: The acid catalyst protonates the pseudoionone, initiating the cyclization to form a carbocation intermediate. This intermediate can then lead to the formation of α-, β-, and γ-ionone isomers. The strength of the acid influences the product distribution. Concentrated sulfuric acid is effective in isomerizing the initially formed α-ionone to the more stable β-ionone.[1]

Q4: How can I maximize the yield of beta-ionone over alpha-ionone?

A4: To maximize the yield of beta-ionone, it is crucial to use a strong acid catalyst like concentrated sulfuric acid and to control the reaction temperature.[1] The isomerization of α-ionone to β-ionone is favored at higher temperatures, but this must be balanced against the risk of increased byproduct formation.[1] Allowing for a sufficient reaction time is also important for the isomerization to proceed.

Q5: Are there any advanced methods to improve selectivity and reduce byproducts in the cyclization step?

A5: Yes, using a microreactor system can improve heat and mass transfer, allowing for better temperature control and reducing the formation of byproducts.[4] Another approach is to use a two-phase solvent system with liquid carbon dioxide under high pressure as the organic phase. This method has been shown to favor the formation of beta-ionone and simplify product separation.[5]

Quantitative Data on Byproduct Formation

Table 1: Effect of Catalyst on Pseudoionone Synthesis

CatalystCitral Conversion (%)Pseudoionone Selectivity (%)Reference
CaO~98>68[3]
Calcined Hydrotalcite~98>68[3]
KOH solution~60~80[3]

Table 2: Ionone (B8125255) Isomer Distribution with Different Acid Catalysts

CatalystAlpha-Ionone (%)Beta-Ionone (%)Gamma-Ionone (%)Reference
85% H3PO457.216.117.7[1]
Concentrated H2SO4-Favored Product-[1]
5% H2SO4Mixture with BetaMixture with Alpha-[1]

Experimental Protocols

Protocol 1: Aldol Condensation of Citral and Acetone using NaOH

Materials:

  • Citral (purified)

  • Acetone (analytical grade)

  • 40% (w/v) Sodium Hydroxide solution

  • 1% Hydrochloric acid

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine 165 g of acetone and 6.33 g of 40% NaOH solution.[6]

  • With continuous stirring at room temperature, add 114.2 g of citral to the mixture.[6]

  • Heat the reaction mixture to 40°C using a water bath. The reaction is exothermic, so monitor the temperature and cool if necessary to maintain it at 40°C.[6]

  • Continue stirring at 40°C for 1.5 hours.[1]

  • After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

  • Separate the lower aqueous layer.

  • Neutralize the organic layer with a 1% hydrochloric acid solution.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the excess acetone by distillation.

  • Purify the resulting pseudoionone by vacuum distillation.

Protocol 2: Cyclization of Pseudoionone to Beta-Ionone using Sulfuric and Acetic Acid

Materials:

  • Pseudoionone

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • Bis(2-methoxyethyl) ether (BME)

  • 5% (w/v) Sodium bicarbonate solution

  • 10% (w/v) Sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare an ice-water bath.

  • In a 50-mL Erlenmeyer flask, add 1.95 mL of glacial acetic acid.[7]

  • Carefully and slowly add 2.55 mL of concentrated sulfuric acid to the acetic acid while cooling in the ice-water bath.[7]

  • Over a period of 20 minutes, add 1.4 g of pseudoionone dropwise to the cold acid mixture with continuous stirring.[7]

  • After the addition is complete, continue stirring at room temperature for 20 minutes.[7]

  • In a separate flask, prepare a mixture of 30 mL of cold water and 6 mL of BME.[7]

  • Transfer the reaction mixture to the water/BME mixture and then to a separatory funnel.

  • Extract the product into the organic layer. Separate the layers and extract the aqueous layer with an additional 6 mL of BME.[7]

  • Combine the organic layers and wash twice with 12 mL of a solution containing 5% NaHCO3 and 10% NaCl.[7]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate using a rotary evaporator to obtain the crude ionone mixture.

  • The product can be further purified by distillation.

Visualizations

Beta_Ionone_Synthesis_Workflow cluster_condensation Step 1: Aldol Condensation cluster_cyclization Step 2: Cyclization Citral Citral Condensation_Reaction Condensation Reaction Citral->Condensation_Reaction Acetone Acetone Acetone->Condensation_Reaction Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Condensation_Reaction Pseudoionone Pseudoionone Condensation_Reaction->Pseudoionone Acetone_Byproducts Acetone Self-Condensation Byproducts (Diacetone alcohol, Mesityl oxide) Condensation_Reaction->Acetone_Byproducts Side Reaction Cyclization_Reaction Cyclization Reaction Pseudoionone->Cyclization_Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Cyclization_Reaction Beta_Ionone Beta-Ionone (Desired Product) Cyclization_Reaction->Beta_Ionone Alpha_Gamma_Ionone Alpha- & Gamma-Ionone (Isomeric Byproducts) Cyclization_Reaction->Alpha_Gamma_Ionone Side Reaction

Caption: Workflow for the two-step synthesis of beta-ionone.

Cyclization_Mechanism Pseudoionone Pseudoionone Protonation Protonation (+H⁺) Pseudoionone->Protonation Protonated_Pseudoionone Protonated Pseudoionone Protonation->Protonated_Pseudoionone Cyclization Ring Closure Protonated_Pseudoionone->Cyclization Carbocation Cyclic Carbocation Cyclization->Carbocation Deprotonation_Alpha Deprotonation Carbocation->Deprotonation_Alpha Deprotonation_Beta Deprotonation Carbocation->Deprotonation_Beta Alpha_Ionone Alpha-Ionone Deprotonation_Alpha->Alpha_Ionone Beta_Ionone Beta-Ionone Deprotonation_Beta->Beta_Ionone Isomerization Isomerization (with strong acid/heat) Alpha_Ionone->Isomerization Isomerization->Beta_Ionone

Caption: Simplified reaction pathway for the acid-catalyzed cyclization of pseudoionone.

References

Refining purification protocols for high-purity beta-ionone epoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity beta-ionone (B89335) epoxide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of beta-ionone epoxide?

A1: The most common impurities include unreacted starting material (β-ionone), byproducts from side reactions, and degradation products. A primary side reaction during epoxidation is the Baeyer-Villiger oxidation, which can lead to the formation of an enol lactone.[1] Additionally, the epoxide ring can be susceptible to acid-catalyzed hydrolysis, resulting in the corresponding diol, especially in the presence of moisture.[2]

Q2: What are the recommended storage conditions for this compound to maintain its purity?

A2: To ensure stability and prevent degradation, this compound should be stored in a cool, dry place in a tightly sealed container, protected from heat and light.[3] Given its crystalline nature, temperature fluctuations should be minimized to prevent physical changes.

Q3: What are the key physical and chemical properties of this compound relevant to its purification?

A3: this compound is a white to pale yellow crystalline solid.[3] It is nearly insoluble in water but soluble in alcohol.[3] This solubility profile is critical when selecting solvents for chromatography and crystallization.

Q4: Which analytical techniques are best suited for assessing the purity of this compound?

A4: Purity is typically assessed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Low Product Yield

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete Reaction Ensure the epoxidation reaction has gone to completion by monitoring with TLC or GC. If starting material is still present, consider extending the reaction time or optimizing the stoichiometry of the oxidizing agent.
Product Degradation The epoxide ring can open under acidic conditions.[2] Ensure all workup steps are performed under neutral or slightly basic conditions. Avoid prolonged exposure to silica (B1680970) gel during chromatography, which can be slightly acidic.
Loss during Extraction Ensure the pH of the aqueous layer is neutral or slightly basic during workup to prevent the epoxide from partitioning into the aqueous phase due to protonation. Use an appropriate organic solvent for extraction in which the epoxide is highly soluble.
Loss during Chromatography Optimize the column chromatography conditions (see protocol below). Very polar solvent systems can sometimes lead to band broadening and loss of product on the column.
Co-elution with Byproducts If a byproduct has a similar polarity to the desired epoxide, it may co-elute during chromatography. In this case, recrystallization may be a more effective final purification step.
Presence of Impurities in the Final Product

Problem: The purified this compound is contaminated with starting material or byproducts.

Impurity Identification Troubleshooting Step
Unreacted β-ionone Can be identified by its characteristic Rf value on TLC and retention time in GC.Optimize the reaction conditions to drive the reaction to completion. During column chromatography, use a solvent system with a slightly lower polarity to ensure good separation from the more polar epoxide.
Baeyer-Villiger Byproduct This lactone is typically more polar than the starting material but may have a similar polarity to the epoxide.Use a highly selective epoxidation agent and catalyst system to minimize its formation.[1] Fine-tune the column chromatography solvent system for better separation. Recrystallization can also be effective.
Diol Degradation Product This is a highly polar impurity.Ensure anhydrous conditions during the reaction and workup. Neutralize any acidic reagents before concentrating the product. This impurity is typically easy to separate by column chromatography due to its high polarity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (B92381) (or heptane)

  • Ethyl acetate (B1210297)

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Iodine chamber

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot the solution on a TLC plate and develop it in a solvent system of hexane:ethyl acetate (e.g., 9:1 or 8:2 v/v). Visualize the spots under a UV lamp and/or in an iodine chamber to determine the separation of the product from impurities.[4][5]

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column of appropriate size.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2 hexane:ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for a final purification step to obtain high-purity crystalline this compound.

Materials:

  • Crude or partially purified this compound

  • A suitable solvent system (e.g., a mixture of a good solvent like ethanol (B145695) or ethyl acetate and a poor solvent like hexane or water)

  • Heating and stirring apparatus

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a warm "good" solvent. Slowly add a "poor" solvent until the solution becomes slightly turbid. Warm the solution until it becomes clear again. This will be your recrystallization solvent system.

  • Dissolution: Dissolve the bulk of the crude product in a minimal amount of the hot solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Quality Control by GC-MS

Instrument Parameters (Example):

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 1 min, then ramp to 240 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

Data Presentation

Table 1: TLC Data for a Typical Purification

Compound Rf Value (8:2 Hexane:EtOAc) Visualization
β-ionone~0.6UV active, stains with iodine
β-ionone epoxide ~0.4 UV active, stains with iodine
Baeyer-Villiger byproduct~0.3-0.4May be UV active, stains with iodine
Diol~0.1Not UV active, stains with iodine

Table 2: Expected Mass Spectra Fragments for Identification

Compound Molecular Ion (M+) Key Fragment Ions (m/z)
β-ionone192177, 136, 91
β-ionone epoxide 208 123, 175, 96 [6]

Visualizations

experimental_workflow crude Crude Product (from epoxidation) tlc_check1 TLC Analysis (Initial Purity Check) crude->tlc_check1 column Column Chromatography (Silica Gel) tlc_check1->column fractions Collect & Analyze Fractions by TLC column->fractions combine Combine Pure Fractions fractions->combine recrystallize Recrystallization (Optional Final Step) combine->recrystallize final_product High-Purity β-ionone epoxide combine->final_product If sufficiently pure recrystallize->final_product qc GC-MS Analysis (Final Purity Verification) final_product->qc

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity Detected (Post-Purification) check_impurities Identify Impurities (TLC/GC-MS) start->check_impurities unreacted_sm Unreacted β-ionone Present check_impurities->unreacted_sm If Rf/RT matches starting material side_product Side-Product (e.g., Lactone) Present check_impurities->side_product If unknown byproduct detected degradation Degradation Product (e.g., Diol) Present check_impurities->degradation If very polar spot on TLC optimize_reaction Optimize Reaction (Time, Stoichiometry) unreacted_sm->optimize_reaction refine_chromatography Refine Chromatography (Solvent Gradient) side_product->refine_chromatography neutralize_workup Ensure Neutral Workup & Anhydrous Conditions degradation->neutralize_workup

Caption: A logical flowchart for troubleshooting low purity in this compound.

References

Validation & Comparative

A Comparative Guide to the Genotoxicity Assessment of Beta-Ionone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and product safety, understanding the genotoxic potential of chemical compounds is paramount. This guide provides an objective comparison of the genotoxicity of beta-ionone (B89335) epoxide, a common fragrance and flavor ingredient, with structurally related alternatives. The information is supported by a summary of available experimental data and detailed methodologies for key genotoxicity assays.

Executive Summary

Beta-ionone epoxide has been evaluated for genotoxicity in a battery of in vitro tests and has been consistently found to be non-genotoxic. Regulatory bodies and expert panels, such as the European Food Safety Authority (EFSA), have reviewed the data and concluded that this compound does not raise concerns for genotoxicity.[1] This assessment is primarily based on negative results in bacterial reverse mutation assays (Ames test) and in vitro mammalian cell gene mutation assays (mouse lymphoma assay).[1] Alternatives, such as other ionone (B8125255) derivatives used for similar fragrance profiles, have also been assessed and are generally considered non-genotoxic.

Data Presentation: Genotoxicity Profile Comparison

The following tables summarize the available genotoxicity data for this compound and its alternatives. While specific quantitative results from the primary studies on this compound are often part of proprietary industry reports, the qualitative outcomes are well-documented in safety assessments.

Table 1: Genotoxicity Data for this compound

Assay TypeTest SystemMetabolic ActivationConcentration/DoseResultReference
Bacterial Reverse Mutation AssaySalmonella typhimurium strainsWith and without S9Not publicly availableNegative(Jones, 1988; Kringstad, 2005) cited in[1]
Bacterial Reverse Mutation AssayEscherichia coliWith and without S9Not publicly availableNegative(Jones, 1988; Kringstad, 2005) cited in[1]
Mouse Lymphoma Assay (tk+/-)L5178Y mouse lymphoma cellsWith and without S9Not publicly availableNegative(Flanders, 2006) cited in[1]

Table 2: Genotoxicity Data for Alternative Ionone Derivatives

CompoundAssay TypeTest SystemMetabolic ActivationResultReference
Alpha-Ionone BlueScreen AssayNot specifiedWith and without S9Not genotoxic[2]
Ames TestS. typhimurium (2 strains)Not specifiedNot mutagenic[2]
Mouse Micronucleus TestMouseIn vivoNegative (not clastogenic)[2]
Beta-Ionone Ames TestS. typhimurium TA98, TA100, TA1535, TA1537With and without S9Not genotoxic[3][4]
In vivo Mouse MicronucleusMouse bone marrowIn vivoNo genotoxic potentialRIFM (2013a) cited in[5]
Methyl Ionone (mixture of isomers) Multiple assaysNot specifiedNot specifiedNot genotoxic[5][6]

Experimental Protocols

Detailed methodologies for standard genotoxicity assays are crucial for the interpretation and replication of results. Below are protocols for two of the key tests mentioned in the assessment of this compound and its alternatives, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

The Ames test is a widely used method to evaluate a substance's potential to induce gene mutations in bacteria.

1. Principle: Histidine-dependent (his-) strains of Salmonella typhimurium and/or tryptophan-dependent (trp-) strains of Escherichia coli are exposed to the test substance. The assay measures the frequency of reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal medium agar (B569324).

2. Materials:

  • Test Strains: At least five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Test Substance: this compound or alternative compound.

  • Metabolic Activation System: A post-mitochondrial fraction (S9) from the liver of rodents treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone).

  • Media: Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose), top agar fortified with trace amounts of histidine and biotin.

  • Controls:

    • Negative Control: Vehicle (e.g., DMSO, water).

    • Positive Controls (without S9): Sodium azide (B81097) (for TA100, TA1535), 4-nitro-o-phenylenediamine (B140028) (for TA98).

    • Positive Controls (with S9): 2-Aminoanthracene or Benzo[a]pyrene (for all strains).

3. Procedure:

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. At least five different analyzable concentrations of the test substance should be selected. The highest concentration for soluble, non-cytotoxic substances is typically 5 mg/plate or 5 µL/plate.

  • Assay Methods:

    • Plate Incorporation Method: 0.1 mL of bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix (or buffer for non-activation plates) are added to 2 mL of molten top agar. The mixture is vortexed and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The test substance is pre-incubated with the bacterial culture and S9 mix (or buffer) at 37°C for 20-30 minutes before adding the top agar and plating.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies per plate is counted. The background bacterial lawn is examined for signs of cytotoxicity.

4. Data Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control. A doubling of the mean revertant colonies over the solvent control is often used as a preliminary indicator of a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474

This in vivo test assesses the potential of a substance to cause chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity).

1. Principle: The test detects damage to the chromosomes or mitotic apparatus of erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of a treated animal. When a developing erythroblast expels its main nucleus to become a polychromatic erythrocyte (PCE), any lagging chromosome fragments or whole chromosomes form micronuclei in the cytoplasm. An increase in the frequency of micronucleated PCEs in treated animals indicates genotoxicity.

2. Materials:

  • Test Animals: Healthy, young adult rodents (typically mice or rats). At least 5 analyzable animals per sex per group are required.

  • Test Substance: this compound or alternative compound.

  • Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Dose Levels: At least three dose levels, plus a negative (vehicle) and a positive control group. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg body weight for a single treatment.

  • Positive Control: A known clastogen, such as cyclophosphamide.

  • Stains: Acridine orange, Giemsa, or other appropriate stains for differentiating PCEs from normochromatic erythrocytes (NCEs) and identifying micronuclei.

3. Procedure:

  • Treatment: Animals are dosed with the test substance once or twice (24 hours apart).

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last administration (typically 24 and 48 hours for bone marrow).

  • Slide Preparation: Bone marrow cells are flushed from the femurs, washed, and smeared onto glass slides. For peripheral blood, smears are made directly. The slides are fixed and stained.

  • Scoring: At least 2000 immature erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to total erythrocytes is also determined to assess bone marrow toxicity.

4. Data Interpretation: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs. Biological relevance, such as data falling outside the historical control range, is also considered.

Mandatory Visualizations

The following diagrams illustrate a typical genotoxicity testing workflow and a key signaling pathway involved in the cellular response to DNA damage.

Genotoxicity_Testing_Workflow cluster_0 In Vitro Testing cluster_1 In Vivo Testing (if necessary) Ames Test Ames Test Hazard Identification Hazard Identification Ames Test->Hazard Identification In Vitro Micronucleus In Vitro Micronucleus In Vitro Micronucleus->Hazard Identification Mouse Lymphoma Assay Mouse Lymphoma Assay Mouse Lymphoma Assay->Hazard Identification In Vivo Micronucleus In Vivo Micronucleus Risk Assessment Risk Assessment In Vivo Micronucleus->Risk Assessment Comet Assay Comet Assay Comet Assay->Risk Assessment Transgenic Rodent Assay Transgenic Rodent Assay Transgenic Rodent Assay->Risk Assessment Test Compound Test Compound Test Compound->Ames Test Test Compound->In Vitro Micronucleus Test Compound->Mouse Lymphoma Assay Hazard Identification->In Vivo Micronucleus Positive or equivocal result Hazard Identification->Comet Assay Positive or equivocal result Hazard Identification->Transgenic Rodent Assay Positive or equivocal result Hazard Identification->Risk Assessment Negative result

Caption: A generalized workflow for genotoxicity assessment.

DNA_Damage_Response cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes Genotoxic Agent Genotoxic Agent DNA Damage DNA Damage Genotoxic Agent->DNA Damage MRN_complex MRN Complex DNA Damage->MRN_complex DSBs RPA_ATRIP RPA/ATRIP DNA Damage->RPA_ATRIP SSBs ATM ATM Kinase MRN_complex->ATM activates ATR ATR Kinase RPA_ATRIP->ATR activates p53 p53 ATM->p53 stabilizes Chk1_Chk2 Chk1/Chk2 ATM->Chk1_Chk2 phosphorylates ATR->Chk1_Chk2 phosphorylates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Chk1_Chk2->p53 stabilizes Chk1_Chk2->CellCycleArrest

Caption: Simplified DNA damage response signaling pathway.

References

A Comparative Analysis of the Biological Activities of Alpha- and Beta-Ionone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmacology and drug development, understanding the nuanced biological effects of isomeric compounds is paramount. This guide provides a comparative overview of the biological activities of alpha-ionone (B122830) epoxide and beta-ionone (B89335) epoxide, two structurally similar terpenoid derivatives. While direct comparative studies on these two epoxides are limited, this document synthesizes the available experimental data for each compound and, where necessary, draws inferences from the more extensively studied parent compounds, alpha- and beta-ionone.

Summary of Biological Activities

The available scientific literature indicates that beta-ionone epoxide has been the subject of more extensive biological investigation than its alpha isomer. This compound has demonstrated noteworthy activity in the context of cancer chemoprevention and has undergone safety assessments. In contrast, research on the biological effects of alpha-ionone epoxide is sparse. The parent compounds, alpha- and beta-ionone, have been shown to possess a range of activities, including anti-cancer and anti-inflammatory effects, often mediated through specific olfactory receptors and signaling pathways.

Quantitative Data on Biological Activity

CompoundBiological ActivityAssay SystemQuantitative MetricReference
This compound Inhibition of TPA-induced effectsBovine LymphocytesMore pronounced than beta-ionone[1]
This compound ToxicitySprague-Dawley Rats (90-day study)NOAEL: 80 mg/kg bw/day[2]
This compound MutagenicityBacterial reverse mutation assayNon-mutagenic[2]
Alpha-Ionone Inhibition of cell proliferationHaCaT keratinocytesSignificant at 10, 25, and 50 µM[3]
Alpha-Ionone Activation of cAMP signalingHaCaT keratinocytesDose-dependent increase[3]
Alpha-Ionone Anticancer (apoptosis induction)A431 human SCC cellsEC50 for cAMP increase: 152.4 µM[4]
Beta-Ionone Anticancer, Anti-inflammatoryVarious cell lines-[1]

NOAEL: No-Observed-Adverse-Effect Level TPA: 12-O-tetradecanoylphorbol-13-acetate (a tumor promoter) cAMP: Cyclic adenosine (B11128) monophosphate SCC: Squamous Cell Carcinoma

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Inhibition of TPA-induced Effects by this compound

This experiment, as described in the literature, evaluates the ability of a compound to inhibit the effects of the tumor promoter TPA.

  • Cell Line: Bovine Lymphocytes.

  • Treatment: Cells are treated with TPA in the presence or absence of varying concentrations of beta-ionone and this compound.

  • Assay: The specific endpoint for TPA-induced effects (e.g., cell proliferation, inflammation markers) is measured.

  • Data Analysis: The inhibitory effect of the ionone (B8125255) compounds is quantified and compared. A more "pronounced" inhibition indicates a greater reduction in the TPA-induced effect at a comparable concentration.[1]

90-Day Oral Toxicity Study of this compound in Rats

This protocol is a standard guideline for assessing the safety of a substance.

  • Animal Model: Sprague-Dawley rats.

  • Administration: this compound is administered orally through the diet at various concentrations for 90 consecutive days.

  • Parameters Monitored: Daily clinical observations, weekly body weight and food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of tissues at the end of the study.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no statistically or biologically significant adverse effects are observed.[2]

Bacterial Reverse Mutation Assay (Ames Test)

This assay is a standard method for evaluating the mutagenic potential of a chemical.

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid.

  • Procedure: The bacterial strains are exposed to the test substance (this compound) with and without a metabolic activation system (S9 mix).

  • Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the control. This compound was found to be non-mutagenic in this assay.[2]

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for the ionone epoxides are not well-elucidated, the mechanisms of their parent compounds offer valuable insights.

Alpha-Ionone: The biological effects of alpha-ionone, particularly in skin cells, have been linked to the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway.[3] In the context of cancer, alpha-ionone has been shown to activate the olfactory receptor OR10A6, leading to the phosphorylation of the LATS-YAP-TAZ signaling axis within the Hippo pathway, ultimately inducing apoptosis.[4]

Beta-Ionone: Beta-ionone's diverse biological activities, including its anticancer and anti-inflammatory properties, are mediated through several mechanisms. It is known to activate the olfactory receptor OR51E2 and can modulate the expression and activity of cell cycle regulatory proteins, pro- and anti-apoptotic proteins, HMG-CoA reductase, and pro-inflammatory mediators.[1]

Visualizing Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the known signaling pathways of the parent ionone compounds, which may be relevant for their epoxide derivatives.

Alpha_Ionone_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm alpha_ionone Alpha-Ionone OR10A6 OR10A6 alpha_ionone->OR10A6 cAMP cAMP OR10A6->cAMP Activates Hippo_Pathway Hippo Pathway (LATS, YAP, TAZ) OR10A6->Hippo_Pathway Activates Proliferation_Migration Keratinocyte Proliferation & Migration cAMP->Proliferation_Migration Promotes Apoptosis Apoptosis Hippo_Pathway->Apoptosis Induces

Caption: Signaling pathway of alpha-ionone.

Beta_Ionone_Signaling cluster_membrane_beta Cell Membrane cluster_cytoplasm_beta Cytoplasm beta_ionone Beta-Ionone OR51E2 OR51E2 beta_ionone->OR51E2 HMG_CoA_Reductase HMG-CoA Reductase beta_ionone->HMG_CoA_Reductase Modulates Inflammatory_Mediators Pro-inflammatory Mediators beta_ionone->Inflammatory_Mediators Modulates Cell_Cycle_Proteins Cell Cycle Regulatory Proteins OR51E2->Cell_Cycle_Proteins Modulates Apoptotic_Proteins Pro/Anti-Apoptotic Proteins OR51E2->Apoptotic_Proteins Modulates Biological_Effects Anticancer & Anti-inflammatory Effects Cell_Cycle_Proteins->Biological_Effects Apoptotic_Proteins->Biological_Effects HMG_CoA_Reductase->Biological_Effects Inflammatory_Mediators->Biological_Effects

Caption: Signaling pathway of beta-ionone.

Experimental Workflow for Evaluating Anticancer Activity

The following diagram illustrates a general workflow for assessing the in vitro anticancer properties of compounds like ionone epoxides.

Anticancer_Workflow Start Start: Select Cancer Cell Line Treatment Treat cells with Alpha- or this compound (various concentrations) Start->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CCK-8) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry, Caspase Activity) Treatment->Apoptosis_Assay Migration_Assay Cell Migration/Invasion Assay (e.g., Wound Healing, Transwell) Treatment->Migration_Assay Data_Analysis Data Analysis: Determine IC50, Apoptotic Rate, etc. Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Migration_Assay->Data_Analysis Conclusion Conclusion: Evaluate Anticancer Potential Data_Analysis->Conclusion

Caption: In vitro anticancer activity workflow.

References

A Comparative Guide to the Validation of Analytical Methods for Beta-Ionone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of beta-ionone (B89335) epoxide is critical for quality control, safety assessment, and pharmacokinetic studies. This guide provides a comparative overview of validated analytical methods for the determination of beta-ionone epoxide, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction to this compound

This compound is a volatile organic compound and a derivative of beta-ionone, a well-known fragrance and flavor compound found in various essential oils and fruits. The epoxide form plays a role in the metabolism of beta-ionone and is of interest in the fields of food chemistry, toxicology, and drug development. Its analysis often requires sensitive and selective methods to overcome matrix interference in complex samples.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. While Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for volatile compounds, liquid chromatography methods offer alternatives, particularly for samples that are not amenable to GC analysis.

Quantitative Performance

The following table summarizes typical validation parameters for the analysis of this compound and structurally related compounds using GC-MS, HPLC-UV, and UPLC-MS/MS. It is important to note that the validation data for HPLC-UV and UPLC-MS/MS are based on representative methods for similar analytes due to the limited availability of published, validated methods specifically for this compound using these techniques.

ParameterGC-MSHPLC-UV (Representative)UPLC-MS/MS (Representative)
Limit of Detection (LOD) 1-10 ng/mL0.1-1 µg/mL0.01-0.5 ng/mL
Limit of Quantitation (LOQ) 5-30 ng/mL0.5-5 µg/mL0.05-1 ng/mL
Linearity (R²) >0.99>0.99>0.999
Accuracy (Recovery) 90-110%95-105%98-102%
Precision (RSD) <15%<5%<10%

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for this compound and related volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectra.

Sample Preparation:

  • Liquid Samples (e.g., essential oils, fragrance formulations): Dilute the sample in a suitable organic solvent (e.g., ethyl acetate, hexane) to a concentration within the calibrated range.

  • Solid Samples (e.g., food matrices, tissues): Perform solvent extraction or headspace solid-phase microextraction (HS-SPME) to isolate the volatile fraction. For solvent extraction, homogenize the sample with an appropriate solvent, followed by filtration or centrifugation. For HS-SPME, incubate the sample in a sealed vial at a controlled temperature to allow volatiles to partition into the headspace, then expose a coated fiber to the headspace for a defined period.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent polar column like DB-Wax for enhanced separation of some isomers.[1]

  • Injector: Split/splitless inlet at 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, scanning from m/z 40 to 300.

  • Quantification: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 123, 175, 208) to enhance sensitivity and selectivity.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV can be a suitable alternative for the analysis of this compound, especially when dealing with less volatile matrices or when derivatization is employed to enhance detection.

Sample Preparation:

  • Extract the analyte from the sample matrix using a suitable solvent system (e.g., acetonitrile (B52724), methanol).

  • Concentrate the extract if necessary and reconstitute in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Detector: Waters 2489 UV/Visible Detector or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition could be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (typically around 220-240 nm).

  • Injection Volume: 10-20 µL.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex biological or environmental matrices.

Sample Preparation:

  • Employ a robust extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove matrix interferences.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound to ensure high selectivity and sensitivity.

Diagrams

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Sample extraction Extraction (LLE, SPE, or HS-SPME) start->extraction cleanup Clean-up & Concentration extraction->cleanup gcms GC-MS cleanup->gcms hplcuv HPLC-UV cleanup->hplcuv uplcmsms UPLC-MS/MS cleanup->uplcmsms integration Peak Integration gcms->integration hplcuv->integration uplcmsms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General analytical workflow for the quantification of this compound.

gcms_workflow sample Sample in Vial injector GC Injector (250°C) sample->injector column GC Column (e.g., DB-5ms) injector->column oven Temperature Programmed Oven ion_source EI Ion Source (70 eV) column->ion_source mass_analyzer Quadrupole Mass Analyzer ion_source->mass_analyzer detector Detector mass_analyzer->detector data_system Data System detector->data_system

Caption: Schematic of a typical Gas Chromatography-Mass Spectrometry (GC-MS) system.

hplc_workflow mobile_phase Mobile Phase (Acetonitrile/Water) pump HPLC Pump mobile_phase->pump injector Autosampler/ Injector pump->injector column C18 Column injector->column detector UV Detector column->detector data_system Data System detector->data_system

Caption: Workflow for High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Conclusion

The choice of an analytical method for this compound is a critical decision that impacts the quality and reliability of research and development outcomes.

  • GC-MS remains a gold standard for the analysis of volatile compounds like this compound, offering excellent separation and structural confirmation. It is particularly well-suited for quality control of raw materials and finished products where volatility is a key characteristic.

  • HPLC-UV provides a cost-effective and accessible alternative, especially for routine analysis in less complex matrices where high sensitivity is not a prerequisite.

  • UPLC-MS/MS is the method of choice for bioanalytical studies, such as pharmacokinetics, and for trace-level detection in challenging matrices like food and environmental samples, owing to its superior sensitivity and selectivity.

Ultimately, the selection and validation of the most appropriate method should be guided by the specific analytical requirements of the study, including the nature of the sample, the expected concentration range of this compound, and the available instrumentation.

References

A Comparative Analysis of the In Vivo Toxicity of Beta-Ionone Epoxide and Beta-Ionone in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo toxicity profiles of beta-ionone (B89335) epoxide and its parent compound, beta-ionone, in rat models. The information is compiled from peer-reviewed studies to facilitate an objective evaluation of their relative safety.

This guide summarizes key toxicological endpoints, details experimental methodologies, and presents data in a comparative format to assist in risk assessment and decision-making for the use of these compounds in various applications.

Executive Summary of Toxicity Profiles

Beta-ionone epoxide has been shown to have a low toxicity profile in a 90-day dietary study in rats, with a No-Observed-Adverse-Effect Level (NOAEL) of 80 mg/kg body weight/day.[1][2] In contrast, studies on beta-ionone reveal a range of toxicological endpoints, including developmental effects at high doses. The NOAEL for maternal and developmental toxicity for beta-ionone has been established at 500 mg/kg body weight/day. The acute oral lethal dose (LD50) for a mixture containing 40% beta-ionone in rats was reported as 4590 mg/kg.

Detailed Comparison of In Vivo Toxicity Data

The following tables provide a side-by-side comparison of the key toxicity data for this compound and beta-ionone from studies conducted in rats.

Table 1: Subchronic Oral Toxicity Comparison
ParameterThis compoundBeta-Ionone
Study Duration 90 days90 days / 13 weeks / 17 weeks
Animal Strain Sprague-DawleyWistar, Sprague Dawley, FDRL
Administration DietaryDietary / Gavage
Dose Levels 0, 20, 40, 80 mg/kg bw/day0, 7, 8, 10, 11.6, 13.1, 72, 83, 100, 720, 801 mg/kg bw/day
NOAEL 80 mg/kg bw/day[1][2]10, 11.6, 72, 83 mg/kg bw/day (depending on the study)
Key Findings No adverse effects on clinical signs, body weight, food consumption, hematology, serum chemistry, or urinalysis. Increased liver weight in high-dose females without histopathological correlation. Cortical vacuolation of adrenal zona fasciculata in high-dose males, considered non-adverse.[1][2]Systemic toxicity at mid and high doses. Liver, kidney, and thyroid findings at higher doses. Body weight gain reduction in females at 100 mg/kg bw/day.
Table 2: Developmental and Reproductive Toxicity Comparison
ParameterThis compoundBeta-Ionone
Study Type Included as part of a 90-day subchronic studyDevelopmental toxicity study
Dose Levels 0, 20, 40, 80 mg/kg bw/day0, 125, 250, 500, 1000 mg/kg bw/day
NOAEL 80 mg/kg bw/day (for reproductive parameters)[1][2]500 mg/kg bw/day (for maternal and developmental toxicity)
Key Findings No effect on estrus cyclicity, sperm morphology, or epididymal sperm count.[1][2]Decreased pregnancy rate and increased resorption rate at the highest maternally toxic dose (1000 mg/kg bw/day). No teratogenic effects observed.

Experimental Protocols

This compound: 90-Day Dietary Toxicity Study

A Good Laboratory Practice (GLP)-compliant 90-day study was conducted in Sprague-Dawley rats (10/sex/group) following OECD Guideline 408.[1] this compound was administered via the diet at target intakes of 0, 20, 40, and 80 mg/kg body weight/day.[1] The stability and homogeneity of the test substance in the diet were verified.[1] Throughout the study, the following parameters were evaluated: clinical observations, ophthalmological examinations, body weight, body weight gain, food consumption, food efficiency, hematology, serum chemistry, and urinalysis.[1] At termination, a full macroscopic examination was performed, and selected organs were weighed. Histopathological examinations were conducted on a comprehensive list of tissues from the control and high-dose groups. Additional endpoints for reproductive function, including estrus cyclicity in females and sperm analysis in males, were also included.[1]

Beta-Ionone: Developmental Toxicity Study

In a developmental toxicity study, beta-ionone was administered orally to Wistar rats at doses of 0, 125, 250, 500, and 1000 mg/kg body weight/day from gestation day 6 to 15. A separate group received a single oral dose of 1000 mg/kg on gestation day 11. Dams were observed for clinical signs of toxicity, and body weight and food consumption were recorded. On gestation day 21, a caesarean section was performed, and the number of implantations, live and dead fetuses, and resorptions were recorded. Fetuses were weighed and examined for external, skeletal, and visceral abnormalities.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described toxicity studies.

Subchronic_Toxicity_Workflow start Animal Acclimation (Sprague-Dawley Rats) grouping Group Allocation (10/sex/group) start->grouping dosing 90-Day Dietary Administration (0, 20, 40, 80 mg/kg/day This compound) grouping->dosing monitoring In-life Monitoring (Clinical signs, Body weight, Food consumption, etc.) dosing->monitoring pathology Terminal Procedures (Necropsy, Organ weights, Histopathology) monitoring->pathology analysis Data Analysis & NOAEL Determination pathology->analysis

Caption: Workflow for a 90-day subchronic oral toxicity study.

Developmental_Toxicity_Workflow start Mating & Confirmation of Pregnancy (Wistar Rats) dosing Oral Gavage Administration (Gestation Day 6-15) (0, 125, 250, 500, 1000 mg/kg/day beta-ionone) start->dosing monitoring Maternal Monitoring (Clinical signs, Body weight) dosing->monitoring caesarean Caesarean Section (Gestation Day 21) monitoring->caesarean fetal_exam Fetal Examination (External, Skeletal, Visceral) caesarean->fetal_exam analysis Data Analysis & NOAEL Determination fetal_exam->analysis

Caption: Workflow for a developmental toxicity study in rats.

References

Synthetic vs. Natural Beta-Ionone Epoxide: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a detailed comparative analysis of synthetic and natural beta-ionone (B89335) epoxide, tailored for researchers, scientists, and professionals in drug development. By presenting key physicochemical properties, impurity profiles, and biological activities, this document aims to provide a comprehensive resource for making informed decisions in research and development applications.

Beta-ionone epoxide, a derivative of the fragrant terpenoid beta-ionone, is a valuable compound with applications in the flavor, fragrance, and pharmaceutical industries. It exists in both synthetically produced and naturally occurring forms, each with distinct characteristics that can influence its suitability for specific applications.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of synthetic and natural this compound reveals broad similarities, as expected for the same molecule. However, subtle differences can arise from the presence of isomers and minor components in the natural extracts.

PropertySynthetic this compoundNatural this compoundData Source
Purity Typically >95%Variable, dependent on extraction and purification methods
Appearance White to pale yellow crystalline solidLight yellow liquid to crystalline product[1][2]
Molecular Formula C₁₃H₂₀O₂C₁₃H₂₀O₂[3]
Molecular Weight 208.30 g/mol 208.30 g/mol [3]
Boiling Point 275-276 °C at 760 mmHgNot precisely defined due to potential mixture of components[1]
Melting Point 48 °CNot precisely defined[1]
Solubility Soluble in alcohol, insoluble in waterGenerally soluble in organic solvents[1]

Impurity Profile

The source and production method significantly impact the impurity profile of this compound. Synthetic routes may introduce reagents, catalysts, and by-products, while natural extracts can contain other structurally related plant metabolites.

Impurity TypeSynthetic this compoundNatural this compoundPotential Impact
Starting Materials Residual beta-ionone, acetone, citralOther carotenoid degradation productsMay influence biological activity and odor profile.
Reagents/Catalysts Traces of acids (e.g., phosphoric acid), oxidizing agents (e.g., hydrogen peroxide), or catalysts (e.g., organoselenium compounds)NoneCan affect stability and toxicity.[4]
By-products Isomers of this compound, products of side reactions (e.g., Baeyer-Villiger oxidation products)Other terpenoids and volatile compounds from the plant source (e.g., linalool (B1675412) from Osmanthus fragrans)Can alter the sensory characteristics and biological effects.[4][5]
Enantiomeric Ratio Typically produced as a racemic mixtureMay exhibit a specific enantiomeric excess depending on the biosynthetic pathwayEnantiomers can have different biological activities and sensory properties.[6]

Biological Activity and Signaling Pathways

While direct comparative biological studies on synthetic versus natural this compound are limited, the biological activity is expected to be primarily dictated by the molecule itself. However, the presence of other compounds in natural extracts could lead to synergistic or antagonistic effects. The parent compound, beta-ionone, is known to interact with specific olfactory receptors that are also expressed in non-olfactory tissues, suggesting potential therapeutic applications. It is plausible that this compound interacts with similar targets.

Olfactory Receptor 51E2 (OR51E2) Activation

Beta-ionone is a known agonist of OR51E2, a receptor ectopically expressed in various tissues, including prostate cancer cells and melanocytes.[7] Activation of OR51E2 by beta-ionone has been shown to trigger downstream signaling cascades involving intracellular calcium mobilization and activation of protein kinases like ERK1/2 and AKT.[7][8] These pathways are implicated in regulating cell proliferation, migration, and other physiological processes. It is hypothesized that this compound may also act as a ligand for OR51E2.

OR51E2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Beta-ionone_epoxide β-ionone epoxide OR51E2 OR51E2 Beta-ionone_epoxide->OR51E2 G_protein G-protein OR51E2->G_protein PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca²⁺ Rise IP3->Ca2+ PKC PKC DAG->PKC ERK_AKT ERK/AKT Activation Ca2+->ERK_AKT PKC->ERK_AKT Cellular_Response Cellular Response (Proliferation, Migration) ERK_AKT->Cellular_Response

Hypothesized OR51E2 Signaling Pathway for this compound.
Opsin-3 (OPN3) Receptor Activation

Recent studies have demonstrated that beta-ionone can activate the extraocular opsin-3 (OPN3) receptor, leading to airway smooth muscle relaxation.[9] This suggests a potential therapeutic role for beta-ionone and its derivatives in respiratory conditions. The signaling cascade is thought to involve Gαs protein activation. This compound may share this activity.

OPN3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Beta-ionone_epoxide β-ionone epoxide OPN3 OPN3 Beta-ionone_epoxide->OPN3 Gas_protein Gαs-protein OPN3->Gas_protein AC Adenylyl Cyclase Gas_protein->AC cAMP cAMP Increase AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKA->Cellular_Response

Hypothesized OPN3 Signaling Pathway for this compound.

Experimental Protocols

To facilitate further research, this section outlines key experimental protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the epoxidation of beta-ionone.

Materials:

  • Beta-ionone

  • Hydrogen peroxide (30%)

  • Bis(3,5-bis(trifluoromethyl)phenyl) diselenide (catalyst)

  • Acetonitrile or Dichloromethane (B109758) (solvent)

  • Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of beta-ionone in the chosen solvent under a nitrogen atmosphere.[4]

  • Add the organoselenium catalyst (e.g., 1 mol%).[4]

  • Control the reaction temperature between 0-40 °C.[4]

  • Slowly add 3 equivalents of hydrogen peroxide to the reaction mixture.[4]

  • Stir the reaction for 24 hours.[4]

  • After the reaction is complete, evaporate the solvent.[4]

  • Purify the product using preparative thin-layer chromatography or column chromatography to obtain this compound.[4]

Extraction of Natural Beta-Ionone and its Derivatives

Natural beta-ionone and related compounds can be extracted from plant sources like Osmanthus fragrans.

Materials:

  • Plant material (e.g., Osmanthus fragrans flowers)

  • Organic solvent (e.g., ethanol, hexane, or ionic liquids)

  • Stirring apparatus

  • Filtration system

Procedure:

  • Macerate the plant material to increase the surface area for extraction.

  • Suspend the macerated material in the chosen solvent.

  • Stir the mixture for a defined period (e.g., 1-24 hours) at room temperature.[10]

  • Filter the mixture to separate the solid plant material from the extract.[10]

  • Concentrate the extract under reduced pressure.

  • The crude extract can be further purified using chromatographic techniques to isolate beta-ionone and its epoxide.

Purity and Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and identifying impurities in both synthetic and natural this compound samples.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7820A GC with 5977E MSD).[11]

  • Capillary column suitable for terpenoid analysis (e.g., HP-5ms).[11]

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 250 °C at 10 °C/min, and held for 10 minutes.[12]

  • Carrier Gas: Helium

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-500

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Data Analysis:

  • The purity can be determined by the relative peak area of this compound compared to the total peak area.

  • Impurities can be identified by comparing their mass spectra to spectral libraries (e.g., NIST).

GCMS_Workflow Sample Synthetic or Natural β-ionone epoxide Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Mass_Analysis Mass Analysis (MS) Ionization->Mass_Analysis Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) Mass_Analysis->Data_Acquisition Analysis Data Analysis (Purity & Impurity ID) Data_Acquisition->Analysis

Workflow for GC-MS Analysis of this compound.

Conclusion

The choice between synthetic and natural this compound will depend on the specific requirements of the application. Synthetic this compound offers high purity and a well-defined impurity profile, which is often crucial for pharmaceutical and drug development applications. Natural extracts, while potentially more complex in composition, may offer unique sensory profiles for the flavor and fragrance industry and could contain synergistic compounds that enhance biological activity.

Further research is warranted to directly compare the biological activities of synthetic and natural this compound and to fully elucidate the signaling pathways activated by this compound. The experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative studies.

References

Cross-Validation of Beta-Ionone Epoxide Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of beta-ionone (B89335) epoxide is crucial for understanding its biological activity, metabolic fate, and potential therapeutic applications. This guide provides a comparative overview of two primary analytical techniques for the quantification of beta-ionone epoxide: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS). This comparison is based on established methodologies for this compound and structurally related compounds, offering a framework for selecting the most appropriate method for specific research needs.

Quantitative Data Summary

The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS methods, synthesized from validated analyses of related terpenoids and epoxides.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 10 ng/mL0.05 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL0.2 - 15 ng/mL
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Sample Throughput ModerateHigh
Matrix Effects Less prone in headspace analysisCan be significant, requires careful method development
Thermal Stability Req. Analyte must be thermally stable or derivatizedSuitable for thermally labile compounds

Experimental Workflows

The general workflows for both GC-MS and LC-MS/MS quantification of this compound involve sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow gc_sample Sample Preparation (e.g., LLE, SPME) gc_derivatization Derivatization (Optional) gc_sample->gc_derivatization gc_injection GC Injection gc_derivatization->gc_injection gc_separation Gas Chromatography (Capillary Column) gc_injection->gc_separation gc_ionization Electron Ionization (EI) gc_separation->gc_ionization gc_detection Mass Spectrometry (Quadrupole/Ion Trap) gc_ionization->gc_detection gc_data Data Analysis gc_detection->gc_data lc_sample Sample Preparation (e.g., SPE, Protein Precipitation) lc_injection LC Injection lc_sample->lc_injection lc_separation Liquid Chromatography (Reversed-Phase C18) lc_injection->lc_separation lc_ionization Electrospray Ionization (ESI) lc_separation->lc_ionization lc_detection Tandem Mass Spectrometry (Triple Quadrupole) lc_ionization->lc_detection lc_data Data Analysis lc_detection->lc_data

Figure 1. Generalized experimental workflows for GC-MS and LC-MS/MS analysis.

Detailed Experimental Protocols

The following protocols are representative methodologies for the quantification of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of this compound in various matrices, including dietary mixtures and biological samples, after appropriate sample cleanup.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of sample (e.g., plasma, cell culture media), add 2 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane (B92381) for GC-MS analysis.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Quantification Ions: Monitor characteristic ions for this compound (e.g., m/z 208, 193, 165).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and is particularly advantageous for complex biological matrices where thermal degradation of the analyte is a concern.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 1 mL of the sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 0.5 min.

    • Linearly increase to 95% B over 5 min.

    • Hold at 95% B for 1 min.

    • Return to 5% B and re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., [M+H]+ and its fragments).

Signaling Pathway Context

This compound is a metabolite of beta-ionone, which is derived from the oxidative cleavage of carotenoids like beta-carotene. Understanding its quantification is important in the context of studying the downstream effects of carotenoid metabolism.

cluster_pathway Carotenoid Metabolism carotene β-Carotene ccd Carotenoid Cleavage Dioxygenase (CCD) carotene->ccd Oxidative Cleavage ionone β-Ionone ccd->ionone cyp Cytochrome P450 Monooxygenase ionone->cyp Epoxidation epoxide β-Ionone Epoxide cyp->epoxide downstream Downstream Biological Effects epoxide->downstream

Figure 2. Simplified metabolic pathway from β-carotene to β-ionone epoxide.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the study. GC-MS is a robust and reliable method, particularly when coupled with headspace analysis for volatile compounds. LC-MS/MS offers superior sensitivity and is better suited for complex biological matrices and for analytes that may be thermally unstable. For trace-level quantification in biological fluids, LC-MS/MS is generally the preferred method. In contrast, for routine analysis of less complex samples where high sensitivity is not the primary concern, GC-MS provides a cost-effective and reliable alternative. Proper method validation is essential to ensure accurate and reproducible results regardless of the chosen technique.

References

A Comparative Analysis of Beta-Ionone Epoxide and Alternative Flavoring Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize flavor profiles in their products, a thorough understanding of the efficacy of various flavoring agents is paramount. This guide provides a comparative analysis of beta-ionone (B89335) epoxide against other common flavoring agents, focusing on their sensory profiles, stability, and the underlying mechanisms of perception. While direct quantitative comparative studies are limited, this guide synthesizes available data to offer valuable insights and detailed experimental protocols for direct comparison.

Sensory Profile and Efficacy

Beta-ionone epoxide is a flavoring substance with a characteristic fruity and woody flavor profile.[1] It is described as having an intensely sweet, fruity-woody odor with floral notes reminiscent of raspberry.[1] This complex aroma profile makes it a versatile ingredient in a variety of applications.

To provide a clear comparison, the following table summarizes the sensory attributes of this compound alongside two common alternatives: beta-ionone and raspberry ketone. The data is compiled from various sources and represents typical descriptors.

Flavoring AgentChemical StructureMolecular Weight ( g/mol )Flavor/Odor ProfileOdor Threshold (in water)
This compound 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)but-3-en-2-one208.30Fruity, woody, sweet, with floral and raspberry notes.[1][2]Not Found
Beta-Ionone (E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one192.30Woody, floral (violet, orris), sweet, with fruity (berry, raspberry) and powdery nuances.[3]0.007 µg/L[4]
Raspberry Ketone 4-(4-hydroxyphenyl)butan-2-one164.20Sweet, fruity (raspberry), with jam-like and slightly floral notes. A key impact compound in raspberry aroma.[5]Not Found

Stability and Degradation

Experimental Protocols

To facilitate direct comparison of this compound with other flavoring agents, the following detailed experimental protocols are provided.

Protocol 1: Quantitative Descriptive Analysis (QDA) for Sensory Evaluation

This protocol outlines a method for a trained sensory panel to quantify the sensory attributes of the flavoring agents in a beverage matrix.

1. Panelist Selection and Training:

  • Recruit 10-12 panelists with prior sensory evaluation experience.

  • Train panelists on the specific flavor attributes of fruity, woody, floral, sweet, and raspberry, using reference standards for each attribute.

  • Conduct preliminary sessions to ensure panelist consensus on the terminology and rating scale.

2. Sample Preparation:

  • Prepare a base beverage solution (e.g., 5% sucrose (B13894) in carbonated water).

  • Create separate solutions of this compound, beta-ionone, and raspberry ketone at three different concentrations (e.g., 0.5, 1.0, and 2.0 ppm) in the base beverage.

  • Present 50 mL of each sample, coded with random three-digit numbers, to each panelist in a controlled sensory booth.

3. Evaluation Procedure:

  • Panelists will evaluate the intensity of each predefined attribute (fruity, woody, floral, sweet, raspberry, and any off-notes) on a 15-point unstructured line scale anchored with "not perceptible" and "extremely intense."

  • Provide unsalted crackers and water for palate cleansing between samples.

  • Randomize the presentation order of the samples for each panelist.

4. Data Analysis:

  • Analyze the intensity ratings using Analysis of Variance (ANOVA) to determine significant differences between the flavoring agents and concentrations for each attribute.

  • Use post-hoc tests (e.g., Tukey's HSD) to identify specific differences between sample pairs.

Protocol 2: Accelerated Stability Testing in a Beverage Matrix

This protocol describes a method to assess the stability of the flavoring agents under accelerated storage conditions.

1. Sample Preparation:

  • Prepare beverage samples as described in Protocol 1, using a single, mid-range concentration (e.g., 1.0 ppm) for each flavoring agent.

  • Package the beverages in sealed, airtight glass bottles.

2. Storage Conditions:

  • Store the samples in a controlled environment at an elevated temperature (e.g., 35°C) and protected from light for a period of 12 weeks.

  • Retain a set of control samples at refrigerated conditions (4°C).

3. Analytical Method: Headspace Gas Chromatography-Mass Spectrometry (GC-MS):

  • At weekly intervals, analyze the headspace of the stored samples.

  • GC-MS Parameters:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Injector Temperature: 250°C

    • Oven Program: Start at 40°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Mass Range: 40-400 amu.

4. Data Analysis:

  • Quantify the peak area of the parent flavoring agent at each time point to determine the degradation rate.

  • Identify and quantify any major degradation products.

  • Compare the degradation kinetics of the different flavoring agents.

Signaling Pathways and Molecular Interactions

The perception of flavor is initiated by the interaction of volatile compounds with olfactory receptors (ORs) in the nasal epithelium. The binding of a flavor molecule to its specific OR triggers a signaling cascade within the olfactory sensory neuron.

While the specific olfactory receptors for this compound have not been definitively identified, research on the closely related compound, beta-ionone, provides significant insights. The perception of beta-ionone is strongly associated with the olfactory receptor OR5A1 .[8] Genetic variations in the OR5A1 gene can lead to significant differences in an individual's perception of beta-ionone's intensity and quality.[9][8] Another receptor, OR51E2 , has also been identified as a receptor for beta-ionone.

The binding of an odorant like beta-ionone to its G-protein coupled receptor (GPCR) initiates a cascade of intracellular events, as illustrated in the diagram below.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., beta-Ionone) OR Olfactory Receptor (e.g., OR5A1) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Leads to Ca_Na_ion Ca²⁺ / Na⁺ Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Figure 1. Olfactory Signal Transduction Pathway.

This diagram illustrates the general workflow of how an odorant molecule, upon binding to its receptor, leads to a neural signal.

The following diagram outlines a typical workflow for the comparative analysis of flavoring agents as described in the experimental protocols.

Experimental_Workflow cluster_sensory Sensory Evaluation cluster_analytical Stability & Chemical Analysis cluster_analysis Data Analysis & Comparison Sensory_Prep Sample Preparation (Beverage Matrix) QDA Quantitative Descriptive Analysis (QDA) Sensory_Prep->QDA Sensory_Data Sensory Data (Intensity Ratings) QDA->Sensory_Data Statistical_Analysis Statistical Analysis (ANOVA, Kinetics) Sensory_Data->Statistical_Analysis Stability_Prep Sample Preparation & Accelerated Storage GCMS Headspace GC-MS Analysis Stability_Prep->GCMS Analytical_Data Chemical Data (Concentration over time) GCMS->Analytical_Data Analytical_Data->Statistical_Analysis Comparison Efficacy Comparison (Flavor Profile & Stability) Statistical_Analysis->Comparison

Figure 2. Experimental Workflow for Comparative Analysis.

References

Validating the No-Observed-Adverse-Effect-Level (NOAEL) for Beta-Ionone Epoxide in Dietary Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and toxicology, establishing a reliable No-Observed-Adverse-Effect-Level (NOAEL) is a critical step in the safety assessment of any new compound. This guide provides a comparative analysis of the dietary NOAEL for beta-ionone (B89335) epoxide, alongside structurally related ionone (B8125255) derivatives. The data presented is compiled from peer-reviewed studies to assist in the validation of toxicological endpoints.

Comparison of Dietary NOAELs for Ionone Derivatives

The following table summarizes the NOAELs for beta-ionone epoxide and its alternatives derived from dietary or oral toxicity studies in rats. This allows for a direct comparison of their toxicological profiles under similar experimental conditions.

CompoundNOAELSpeciesDurationKey Adverse Effects Observed at Higher Doses
This compound >80 mg/kg bw/day [1][2]Sprague-Dawley Rat90 daysNo adverse effects observed. Cortical vacuolation of adrenal zona fasciculata in high-dose males was considered non-adverse.[1][2]
Beta-Ionone10 - 83 mg/kg bw/day (Varies by study)Rat90 daysReduced body weight gain, liver and kidney effects.[3][4]
Alpha-Ionone10 mg/kg bw/day[5][6]Rat90 daysReduced weight gain, food consumption, and serum glucose; increased water intake; mild renal changes.[5]
Alpha-iso-Methylionone30 mg/kg bw/day (males)Sprague-Dawley Rat90 days (gavage)Histopathological changes in the kidney (males).[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are the summarized experimental protocols for the key dietary studies cited.

90-Day Dietary Toxicity Study for this compound[1][2]
  • Test Substance: this compound

  • Species: Sprague-Dawley rats.

  • Group Size: 10 animals per sex per group.

  • Administration: The test substance was mixed into the diet.

  • Dosage Levels: Target intakes of 0, 20, 40, and 80 mg/kg body weight/day.

  • Duration: 90 days.

  • Parameters Monitored: Clinical observations, ophthalmological examinations, body weight, food consumption, hematology, serum chemistry, urinalysis, macroscopic findings at necropsy, and histopathology of selected organs.

  • Reproductive Endpoints: Estrus cyclicity in females and sperm analysis in males were also evaluated.

90-Day Oral Toxicity Study for Beta-Ionone[3][6]
  • Test Substance: Beta-ionone

  • Species: Rats.

  • Administration: Administered in the diet.

  • Dosage Levels: Ranged from approximately 7 to 801 mg/kg body weight/day across different studies.

  • Duration: 90 days.

  • Parameters Monitored: Included general systemic toxicity, with a focus on target organs such as the liver, kidneys, and thyroid glands. Functional observational battery and motor activity were also assessed in some studies.

90-Day Dietary Toxicity Study for Alpha-Ionone[7]
  • Test Substance: Alpha-ionone

  • Species: Rats.

  • Administration: Administered in the diet.

  • Dosage Level resulting in NOAEL: 10 mg/kg body weight/day.

  • Duration: 90 days.

  • Parameters Monitored: Body weight, food and water consumption, serum glucose concentration, and renal histology.

90-Day Gavage Toxicity Study for Alpha-iso-Methylionone[9][10]
  • Test Substance: Alpha-iso-methylionone

  • Species: Sprague-Dawley rats.

  • Administration: Oral gavage.

  • Dosage Levels: 0, 5, 30, or 500 mg/kg body weight/day.

  • Duration: 90 days.

  • Parameters Monitored: Blood chemistry, organ weights (liver, kidney, spleen), and histopathology of kidneys, thyroid, and bone marrow.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in toxicological assessment and the potential biological mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study In-Life Phase (90 Days) cluster_post_study Post-Study Phase cluster_analysis Data Analysis & Reporting acclimatization Acclimatization of Animals randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Dietary Administration randomization->dosing observations Clinical Observations & Body Weights dosing->observations monitoring Food Consumption & Functional Tests observations->monitoring necropsy Necropsy & Macroscopic Examination monitoring->necropsy blood_collection Blood Collection for Hematology & Chemistry necropsy->blood_collection histopathology Organ Collection & Histopathology blood_collection->histopathology data_analysis Statistical Analysis of Data histopathology->data_analysis noael_determination NOAEL Determination data_analysis->noael_determination final_report Final Study Report noael_determination->final_report

Figure 1. Generalized workflow of a 90-day dietary toxicity study.

Signaling_Pathway cluster_pathways Potential Intracellular Signaling Pathways cluster_responses Cellular Responses beta_ionone Beta-Ionone / this compound nfkb NF-κB Pathway beta_ionone->nfkb Inhibition mapk MAPK Pathway (ERK, p38, JNK) beta_ionone->mapk Modulation pi3k_akt PI3K-AKT Pathway beta_ionone->pi3k_akt Inhibition inflammation Inflammation nfkb->inflammation apoptosis Apoptosis mapk->apoptosis cell_cycle Cell Cycle Regulation mapk->cell_cycle pi3k_akt->apoptosis pi3k_akt->cell_cycle

Figure 2. Postulated signaling pathways for beta-ionone.

This guide provides a foundational comparison for the dietary NOAEL of this compound. Researchers are encouraged to consult the primary literature for in-depth analysis and to consider these findings in the context of their specific research objectives. The provided experimental workflows and pathway diagrams offer a visual framework for understanding the toxicological evaluation process and potential biological mechanisms.

References

Comparative study of different catalysts for beta-ionone epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of Beta-Ionone (B89335) Epoxide

The epoxidation of beta-ionone is a critical transformation in the synthesis of various valuable compounds, including fragrances, pharmaceuticals, and specialty chemicals. The selective oxidation of the 5,6-double bond of the beta-ionone ring yields 5,6-epoxy-beta-ionone, a key intermediate. This guide provides a comparative analysis of different catalytic systems for this reaction, presenting experimental data, detailed protocols, and visual representations of the workflows to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The efficiency of beta-ionone epoxidation is highly dependent on the catalyst employed, the oxidant, and the reaction conditions. Below is a summary of the performance of several notable catalytic systems based on reported experimental data.

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Key Observations
Aldehyde PrecursorsO₂Water6024~100>9983Green and mild conditions; specific aldehyde precursor choice is crucial.[1]
Iron-doped Se/CO₂Toluene1001295>9893Heterogeneous catalyst, easy to separate and recycle.
F-doped Se/SiO₂O₂1,4-Dioxane1002498>9997Fluorine doping significantly enhances selectivity; high turnover number (TON) of 393.[2]
Ag/SeO₂Toluene100892>9890Avoids the use of hazardous additives.[3]
Bis(3,5-bis(trifluoromethyl)phenyl) diselenideH₂O₂Dichloromethane (B109758)2524>95>99>95High selectivity, avoiding Baeyer-Villiger side reactions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further development.

General Epoxidation Procedure using Aldehyde Precursors

A mixture of beta-ionone (1.0 mmol), an aldehyde precursor (e.g., isobutyraldehyde, 0.2 mmol), and water (5 mL) is placed in a sealed reaction vessel. The vessel is purged with oxygen and the reaction mixture is stirred at 60°C for 24 hours. After cooling to room temperature, the product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The yield of 5,6-epoxy-beta-ionone is determined by gas chromatography (GC) analysis.

General Epoxidation Procedure using Heterogeneous Catalysts (e.g., Iron-doped Se/C, F-doped Se/SiO₂, Ag/Se)

In a typical experiment, beta-ionone (1.0 mmol) and the heterogeneous catalyst (e.g., 20 mg of Iron-doped Se/C) are suspended in a suitable solvent (e.g., 5 mL of toluene). The reaction vessel is pressurized with oxygen (1 atm) and heated to the desired temperature (e.g., 100°C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC. Upon completion, the catalyst is separated by filtration, and the filtrate is concentrated. The product is then purified by column chromatography on silica (B1680970) gel.

General Epoxidation Procedure using Organoselenium Catalyst

To a solution of beta-ionone (1.0 mmol) and bis(3,5-bis(trifluoromethyl)phenyl) diselenide (0.05 mmol) in dichloromethane (5 mL) at 0°C, a solution of 30% hydrogen peroxide (1.5 mmol) is added dropwise. The reaction mixture is stirred at 25°C for 24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to afford the desired epoxide.

Visualizing the Experimental Workflow

To provide a clear overview of the general experimental process, the following diagram illustrates the key steps involved in a typical beta-ionone epoxidation reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants β-Ionone + Catalyst + Solvent Oxidant Add Oxidant (O₂ or H₂O₂) Reactants->Oxidant Initiate Reaction Reaction_Vessel Stirring at Controlled Temperature Oxidant->Reaction_Vessel Monitoring Monitor Progress (TLC/GC) Reaction_Vessel->Monitoring Quenching Reaction Quenching (if necessary) Reaction_Vessel->Quenching Extraction Product Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Characterization (NMR, GC-MS) Purification->Characterization

Caption: General experimental workflow for the catalytic epoxidation of beta-ionone.

This guide provides a foundational understanding of the comparative performance of various catalysts in the epoxidation of beta-ionone. Researchers are encouraged to consult the primary literature for more in-depth information and to optimize conditions for their specific applications. The choice of catalyst will ultimately depend on factors such as desired selectivity, cost, environmental impact, and ease of handling.

References

A Comparative Olfactory Analysis: Beta-Ionone Epoxide vs. Alpha-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of fragrance chemistry, subtle molecular modifications can lead to significant shifts in olfactory perception. This guide provides a detailed comparison of the fragrance profiles of beta-ionone (B89335) epoxide and alpha-ionone (B122830), two closely related ionone (B8125255) derivatives. Aimed at researchers, scientists, and professionals in the fragrance and drug development industries, this document synthesizes available data on their scent characteristics, physicochemical properties, and known olfactory signaling pathways.

Olfactory Profile Comparison

Both beta-ionone epoxide and alpha-ionone are valued for their complex and pleasant aromas, broadly categorized within the floral and woody families. While they share a common violet-like foundation, key differences in their scent nuances exist.

Alpha-Ionone is renowned for its classic powdery, floral, and warm woody fragrance.[1] Its scent is often described with specific notes of iris and violet, complemented by faint balsamic and fruity, berry-like undertones.[1] The odor is generally considered clean and floral.[2]

This compound , in contrast, presents a slightly more complex and multifaceted aroma. It is characterized by floral, violet, and orris notes, intertwined with a distinct woody and powdery character.[3][4] Descriptions also frequently highlight a sweet, berry-like fruitiness.[5]

A summary of their olfactory descriptors is presented below:

FeatureThis compoundAlpha-Ionone
Primary Scent Family Floral, WoodyFloral, Woody
Key Descriptors Violet, Orris, Powdery, Woody, Sweet, BerryViolet, Iris, Powdery, Warm Woody, Faint Balsamic, Berry
Overall Impression Complex, floral, and woody with sweet, fruity facetsClassic, clean, powdery floral with woody undertones

Quantitative Olfactory Data

Quantitative data, such as odor thresholds, provides an objective measure of a compound's potency. While data for a direct comparison is limited, some values for alpha-ionone have been reported. It is important to note that odor thresholds can vary significantly depending on the methodology and the specific enantiomer tested.

CompoundOdor Threshold (in air)Source
(R)-(+)-alpha-ionone0.525 ppb[6]
(S)-(-)-alpha-ionone20-40 ppb[6]
This compoundNot available

The significant difference in odor thresholds between the enantiomers of alpha-ionone highlights the stereospecificity of olfactory receptors.[6]

Physicochemical Properties

The physical and chemical properties of these molecules influence their volatility and, consequently, their fragrance performance.

PropertyThis compoundAlpha-Ionone
Chemical Formula C13H20O2C13H20O
Molecular Weight 208.30 g/mol 192.30 g/mol
Appearance White to pale yellow crystalline solidColorless to pale straw oily liquid
Boiling Point 275-276 °C at 760 mm Hg~258 °C at 760 mm Hg
Solubility Soluble in alcohol; nearly insoluble in waterSoluble in alcohol and most fixed oils; very slightly soluble in water

Experimental Protocols

The characterization of fragrance materials relies on a combination of instrumental analysis and sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

A powerful technique for identifying odor-active compounds in a mixture is Gas Chromatography-Olfactometry (GC-O).[7]

Methodology:

  • A sample containing the volatile compounds is injected into a gas chromatograph (GC).

  • The GC separates the individual compounds based on their physicochemical properties.

  • The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) for identification and the other to a sniffing port.

  • A trained sensory panelist inhales the effluent from the sniffing port and records the odor description and intensity at specific retention times.

  • This allows for the correlation of specific chemical compounds with their perceived aroma.

Sensory Panel Evaluation

Sensory panels are essential for describing and quantifying the fragrance characteristics of a substance.[8]

Methodology:

  • Panelist Selection and Training: A panel of trained individuals is selected based on their olfactory acuity and descriptive ability. They are trained on a wide range of standard odorants to build a common vocabulary.

  • Sample Preparation: The fragrance materials (this compound and alpha-ionone) are diluted to appropriate concentrations in a suitable solvent (e.g., ethanol).

  • Evaluation: Samples are presented to the panelists in a controlled environment (odor-free, controlled temperature and humidity). This can be done using smelling strips (blotters) or by sniffing from vials.[9]

  • Data Collection: Panelists rate the intensity of various odor descriptors (e.g., floral, woody, fruity, powdery) on a predefined scale. They may also provide free-form descriptions.

  • Data Analysis: The collected data is statistically analyzed to generate a comprehensive sensory profile of each compound.

Olfactory Signaling Pathway

The perception of odorants like ionones begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.

Beta-ionone has been shown to be an agonist of the olfactory receptor OR51E2.[10] This interaction initiates a downstream signaling cascade. While the specific receptor for this compound has not been definitively identified, its structural similarity to beta-ionone suggests it may interact with the same or a related receptor.

The general olfactory signaling pathway is as follows:

Olfactory_Signaling_Pathway Odorant Odorant (e.g., Ionone) OR Olfactory Receptor (e.g., OR51E2) Odorant->OR Binds to G_olf G-protein (Golf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na_influx Allows Depolarization Depolarization Ca_Na_influx->Depolarization Causes Signal_to_brain Signal to Brain Depolarization->Signal_to_brain Generates

Caption: General olfactory signal transduction cascade.

Logical Relationship of Fragrance Evaluation

The comprehensive evaluation of a fragrance compound involves a multi-step process that integrates chemical and sensory data.

Fragrance_Evaluation_Workflow Compound Fragrance Compound (this compound / Alpha-Ionone) Instrumental Instrumental Analysis Compound->Instrumental Sensory Sensory Evaluation Compound->Sensory GCO GC-Olfactometry Instrumental->GCO Sensory->GCO SensoryPanel Sensory Panel Sensory->SensoryPanel ChemID Chemical Identification & Purity GCO->ChemID OdorDesc Odor Description & Intensity GCO->OdorDesc SensoryPanel->OdorDesc OdorProfile Comprehensive Odor Profile ChemID->OdorProfile OdorDesc->OdorProfile

Caption: Workflow for fragrance compound evaluation.

References

A Comparative Purity Assessment of Commercially Available Beta-Ionone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing beta-ionone (B89335) epoxide, the purity of the commercially available compound is a critical parameter that can significantly impact experimental outcomes. This guide provides a comparative assessment of the purity of beta-ionone epoxide from various suppliers, supported by detailed experimental protocols for in-house verification.

Comparison of Commercial this compound Purity

Table 1: Comparison of Purity Specifications for Commercial this compound and Related Compounds

Supplier/ProductCompoundPurity SpecificationPotential Impurities NotedAnalytical Method
Ventos (for IFF product)This compound>95%beta-Ionone (<4%)GC
Representative Supplier AThis compound≥97% (Hypothetical)Unreacted starting materials, oxidation byproductsHPLC, GC-MS
Representative Supplier BThis compound>98% (Hypothetical)Isomeric impurities, residual solventsGC-MS, NMR
Sigma-Aldrichbeta-Ionone96%Not specifiedNot specified
TCI Americabeta-Ionone>95.0%Not specifiedGC
Santa Cruz Biotechnologybeta-Ionone>95%Not specifiedNot specified

Note: Data for "Representative Supplier A" and "Representative Supplier B" is hypothetical and included for illustrative purposes to represent a range of potential commercial offerings. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific purity data.

Experimental Protocols for Purity Assessment

To independently verify the purity of commercially procured this compound, the following detailed analytical methods are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying potential impurities such as residual beta-ionone.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A polar capillary column such as a DB-Wax (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of the epoxide from the less polar beta-ionone.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 180°C at a rate of 3°C/min.[1]

      • Hold at 180°C for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

    • Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

Reverse-phase HPLC is a robust method for the quantitative analysis of this compound purity.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). For MS compatibility, replace any non-volatile acid with formic acid.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound.

    • Calculate the purity based on the area percentage of the main peak.

Visualizing Experimental Workflows and Biological Context

Analytical Workflow for Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of a commercial sample of this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report CommercialSample Commercial this compound SamplePrep Sample Preparation (1 mg/mL solution) CommercialSample->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS HPLC HPLC Analysis SamplePrep->HPLC Purity Purity Assessment (% Area) GCMS->Purity Impurity Impurity Identification (MS Library Search) GCMS->Impurity HPLC->Purity FinalReport Purity & Impurity Profile Purity->FinalReport Impurity->FinalReport

Caption: Workflow for purity assessment of this compound.

Hypothetical Signaling Pathway Involvement

This compound, as an apocarotenoid, may interact with cellular signaling pathways. Apocarotenoids have been shown to influence pathways such as the retinoic acid receptor (RAR) signaling and the Nrf2-mediated antioxidant response. The α,β-unsaturated ketone moiety in this compound is an electrophilic center, suggesting it could potentially react with nucleophilic residues in proteins like Keap1, an inhibitor of Nrf2.

Signaling_Pathway cluster_cell Cellular Environment cluster_nrf2 Nrf2 Pathway cluster_rar RAR Pathway cluster_nucleus Nucleus BIE This compound Keap1 Keap1 BIE->Keap1 Covalent Modification (Hypothetical) RAR Retinoic Acid Receptor (RAR) BIE->RAR Ligand Binding (Hypothetical) Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_free Nrf2 Keap1->Nrf2_free Release Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Keap1_Nrf2->Nrf2 Ubiquitination & Degradation RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR Retinoid X Receptor (RXR) RXR->RAR_RXR RAR_RXR_active Active Complex ARE Antioxidant Response Element (ARE) TargetGenes Target Gene Expression ARE->TargetGenes RARE Retinoic Acid Response Element (RARE) TargetGenes2 Target Gene Expression RARE->TargetGenes2 Nrf2_free->ARE RAR_RXR_active->RARE

Caption: Hypothetical signaling pathways modulated by this compound.

References

Comparative Sensory Analysis of Beta-Ionone Epoxide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Beta-ionone (B89335) epoxide, a derivative of the well-known fragrance compound beta-ionone, presents a complex sensory profile often described as a multifaceted combination of fruity, floral, and woody notes. Commercial beta-ionone epoxide is typically a racemic mixture, and its characteristic scent is described as having fruity, sweet, berry, woody, violet, orris, and powdery notes.[1] International Flavors & Fragrances (IFF) characterizes its this compound with a "violet orris powdery complex with a woody nuance," noting its presence in Osmanthus.[1][2] Another supplier describes the odor as "Floral, Powder/ Powdery, Woody".[1] These descriptions highlight the potential for a rich and varied olfactory experience, likely influenced by the contributions of its constituent isomers.

Comparative Sensory Profile

A full comparative sensory analysis would require the isolation and individual assessment of each this compound isomer. Based on studies of other chiral fragrance molecules, it is highly probable that the individual enantiomers of this compound possess distinct olfactory characteristics.[3] A comprehensive analysis would involve determining the odor detection thresholds, intensity ratings for various descriptors, and a detailed qualitative description for each isomer.

Due to the current lack of publicly available data on the individual isomers, the following table presents a template for the data that would be collected in a comparative sensory study. The odor descriptors for the commercial mixture are included as a reference.

Sensory AttributeCommercial this compound Mixture(+)-beta-Ionone Epoxide (Hypothetical)(-)-beta-Ionone Epoxide (Hypothetical)
Odor Detection Threshold Data not available--
Overall Odor Profile Fruity, sweet, berry, woody, violet, orris, powdery[1]--
Intensity Ratings (e.g., 1-10)
FruityPresent--
Floral (Violet/Orris)Present--
WoodyPresent--
PowderyPresent--
SweetPresent--
Other---

Experimental Protocols

A rigorous sensory analysis of this compound isomers would necessitate a carefully designed experimental protocol. The following outlines a standard approach for such an evaluation.

Panel Selection and Training

A trained sensory panel of 8-12 members with demonstrated olfactory acuity would be selected. Panelists would undergo training to familiarize themselves with the aroma profile of ionones and related compounds, as well as the specific sensory attributes to be evaluated. This training would involve the use of reference standards to anchor the intensity scales for each descriptor.

Sample Preparation and Presentation

Solutions of the isolated this compound isomers and the racemic mixture would be prepared in an appropriate solvent, such as diethyl ether or ethanol, at various concentrations. Samples would be presented to the panelists on unscented smelling strips or in olfactometers to ensure a controlled and consistent delivery of the odorant.

Sensory Evaluation Methods
  • Triangle Test: To determine if a perceptible difference exists between the isomers, a triangle test would be employed. Panelists would be presented with three samples, two of which are identical and one different, and asked to identify the odd sample.

  • Descriptive Analysis: A quantitative descriptive analysis (QDA) would be used to develop a detailed sensory profile of each isomer. Panelists would rate the intensity of a set of agreed-upon sensory descriptors (e.g., fruity, floral, woody, powdery) on a linear scale.

  • Odor Threshold Determination: The odor detection threshold for each isomer would be determined using a standardized method, such as the ascending forced-choice method (ASTM E679).

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain. The canonical olfactory signaling pathway is a G-protein coupled receptor (GPCR) pathway.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant Odorant (this compound isomer) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-protein (Golf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion Ion_Channel Cyclic Nucleotide-gated Ion Channel Ca_Na Ca2+ Na+ Ion_Channel->Ca_Na Opening ATP ATP cAMP->Ion_Channel Binding Depolarization Depolarization Ca_Na->Depolarization Influx leads to Signal Signal to Brain Depolarization->Signal Generates

Caption: The canonical olfactory signal transduction pathway.

Experimental Workflow for Comparative Sensory Analysis

The following diagram illustrates a typical workflow for conducting a comparative sensory analysis of this compound isomers.

Experimental_Workflow cluster_prep Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis Synthesis Synthesis & Purification of Isomers Samples Sample Preparation (Dilutions) Synthesis->Samples Panel Panel Selection & Training Triangle Triangle Test (Difference Testing) Panel->Triangle Threshold Odor Threshold Determination Panel->Threshold Samples->Triangle QDA Quantitative Descriptive Analysis (QDA) Samples->QDA Samples->Threshold Triangle->QDA Stats Statistical Analysis (ANOVA, PCA) QDA->Stats Threshold->Stats Report Report Generation Stats->Report

Caption: A typical workflow for comparative sensory analysis.

References

Unveiling Dietary Histories: A Comparative Guide to Food Intake Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of beta-ionone (B89335) epoxide and established biomarkers for researchers, scientists, and drug development professionals.

In the quest for objective measures of dietary exposure, biomarkers of food intake (BFIs) are indispensable tools, offering a more accurate alternative to self-reported dietary assessments. This guide provides a comparative analysis of beta-ionone epoxide, a potential BFI for fruits and vegetables, against established biomarkers such as carotenoids, proline betaine (B1666868), and alkylresorcinols. We delve into the available experimental data, detail the methodologies for their validation, and present a clear comparison to aid researchers in selecting the appropriate tools for their studies.

This compound: A Promising but Unvalidated Candidate

This compound is a naturally occurring compound found in a variety of fruits and vegetables, including apricots, raspberries, and tomatoes.[1] It is a derivative of beta-ionone, a carotenoid degradation product. While its presence in edible plants suggests its potential as a biomarker of fruit and vegetable consumption, there is currently a lack of published studies validating this application in humans.

A 90-day toxicity study in Sprague-Dawley rats involved the dietary administration of this compound, demonstrating its bioavailability.[1] However, to establish it as a reliable BFI, further research is required to demonstrate a clear dose-response relationship between the intake of specific foods and the levels of this compound in human biological samples like urine or plasma.

Established Biomarkers: A Robust Toolkit for Dietary Assessment

In contrast to this compound, several other compounds have been extensively studied and validated as reliable BFIs for specific food groups. These provide a benchmark against which new candidates can be compared.

Carotenoids: Colorful Indicators of Fruit and Vegetable Intake

Carotenoids are pigments found in yellow, orange, and red fruits and vegetables. Specific carotenoids are well-established biomarkers for the consumption of certain foods.[2][3][4][5]

  • Lycopene: A strong biomarker for tomato intake.[5]

  • Beta-cryptoxanthin: Correlates well with the intake of fruits, particularly citrus.[2][5]

  • Alpha-carotene: A good predictor of root vegetable consumption, especially carrots.[2]

The validation of carotenoids as BFIs is primarily based on large-scale epidemiological studies that show significant correlations between self-reported food intake and plasma carotenoid concentrations.

Proline Betaine: A Specific Marker for Citrus Consumption

Proline betaine is a compound found in high concentrations in citrus fruits.[6][7][8][9][10] Numerous studies have validated its use as a specific biomarker for citrus intake.

Alkylresorcinols: Unmasking Whole-Grain Consumption

Alkylresorcinols are phenolic lipids found exclusively in the bran of wheat and rye.[11][12][13][14][15] They are well-established biomarkers for whole-grain wheat and rye intake.

Quantitative Data Comparison

The following table summarizes the quantitative data for the established biomarkers, highlighting their performance in validation studies.

BiomarkerFood GroupBiological MatrixKey Quantitative FindingReference
Lycopene TomatoesPlasmaStrong correlation with tomato product intake (r = 0.38)[2]
Beta-cryptoxanthin Fruits (especially citrus)PlasmaStrongest correlation with total fruit intake (r = 0.52)[2]
Alpha-carotene Root Vegetables (carrots)PlasmaGood correlation with root vegetable intake (r = 0.39)[2]
Proline Betaine Citrus FruitsUrineSensitivity of 86.3% and specificity of 90.6% for citrus consumption[10]
Alkylresorcinols Whole-grain wheat and ryePlasmaSignificant correlation with AR intake from food records (r = 0.58)[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are outlines of typical experimental protocols for the established biomarkers.

Carotenoid Analysis in Plasma
  • Sample Collection: Collect fasting blood samples in heparinized tubes.

  • Plasma Separation: Centrifuge the blood to separate plasma.

  • Extraction: Extract carotenoids from plasma using an organic solvent (e.g., ethanol/hexane mixture).

  • Analysis: Quantify individual carotenoids using High-Performance Liquid Chromatography (HPLC) with UV detection.

Proline Betaine Analysis in Urine
  • Sample Collection: Collect 24-hour or spot urine samples.

  • Sample Preparation: Centrifuge urine to remove sediment. Samples may be diluted with a buffer.

  • Analysis: Quantify proline betaine using Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

Alkylresorcinol Analysis in Plasma
  • Sample Collection: Collect fasting blood samples in EDTA tubes.

  • Plasma Separation: Centrifuge the blood to separate plasma.

  • Extraction: Extract alkylresorcinols from plasma using a solid-phase extraction (SPE) method.

  • Analysis: Quantify alkylresorcinol homologs using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for biomarker validation and the signaling pathway context.

BiomarkerValidationWorkflow cluster_study_design Study Design cluster_sample_collection Sample Collection & Processing cluster_analysis Analytical Quantification cluster_validation Validation & Correlation A Human Intervention Study (Controlled Diet) C Collect Biological Samples (Urine, Plasma) A->C B Epidemiological Study (Free-living Population) B->C D Sample Preparation (Extraction, Derivatization) C->D E LC-MS, GC-MS, or NMR Analysis D->E F Correlate with Food Intake Records (Food Diaries, FFQ) E->F G Assess Dose-Response, Sensitivity, Specificity F->G

Caption: A generalized workflow for the validation of a food intake biomarker.

CarotenoidMetabolism cluster_intake Dietary Intake cluster_absorption Absorption & Metabolism cluster_biomarker Biomarker Measurement cluster_precursor Precursor to Bioactive Compounds Food Carotenoid-rich Foods (e.g., Tomatoes, Carrots) Intestine Intestinal Absorption Food->Intestine Digestion BetaIonone Beta-Ionone Food->BetaIonone Degradation Product Liver Liver Metabolism Intestine->Liver Transport via Chylomicrons Plasma Plasma Carotenoids (Lycopene, Beta-carotene) Liver->Plasma Secretion into Bloodstream BetaIononeEpoxide This compound BetaIonone->BetaIononeEpoxide Metabolism

Caption: Simplified pathway from carotenoid intake to measurable biomarkers.

Conclusion

While this compound presents an intriguing possibility as a biomarker for certain fruits and vegetables, it remains an unvalidated candidate requiring significant further research. In contrast, carotenoids, proline betaine, and alkylresorcinols are well-established and reliable biomarkers for specific food groups, supported by robust quantitative data and detailed experimental protocols. For researchers seeking to objectively assess dietary intake, these validated biomarkers currently represent the gold standard. Future studies on this compound should focus on controlled human intervention trials to establish a clear link between its dietary intake and its concentration in biological fluids.

References

A Comparative Analysis of the Metabolic Fates of β-Ionone and its Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of β-ionone, a naturally occurring fragrance and flavor compound, and its derivative, β-ionone epoxide. Understanding the biotransformation of these compounds is crucial for assessing their safety, efficacy, and potential for drug interactions. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines relevant experimental protocols.

Introduction

β-Ionone is a C13-norisoprenoid found in various fruits, vegetables, and flowers, known for its characteristic violet-like aroma.[1][2][3][4][5] It is a product of carotenoid degradation and is widely used in the food, cosmetic, and pharmaceutical industries.[4][5] β-Ionone 5,6-epoxide is a metabolite of β-ionone, formed by the epoxidation of the cyclohexene (B86901) ring.[6][7][8][9] While the metabolism of β-ionone has been the subject of several studies, the metabolic fate of its epoxide is less well-characterized. This guide aims to collate and compare the available data on the metabolic pathways of both compounds.

Metabolic Pathways: A Comparative Overview

The metabolism of β-ionone primarily involves oxidation, reduction, and hydroxylation reactions, followed by conjugation. In contrast, the metabolism of β-ionone epoxide is hypothesized to proceed mainly through hydrolysis and glutathione (B108866) conjugation, typical pathways for epoxide-containing compounds.

Metabolism of β-Ionone

The biotransformation of β-ionone has been investigated in both in vivo and in vitro models.

Phase I Metabolism:

  • Hydroxylation: In humans, the primary metabolic route for β-ionone is hydroxylation, predominantly at the C4 position of the cyclohexene ring.[6][10] This reaction is mainly catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP1A2 in the liver.[6][10] CYP2B6 exhibits high, stereoselective activity, producing (4S)-hydroxy-β-ionone, while CYP1A2 also contributes to 4-hydroxylation, though with less stereoselectivity.[6]

  • Oxidation and Reduction: In rabbits, oral administration of β-ionone leads to the excretion of several metabolites, including 3-oxo-β-ionone, 3-hydroxy-β-ionol, 3-oxo-β-ionol, and dihydro-3-oxo-β-ionol.[3][11] Microbial transformation studies with Aspergillus niger have also identified a range of oxidized and hydroxylated products, such as (R)-4-hydroxy-β-ionone, (S)-2-hydroxy-β-ionone, 2-oxo-β-ionone, and 4-oxo-β-ionone.[7]

Phase II Metabolism:

  • Glucuronidation: The hydroxylated and reduced metabolites of β-ionone can undergo conjugation with glucuronic acid, facilitating their excretion. Glucuronides of 3-oxo-β-ionol and dihydro-3-oxo-β-ionol have been detected in the urine of rabbits dosed with β-ionone.[3][11]

Metabolism of β-Ionone Epoxide

Detailed experimental data on the metabolic pathway of β-ionone epoxide in mammalian systems is limited. However, based on the chemical nature of epoxides, the following pathways are anticipated:

Phase I Metabolism (Hypothesized):

  • Hydrolysis: Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form corresponding diols.[12][13][14][15] It is highly probable that β-ionone epoxide is a substrate for microsomal or soluble epoxide hydrolases, leading to the formation of β-ionone-5,6-diol.

Phase II Metabolism (Hypothesized):

  • Glutathione Conjugation: Epoxides are electrophilic and can react with nucleophilic molecules like glutathione (GSH).[8][16][][18][19] This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), would lead to the formation of a glutathione conjugate of β-ionone epoxide.[16][][19]

Quantitative Data Comparison

The following table summarizes the available quantitative data on the metabolism of β-ionone. No quantitative data for the metabolism of β-ionone epoxide was found in the reviewed literature.

ParameterEnzymeSubstrateVmaxKmReference
Enzyme Kinetics of β-Ionone 4-Hydroxylation
CYP2B6 (human liver microsomes)β-Ionone572.8 ± 29.8 nmol/min/nmol P4505.6 ± 1.2 µM[6][10]
CYP1A2 (human liver microsomes)β-Ionone3200.3 ± 323.0 nmol/min/nmol P450107.9 ± 36.0 µM[6][10]

Experimental Protocols

This section provides an overview of the methodologies used to study the metabolism of β-ionone and outlines a general protocol for investigating the metabolism of β-ionone epoxide.

In Vitro Metabolism of β-Ionone using Human Liver Microsomes

This protocol is based on the methods described in the study of β-ionone oxidation by human liver microsomes.[6]

1. Materials:

  • Human liver microsomes

  • β-Ionone

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

2. Procedure:

  • Pre-incubate human liver microsomes (e.g., 0.2 mg/mL) in phosphate buffer at 37°C.

  • Add β-ionone (at various concentrations to determine enzyme kinetics) to the microsomal suspension.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant for the presence of metabolites using a validated LC-MS/MS method.

Proposed Protocol for Investigating β-Ionone Epoxide Metabolism

This protocol is a general guideline for assessing the metabolic stability and identifying the major metabolic pathways of β-ionone epoxide.

1. Microsomal Stability Assay:

  • Objective: To determine the rate of disappearance of β-ionone epoxide when incubated with liver microsomes.

  • Procedure:

    • Incubate β-ionone epoxide (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in the presence of an NADPH regenerating system at 37°C.[1][20][21][22][23][24]

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Terminate the reaction with a cold organic solvent (e.g., acetonitrile).

    • Quantify the remaining β-ionone epoxide at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Epoxide Hydrolase Activity Assay:

  • Objective: To determine if β-ionone epoxide is a substrate for epoxide hydrolases.

  • Procedure:

    • Incubate β-ionone epoxide with liver microsomes (which contain microsomal epoxide hydrolase) or with recombinant soluble epoxide hydrolase.

    • The incubation should be performed in the absence of NADPH to prevent cytochrome P450-mediated metabolism.

    • Analyze the reaction mixture for the formation of the corresponding diol (β-ionone-5,6-diol) using LC-MS/MS.

3. Glutathione Conjugation Assay:

  • Objective: To investigate the potential for glutathione conjugation.

  • Procedure:

    • Incubate β-ionone epoxide with liver cytosol (which contains glutathione S-transferases) in the presence of glutathione.

    • Analyze the reaction mixture for the formation of the glutathione conjugate using LC-MS/MS.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the known and hypothesized metabolic pathways of β-ionone and β-ionone epoxide.

beta_ionone_metabolism beta_ionone β-Ionone hydroxylation Hydroxylation beta_ionone->hydroxylation CYP2B6, CYP1A2 oxidation Oxidation beta_ionone->oxidation reduction Reduction beta_ionone->reduction epoxidation Epoxidation beta_ionone->epoxidation metabolites1 4-Hydroxy-β-ionone 3-Hydroxy-β-ionol 2-Hydroxy-β-ionone hydroxylation->metabolites1 metabolites2 3-Oxo-β-ionone 2-Oxo-β-ionone 4-Oxo-β-ionone oxidation->metabolites2 metabolites3 Dihydro-3-oxo-β-ionol reduction->metabolites3 beta_ionone_epoxide β-Ionone Epoxide epoxidation->beta_ionone_epoxide conjugation Conjugation (Glucuronidation) conjugated_metabolites Glucuronide Conjugates conjugation->conjugated_metabolites metabolites1->conjugation metabolites2->conjugation metabolites3->conjugation

Caption: Metabolic pathways of β-ionone.

beta_ionone_epoxide_metabolism beta_ionone_epoxide β-Ionone Epoxide hydrolysis Hydrolysis beta_ionone_epoxide->hydrolysis Epoxide Hydrolase gsh_conjugation Glutathione Conjugation beta_ionone_epoxide->gsh_conjugation GSTs / Spontaneous diol_metabolite β-Ionone-5,6-diol hydrolysis->diol_metabolite gsh_conjugate Glutathione Conjugate gsh_conjugation->gsh_conjugate

Caption: Hypothesized metabolic pathways of β-ionone epoxide.

Conclusion

The metabolism of β-ionone is a multifaceted process involving several Phase I and Phase II reactions, with cytochrome P450 enzymes playing a central role in its initial hydroxylation. The resulting metabolites are further oxidized, reduced, and conjugated for excretion. While β-ionone epoxide is a known metabolite of β-ionone, its own metabolic fate in mammalian systems remains largely uninvestigated. Based on its chemical structure, hydrolysis by epoxide hydrolases and conjugation with glutathione are the most probable metabolic pathways. Further experimental studies are warranted to fully elucidate the biotransformation of β-ionone epoxide and to provide a more complete comparative analysis. This knowledge will be invaluable for the safety assessment and rational application of these compounds in various industries.

References

Safety Operating Guide

Proper Disposal Procedures for beta-Ionone Epoxide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of beta-Ionone epoxide, ensuring compliance with general safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Ensure that all handling occurs in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must not be disposed of in regular trash or down the sewer system.[1]

Step 1: Waste Identification and Classification

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a leak-proof container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are often a suitable choice.[5]

  • Label the Container: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).[1]

    • The quantity of the waste.[1]

    • For mixtures, list each chemical component and its approximate percentage.[1]

    • Appropriate hazard warnings (e.g., "Caution: Hazardous Chemical Waste").

Step 3: Segregation and Storage

Store the container of this compound waste in a designated hazardous waste storage area.[6] This area should be:

  • Secure and accessible only to trained personnel.[6]

  • Away from general work areas to prevent interference with daily operations.[6]

  • Clearly marked with signage indicating it is a hazardous waste storage area.[6]

Crucially, segregate waste streams by chemical compatibility to prevent dangerous reactions.[1] Do not store this compound with incompatible materials such as strong oxidizing or reducing agents.[7]

Step 4: Arranging for Disposal

Contact your institution's EHS or a certified hazardous waste disposal vendor to schedule a pickup.[2] Do not attempt to transport hazardous waste yourself.[2] You will likely need to complete a hazardous waste information form to accompany the waste container.[1]

Step 5: Spill Management

In the event of a spill, clean it up immediately.[2]

  • Small Spills: Absorb the spill with an inert material such as vermiculite, dry sand, or a commercial sorbent.[4][8]

  • Collection: Carefully collect the absorbent material and any contaminated debris.

  • Disposal: Place all spill cleanup materials into a designated hazardous waste container and dispose of it as hazardous waste.[2]

Experimental Protocols Cited

The procedures outlined above are based on standard best practices for the management of laboratory chemical waste as described by institutional safety guidelines and regulatory bodies.[1][2][5][6][9]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for sink disposal of any chemical, when permitted, suggest minimal quantities (a few hundred grams or milliliters per day) and a pH between 5.5 and 10.5.[9] However, given the aquatic toxicity of the related beta-Ionone, sink disposal of this compound is not recommended.

ParameterGuidelineSource
Sink Disposal Not RecommendedImplied from[3][4]
Container Type Leak-proof, chemically compatible (e.g., HDPE)[5][6]
Labeling Full chemical name, quantity, hazard warning[1]
Storage Designated, secure, segregated area[1][6]

Disposal Procedure Workflow

cluster_preparation Preparation cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE B Identify Waste as Hazardous A->B C Select Leak-Proof, Compatible Container B->C D Affix Hazardous Waste Label (Full Name, Quantity) C->D E Store in Designated Area (Segregated by Compatibility) D->E F Contact EHS for Pickup E->F G Complete Waste Information Form F->G S1 Absorb Spill with Inert Material S2 Collect Contaminated Material S1->S2 S3 Dispose of as Hazardous Waste S2->S3 S3->C Re-containerize spill Spill Occurs spill->S1 Immediate Action

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling beta-Ionone epoxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for beta-Ionone Epoxide

For Immediate Reference by Laboratory Professionals

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Given the limited specific safety data available for this compound, these recommendations are based on the known properties of the parent compound, beta-Ionone, and general safety protocols for handling epoxide compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldChemical safety goggles are required at a minimum.[1][2] A face shield is necessary when there is a splash hazard.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended.[3][4] Always check for signs of contamination and replace gloves immediately if compromised.[3]
Body Protection Laboratory Coat or Protective ClothingA lab coat should be worn to protect against incidental contact.[1][2][3] For larger quantities or increased risk of splashing, chemical-resistant clothing is advised.[1]
Respiratory Protection RespiratorTo be used in cases of insufficient ventilation or when aerosol or mist formation is possible.[1][4]
First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][5][6] Seek medical attention.
Skin Contact Remove any contaminated clothing and wash the affected skin area immediately with soap and plenty of water.[1][4][6] If irritation develops or persists, seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][6]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4][6]
Spill and Disposal Procedures

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

ProcedureAction
Spill Cleanup For small spills, absorb the material with an inert substance like sand or earth and place it in a suitable container for disposal.[2] Ensure the area is well-ventilated.[1][2]
Waste Disposal Dispose of waste in accordance with all local, state, and federal regulations. Empty containers may still contain residue and should be treated as hazardous waste.[3] Avoid releasing the chemical into the environment.[1][4][6]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area B->C D Handle with care to avoid contact C->D E Store in a cool, dry, well-ventilated area D->E G Follow proper disposal procedures D->G F Keep container tightly closed E->F H Decontaminate work area G->H I End of Process H->I Remove and dispose of PPE

Caption: A flowchart outlining the key steps for the safe handling of this compound.

General Safety and Handling Precautions

  • Engineering Controls : Always work in a well-ventilated area, preferably in a fume hood, to keep airborne concentrations low.[2][3]

  • Hygiene : Wash hands thoroughly after handling and before breaks.[3][4][6] Do not eat, drink, or smoke in the laboratory.[1][6][7]

  • Storage : Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong acids, bases, and oxidizing agents.[3][6] The recommended storage temperature is between 2-8°C.[1][4]

  • Fire Safety : In case of a fire, use dry chemical, carbon dioxide, foam, or water spray to extinguish.[6] Wear self-contained breathing apparatus and full protective gear.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Ionone epoxide
Reactant of Route 2
beta-Ionone epoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.